Product packaging for MK-886(Cat. No.:CAS No. 118414-82-7)

MK-886

Cat. No.: B1676634
CAS No.: 118414-82-7
M. Wt: 472.1 g/mol
InChI Key: QAOAOVKBIIKRNL-UHFFFAOYSA-N
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Description

3-[3-(tert-butylsulfanyl)-1-(4-chlorobenzyl)-5-(propan-2-yl)-1H-indol-2-yl]-2,2-dimethylpropanoic acid is a member of the class of indoles that is 1H-indole substituted by a isopropyl group at position 5, a tert-butylsulfanediyl group at position 3, a 4-chlorobenzyl group at position 1 and a 2-carboxy-2-methylpropyl group at position 2. It acts as an inhibitor of arachidonate 5-lipoxygenase. It has a role as an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an antineoplastic agent and a leukotriene antagonist. It is an aryl sulfide, a member of indoles, a monocarboxylic acid and a member of monochlorobenzenes.
MK-886 is an experimental inhibitor of leukotriene synthesis.
orally active leukotriene biosynthesis inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34ClNO2S B1676634 MK-886 CAS No. 118414-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34ClNO2S/c1-17(2)19-10-13-22-21(14-19)24(32-26(3,4)5)23(15-27(6,7)25(30)31)29(22)16-18-8-11-20(28)12-9-18/h8-14,17H,15-16H2,1-7H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOAOVKBIIKRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041067
Record name MK 886
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Molecular Weight

472.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

118414-82-7
Record name MK 886
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URL https://commonchemistry.cas.org/detail?cas_rn=118414-82-7
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Record name MK-886
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Record name MK-886
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Record name MK 886
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Record name MK-886
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of MK-886 in the Inhibition of Leukotriene Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular disease.[1][2] The biosynthesis of leukotrienes is a complex process initiated by the enzyme 5-lipoxygenase (5-LOX).[3] A critical component of this pathway is the 5-lipoxygenase-activating protein (FLAP), an integral nuclear membrane protein that plays a pivotal role in presenting arachidonic acid to 5-LOX for its subsequent conversion to leukotriene A4 (LTA4).[1][4] MK-886 is a potent and specific inhibitor of leukotriene biosynthesis that has been instrumental in elucidating the function of FLAP and the intricacies of the leukotriene synthesis pathway.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on leukotriene synthesis not by directly targeting the 5-lipoxygenase enzyme, but by binding to the 5-lipoxygenase-activating protein (FLAP).[4][5] In resting cells, 5-LOX resides in the cytosol.[5] Upon cellular activation, there is an influx of calcium, which triggers the translocation of 5-LOX from the cytosol to the nuclear membrane.[5] At the nuclear membrane, 5-LOX associates with FLAP. FLAP's function is to bind arachidonic acid, released from the cell membrane by phospholipase A2, and facilitate its transfer to the active site of 5-LOX.[1]

This compound is a non-competitive inhibitor that binds with high affinity to a specific site on FLAP.[6] This binding event prevents the association of 5-LOX with the nuclear membrane, effectively blocking the initial and rate-limiting step in leukotriene biosynthesis.[5] By preventing the translocation and activation of 5-LOX, this compound inhibits the production of all downstream leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[7] It is important to note that this compound does not inhibit the enzymatic activity of 5-LOX in cell-free systems, highlighting its specific action on the FLAP-dependent activation of the enzyme within an intact cellular environment.[4][5]

Signaling Pathway of Leukotriene Synthesis and this compound Inhibition

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_membrane Nuclear Membrane cluster_downstream Downstream Synthesis PL Phospholipids PLA2 cPLA2 PL->PLA2 acts on AA Arachidonic Acid PLA2->AA releases FLAP FLAP AA->FLAP binds LOX5_cytosol 5-LOX (inactive) LOX5_membrane 5-LOX (active) LOX5_cytosol->LOX5_membrane translocates to FLAP->LOX5_cytosol FLAP->LOX5_membrane presents AA to LTA4 Leukotriene A4 (LTA4) LOX5_membrane->LTA4 synthesizes LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 converted to LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 converted to MK886 This compound MK886->FLAP binds and inhibits Stimulus Cellular Stimulus (e.g., Ionophore A23187) Ca2 Ca2+ influx Stimulus->Ca2 Ca2->PLA2 activates Ca2->LOX5_cytosol triggers translocation

Figure 1: Signaling pathway of leukotriene synthesis and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The potency of this compound has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterCell Type/SystemStimulusValueReference
IC50 Human Polymorphonuclear Leukocytes (PMNs)A231872.5 nM[8]
IC50 A23187-stimulated neutrophilsA2318710-14 nM[7]
IC50 A23187-stimulated blood eosinophils and monocytesA231871-13 nM[7]
IC50 Human Whole BloodA231871.1 µM[6]
IC50 FLAP bindingCell-free assay30 nM[6]

Table 2: In Vivo Effects of this compound in Humans

Study PopulationThis compound DosageEffectMagnitude of EffectReference
Healthy Male Subjects500 mg single doseInhibition of LTB4 biosynthesis ex vivoMax. 60% inhibition at 2 hours[9]
Healthy Male Subjects250 mg every 8 hours (multiple doses)Inhibition of LTB4 biosynthesis ex vivoMax. 52% inhibition at 2 hours[9]
Atopic Men500 mg and 250 mg oral dosesInhibition of allergen-induced early asthmatic reaction (EAR)58.4% inhibition[8][10]
Atopic Men500 mg and 250 mg oral dosesInhibition of allergen-induced late asthmatic reaction (LAR)43.6% inhibition[8][10]
Atopic Men500 mg and 250 mg oral dosesInhibition of urinary LTE4 excretion during EAR51.5% inhibition[10]
Atopic Men500 mg and 250 mg oral dosesInhibition of urinary LTE4 excretion during LARUp to 80% inhibition[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

Cell-Based Leukotriene Synthesis Assay

This assay is fundamental for determining the inhibitory potency of compounds like this compound in a cellular context.

G start Isolate Human PMNs preincubate Pre-incubate PMNs with this compound (various concentrations) start->preincubate stimulate Stimulate with Calcium Ionophore A23187 preincubate->stimulate stop Stop reaction (e.g., with cold solvent) stimulate->stop extract Extract Lipids stop->extract analyze Analyze Leukotrienes by RP-HPLC extract->analyze quantify Quantify LTB4 and other 5-LO products analyze->quantify calculate Calculate IC50 quantify->calculate

Figure 2: General workflow for a cell-based leukotriene synthesis assay.

Detailed Methodology:

  • Isolation of Human Polymorphonuclear Leukocytes (PMNs): PMNs are isolated from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Pre-incubation with Inhibitor: Isolated PMNs are resuspended in a suitable buffer and pre-incubated with varying concentrations of this compound or vehicle control for a defined period (e.g., 15 minutes) at 37°C.

  • Cellular Stimulation: Leukotriene synthesis is initiated by adding a calcium ionophore, such as A23187 (typically 1-5 µM), to the cell suspension.

  • Reaction Termination and Extraction: After a short incubation period (e.g., 5-10 minutes), the reaction is terminated by adding a cold organic solvent (e.g., methanol) and acidifying the mixture. The lipids, including leukotrienes, are then extracted using a solid-phase extraction column.

  • Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The extracted samples are analyzed by RP-HPLC using a C18 column. The mobile phase typically consists of a gradient of methanol, water, and an acid (e.g., acetic acid or phosphoric acid) to achieve separation of the different 5-lipoxygenase products.

  • Quantification: The amounts of LTB4, its omega-oxidation products, and 5-hydroxyeicosatetraenoic acid (5-HETE) are quantified by UV detection at a specific wavelength (e.g., 270-280 nm) and comparison to known standards.

  • IC50 Determination: The concentration of this compound that causes 50% inhibition of leukotriene synthesis (IC50) is calculated from the dose-response curve.

FLAP Binding Assay

This assay directly measures the binding affinity of this compound to its molecular target, FLAP.

Detailed Methodology:

  • Membrane Preparation: Membranes containing FLAP are prepared from a suitable source, such as human leukocytes or cells engineered to overexpress FLAP.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand that binds to FLAP, such as [3H]this compound or a similar high-affinity FLAP inhibitor.

  • Competition Binding: To determine the binding affinity of unlabeled this compound, competition binding experiments are performed. The membranes are incubated with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound.

  • Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Off-Target Effects and Other Considerations

While this compound is a highly specific inhibitor of FLAP, some studies have reported potential off-target effects at higher concentrations. These include the inhibition of cyclooxygenase-1 (COX-1) with an IC50 of 8 µM and interference with DNA polymerase activity.[11][12] Additionally, some research suggests that this compound can induce apoptosis independently of FLAP, particularly at concentrations significantly higher than those required for leukotriene synthesis inhibition.[13][14] These findings underscore the importance of using this compound at appropriate concentrations to ensure its specific action on the FLAP-mediated leukotriene pathway in experimental settings.

Conclusion

This compound has been an invaluable pharmacological tool for dissecting the molecular mechanisms of leukotriene synthesis. Its specific and potent inhibition of FLAP has not only solidified the critical role of this protein in the 5-lipoxygenase pathway but has also paved the way for the development of novel anti-inflammatory therapies. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and target the leukotriene pathway in inflammatory diseases.

References

The FLAP Inhibitor MK-886: A Technical Guide to its Discovery and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-886, also known as L-663,536, is a potent and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes.[1][2] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma and atherosclerosis.[3][4][5] This technical guide provides an in-depth overview of the discovery, chemical properties, and mechanism of action of this compound. It includes a compilation of its inhibitory activities, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Discovery and Chemical Properties

This compound was identified as a novel, orally active leukotriene biosynthesis inhibitor.[6] It belongs to a class of indole-derived compounds and was instrumental in the discovery and characterization of FLAP.[7][8] Unlike direct 5-lipoxygenase (5-LOX) inhibitors, this compound shows no activity in cell-free 5-LOX assays, indicating a unique mechanism of action targeting a component upstream of the enzyme itself.[9]

Chemical Identity
PropertyValue
IUPAC Name 3-{3-(tert-Butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-(propan-2-yl)-1H-indol-2-yl}-2,2-dimethylpropanoic acid
Other Names L-663,536
CAS Number 118414-82-7
Chemical Formula C₂₇H₃₄ClNO₂S
Molar Mass 472.083 g/mol
Physicochemical Properties
PropertyValue
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and ethanol
Purity ≥98% (HPLC)

Mechanism of Action

This compound exerts its inhibitory effect on leukotriene biosynthesis by binding to the 5-lipoxygenase-activating protein (FLAP).[1][10] FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase, the initial and rate-limiting enzyme in the leukotriene synthesis pathway.[4][7][10] In activated leukocytes, both 5-LOX and FLAP are essential for the conversion of arachidonic acid into leukotriene A₄ (LTA₄), the precursor to all other leukotrienes.[7][11][12]

The mechanism of action of this compound involves the following key steps:

  • Binding to FLAP: this compound selectively binds to FLAP.[10]

  • Inhibition of 5-LOX Translocation: By binding to FLAP, this compound prevents the translocation of 5-lipoxygenase from the cytosol to the nuclear membrane, a critical activation step for the enzyme.[9]

  • Blockade of Leukotriene Synthesis: The inhibition of the 5-LOX/FLAP interaction effectively blocks the synthesis of pro-inflammatory leukotrienes.[7][9]

Quantitative Data: Inhibitory Activity

The potency of this compound has been quantified in various in vitro and ex vivo systems. The following table summarizes key inhibitory concentration (IC₅₀) values.

Assay SystemParameter MeasuredIC₅₀ Value
Photoaffinity LabellingInhibition of [¹²⁵I]-L-691,678 binding to FLAP30 nM
Intact Human Polymorphonuclear LeukocytesInhibition of leukotriene biosynthesis3 nM[2]
Human Whole BloodInhibition of leukotriene biosynthesis1.1 µM[2]
Isolated Cyclooxygenase-1 (COX-1)Inhibition of COX-1 activity8 µM[13]
Washed Human Platelets (from exogenous arachidonic acid)Inhibition of COX-1-derived products13-15 µM[13]
Isolated Cyclooxygenase-2 (COX-2)Inhibition of COX-2 activity58 µM[13]
Peroxisome Proliferator-Activated Receptor α (PPARα)Antagonist activity0.5-1 µM

Experimental Protocols

Inhibition of Leukotriene B₄ (LTB₄) Biosynthesis in Human Whole Blood (Ex Vivo)

This protocol describes a common method to assess the activity of FLAP inhibitors like this compound.

Objective: To measure the dose-dependent inhibition of LTB₄ synthesis in human whole blood stimulated with a calcium ionophore.

Materials:

  • Freshly drawn human whole blood collected in heparinized tubes.

  • This compound stock solution (in DMSO).

  • Calcium Ionophore A23187 stock solution (in DMSO).

  • Phosphate Buffered Saline (PBS).

  • Methanol (for quenching the reaction).

  • Internal standard (e.g., LTB₄-d₄).

  • Enzyme immunoassay (EIA) kit for LTB₄ or LC-MS/MS system.

Procedure:

  • Blood Aliquoting: Aliquot 1 mL of whole blood into microcentrifuge tubes.

  • Inhibitor Incubation: Add various concentrations of this compound (or vehicle control - DMSO) to the blood samples. Incubate for 15-30 minutes at 37°C.

  • Stimulation: Initiate leukotriene synthesis by adding a final concentration of 10-50 µM A23187 to each tube.

  • Incubation: Incubate the samples for 15-30 minutes at 37°C.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol.

  • Sample Preparation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • LTB₄ Quantification: Collect the supernatant and quantify the LTB₄ concentration using a validated LTB₄ EIA kit or by LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition of LTB₄ synthesis for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

5-Lipoxygenase Translocation Assay in Intact Leukocytes

This protocol outlines a method to visualize or quantify the effect of this compound on the cellular localization of 5-LOX.

Objective: To determine if this compound prevents the translocation of 5-LOX from the cytosol to the nuclear membrane upon cell stimulation.

Materials:

  • Isolated human polymorphonuclear leukocytes (PMNs).

  • This compound stock solution (in DMSO).

  • Calcium Ionophore A23187 stock solution (in DMSO).

  • Cell culture medium (e.g., RPMI 1640).

  • Subcellular fractionation buffer kit.

  • Primary antibody against 5-lipoxygenase.

  • Secondary antibody conjugated to a fluorescent dye or HRP for Western blotting.

  • Fluorescence microscope or Western blotting equipment.

Procedure:

  • Cell Treatment: Pre-incubate isolated PMNs with this compound or vehicle (DMSO) for 30 minutes at 37°C.

  • Cell Stimulation: Stimulate the cells with A23187 (e.g., 1-5 µM) for 5-10 minutes at 37°C. A non-stimulated control should be included.

  • Subcellular Fractionation:

    • Harvest the cells and wash with cold PBS.

    • Perform subcellular fractionation according to the kit manufacturer's instructions to separate the cytosolic and nuclear/membrane fractions.

  • Analysis by Western Blotting:

    • Determine the protein concentration of each fraction.

    • Separate equal amounts of protein from the cytosolic and nuclear/membrane fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary anti-5-LOX antibody, followed by the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Analyze the band intensities to determine the relative amount of 5-LOX in each fraction.

  • Analysis by Immunofluorescence Microscopy:

    • Fix and permeabilize the treated and stimulated cells on coverslips.

    • Incubate with the primary anti-5-LOX antibody, followed by a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize the subcellular localization of 5-LOX using a fluorescence microscope.

Visualizations

Leukotriene Biosynthesis Pathway and Inhibition by this compound

Leukotriene_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_membrane Nuclear Membrane cluster_downstream Downstream Products MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Stimulus (e.g., Ca²⁺ ionophore) FLAP FLAP ArachidonicAcid->FLAP binds cPLA2 cPLA₂ cPLA2->ArachidonicAcid releases FiveLOX_cytosol 5-LOX (inactive) FiveLOX_membrane 5-LOX (active) FiveLOX_cytosol->FiveLOX_membrane translocates FLAP->FiveLOX_membrane activates LTA4 Leukotriene A₄ (LTA₄) FiveLOX_membrane->LTA4 converts LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 LTA₄ hydrolase LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 LTC₄ synthase MK886 This compound MK886->FLAP inhibits

Caption: Leukotriene biosynthesis pathway and the inhibitory action of this compound on FLAP.

Experimental Workflow for Characterizing FLAP Inhibitors

FLAP_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo / In-Cell Assays cluster_analysis Data Analysis FLAP_Binding FLAP Binding Assay (e.g., Radioligand Binding) IC50_Determination IC₅₀ Determination FLAP_Binding->IC50_Determination Cell_Free_5LOX Cell-Free 5-LOX Assay Mechanism_Confirmation Mechanism of Action Confirmation Cell_Free_5LOX->Mechanism_Confirmation Confirms no direct 5-LOX inhibition Intact_Cell_LT_Synth Intact Cell Leukotriene Synthesis Inhibition Assay (e.g., PMNs) Intact_Cell_LT_Synth->IC50_Determination Whole_Blood_LT_Synth Whole Blood Leukotriene Synthesis Inhibition Assay Whole_Blood_LT_Synth->IC50_Determination Translocation_Assay 5-LOX Translocation Assay (Western Blot / Microscopy) Translocation_Assay->Mechanism_Confirmation Confirms inhibition of 5-LOX translocation

Caption: General experimental workflow for the characterization of FLAP inhibitors like this compound.

Other Biological Activities

While this compound is primarily known as a FLAP inhibitor, research has revealed other biological activities, which should be considered when using it as a pharmacological tool.

  • PPARα Antagonism: this compound acts as a non-competitive antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).[2]

  • Induction of Apoptosis: Several studies have shown that this compound can induce apoptosis in various cancer cell lines.[1] This effect may be independent of its role in FLAP inhibition, as it occurs in cells lacking FLAP and at concentrations higher than those required to inhibit leukotriene synthesis.[1][14][15][16][17][18][19]

  • Inhibition of Cyclooxygenases: this compound has been shown to inhibit cyclooxygenase-1 (COX-1) and, to a lesser extent, cyclooxygenase-2 (COX-2).[10][13] This can affect the production of prostaglandins and thromboxanes.

  • Inhibition of DNA Polymerase: this compound has been identified as an inhibitor of human Y-family DNA polymerases.[18][20]

Conclusion

This compound is a seminal compound in the study of leukotriene biosynthesis and the function of FLAP. Its high potency and specific mechanism of action have made it an invaluable tool for researchers investigating the role of leukotrienes in health and disease. However, its off-target effects, particularly at higher concentrations, necessitate careful experimental design and data interpretation. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists working with this compound and other FLAP inhibitors.

References

The Role of MK-886 in Modulating 5-Lipoxygenase Translocation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MK-886, a potent and specific inhibitor of leukotriene biosynthesis. The primary focus is on its effect on the translocation of 5-lipoxygenase (5-LOX), a pivotal event in the cellular synthesis of leukotrienes, which are key mediators of inflammation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction to the 5-Lipoxygenase Pathway and this compound

The 5-lipoxygenase (5-LOX) pathway is a critical inflammatory cascade responsible for the production of leukotrienes from arachidonic acid (AA).[1][2] In resting cells, 5-LOX is predominantly localized in the cytoplasm or the nucleus.[3][4] Upon cellular activation by various stimuli, which leads to an increase in intracellular calcium levels, 5-LOX translocates to the nuclear envelope.[3][5][6] This translocation is a prerequisite for its interaction with the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein.[3][7][8] FLAP binds to arachidonic acid and presents it to 5-LOX, thereby facilitating the synthesis of the unstable intermediate leukotriene A4 (LTA4).[2][3] LTA4 is subsequently converted to other biologically active leukotrienes.[1]

This compound is a potent and specific inhibitor of leukotriene biosynthesis that acts by targeting FLAP.[5][9][10] Unlike direct 5-LOX inhibitors, this compound does not affect the enzymatic activity of 5-LOX in cell-free systems.[5][9][11] Instead, its mechanism of action is to bind to FLAP and prevent the essential translocation and association of 5-LOX with the nuclear membrane.[5][10] This blockade of 5-LOX translocation effectively inhibits the subsequent synthesis of leukotrienes in intact cells.[5][11]

Quantitative Data on this compound Efficacy

The inhibitory potency of this compound has been quantified in various cellular and biochemical assays. The following tables summarize key data on its inhibitory concentrations (IC50) for FLAP binding and leukotriene biosynthesis, as well as its effects observed in specific experimental models.

Parameter Value System Reference
IC50 for FLAP Binding30 nMNot specified[12][13]
IC50 for Leukotriene Biosynthesis3 nMIntact leukocytes[13]
IC50 for Leukotriene Biosynthesis1.1 µMHuman whole blood[13]
Inhibition of LTB4 formationIC50 of 20 nMIonophore-stimulated cells[12]

Table 1: Inhibitory Potency of this compound

Experimental Model This compound Concentration/Dose Observed Effect Reference
Ionophore-challenged human leukocytesNot specifiedPrevention and reversal of 5-LOX membrane translocation[5]
L-NAME-treated rats (in vitro)10 µMReduction of noradrenaline-induced contractions in aortic rings[14]
L-NAME-treated rats (in vivo)0.1 mg/ml in drinking waterPrevention of L-NAME-induced increase in blood pressure[15]
Allergen-challenged atopic men500 mg and 250 mg oral doses58.4% inhibition of early asthmatic reaction (EAR) and 43.6% inhibition of late asthmatic reaction (LAR)[16]
HEK293 cells expressing 5-LOX and FLAP30 nMInhibition of 5-LOX product formation[17]

Table 2: Effects of this compound in Various Experimental Systems

Experimental Protocols

This section details the methodologies for key experiments used to investigate the effect of this compound on 5-lipoxygenase translocation and activity.

Assessment of 5-Lipoxygenase Translocation by Cell Fractionation and Immunoblotting

This protocol is a standard method to determine the subcellular localization of 5-LOX and its redistribution upon cell stimulation and treatment with this compound.[4]

Protocol:

  • Cell Culture and Treatment: Culture relevant cells (e.g., human polymorphonuclear leukocytes (PMNs), rat basophilic leukemia (RBL) cells) to the desired density. Treat the cells with this compound or a vehicle control for a specified time before stimulation.

  • Cell Stimulation: Induce 5-LOX translocation by stimulating the cells with a calcium ionophore such as A23187 for a defined period.[4]

  • Cell Lysis and Fractionation:

    • Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.

    • Disrupt the cells using a Dounce homogenizer or by sonication.

    • Separate the nuclear and cytosolic fractions by centrifugation. A low-speed centrifugation (e.g., 500 x g) pellets the nuclei, and a subsequent high-speed centrifugation (e.g., 100,000 x g) of the supernatant yields the cytosolic fraction (supernatant) and the microsomal/membrane fraction (pellet).

  • Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA or Bradford assay).

  • Immunoblotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).

    • Incubate the membrane with a primary antibody specific for 5-LOX.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Analyze the band intensities to quantify the amount of 5-LOX in each subcellular fraction.

Visualization of 5-Lipoxygenase Translocation by Immunofluorescence Microscopy

This method allows for the direct visualization of 5-LOX localization within the cell.[7][18]

Protocol:

  • Cell Seeding and Treatment: Seed cells onto glass coverslips in a culture plate. Treat the cells with this compound or vehicle, followed by stimulation with a calcium ionophore.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., PBS with 1% BSA and 5% normal goat serum).

    • Incubate the cells with a primary antibody against 5-LOX overnight at 4°C.

    • For co-localization studies, simultaneously incubate with a primary antibody against a nuclear membrane marker like FLAP or lamin B.[7]

    • Wash the cells and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1-2 hours at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Image Analysis:

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence or confocal microscope.

    • Capture images and analyze the subcellular distribution of the fluorescent signals to determine the localization of 5-LOX.

Measurement of 5-Lipoxygenase Activity in Intact Cells

This assay quantifies the production of leukotrienes and other 5-LOX products to assess the inhibitory effect of this compound.[19][20]

Protocol:

  • Cell Preparation and Treatment: Prepare a suspension of cells (e.g., leukocytes) and pre-incubate with various concentrations of this compound or vehicle.

  • Cell Stimulation: Stimulate the cells with a calcium ionophore and arachidonic acid to initiate 5-LOX activity.

  • Extraction of Lipids:

    • Stop the reaction by adding a solvent like methanol or ethanol.

    • Acidify the sample to protonate the lipid mediators.

    • Extract the lipids using a solid-phase extraction (SPE) column or liquid-liquid extraction with a solvent like ethyl acetate.

  • Quantification by HPLC or LC-MS/MS:

    • Reconstitute the dried lipid extract in a suitable solvent.

    • Separate the 5-LOX products (e.g., LTB4, 5-HETE) using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the products by comparing their peak areas to those of known standards.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key molecular interactions and experimental processes described in this guide.

G 5-Lipoxygenase Signaling Pathway and Point of this compound Inhibition cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-LOX_inactive 5-LOX (Inactive) 5-LOX_active 5-LOX (Active) 5-LOX_inactive->5-LOX_active Translocation to Nuclear Envelope Nuclear_Envelope Nuclear Envelope AA_bound Arachidonic Acid AA_bound->5-LOX_active Activates LTA4 Leukotriene A4 5-LOX_active->LTA4 Catalyzes conversion This compound This compound FLAP FLAP This compound->FLAP Binds to & Inhibits FLAP->AA_bound Presents

Figure 1: The 5-lipoxygenase signaling pathway and the inhibitory action of this compound.

G Experimental Workflow for Assessing 5-LOX Translocation Treatment Treatment with this compound or Vehicle Control Stimulation Cell Stimulation (e.g., Calcium Ionophore) Treatment->Stimulation Harvest Cell Harvesting Stimulation->Harvest Fractionation Subcellular Fractionation (Cytosolic vs. Nuclear) Harvest->Fractionation Immunoblot Immunoblotting for 5-LOX Fractionation->Immunoblot Analysis Analysis of 5-LOX Distribution Immunoblot->Analysis

Figure 2: A generalized experimental workflow for studying 5-LOX translocation.

Conclusion

This compound is a valuable pharmacological tool for studying the 5-lipoxygenase pathway and holds therapeutic potential as an anti-inflammatory agent. Its well-defined mechanism of action, which involves the inhibition of 5-LOX translocation through binding to FLAP, provides a clear rationale for its effects on leukotriene synthesis. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working in the field of inflammation and lipid mediator signaling. Further investigation into the precise molecular interactions between this compound, FLAP, and 5-LOX will continue to enhance our understanding of this critical inflammatory pathway.

References

Beyond FLAP: An In-depth Technical Guide to the Cellular Targets of MK-886

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-886 is a widely utilized investigational drug, renowned for its potent inhibition of the 5-lipoxygenase-activating protein (FLAP). This action effectively blocks the biosynthesis of leukotrienes, key mediators of inflammation. However, a growing body of evidence reveals that the pharmacological profile of this compound extends beyond FLAP, encompassing a range of "off-target" interactions that are critical for researchers and drug developers to understand. These alternative cellular targets can contribute to the compound's overall biological effects, potentially leading to both therapeutic benefits and unforeseen side effects. This technical guide provides a comprehensive overview of the known cellular targets of this compound beyond FLAP, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Off-Target Profile of this compound: A Quantitative Overview

The interaction of this compound with various cellular components has been quantified in numerous studies. The following table summarizes the key quantitative data, providing a comparative look at the compound's potency against its non-FLAP targets.

TargetAssay TypeCell/SystemIC50 / EffectReference
Cyclooxygenase-1 (COX-1) Isolated Enzyme AssayPurified Ovine COX-18 µM[1]
Washed Human Platelets (Collagen-induced)Human Platelets13-15 µM[1]
Washed Human Platelets (Arachidonic Acid-induced)Human Platelets13-15 µM[1]
Cyclooxygenase-2 (COX-2) Isolated Enzyme AssayPurified Human Recombinant COX-258 µM[1]
Peroxisome Proliferator-Activated Receptor α (PPARα) Reporter Gene AssayCV-1, 308, A549 cells~80% inhibition at 10-20 µM[2][3]
Reporter Gene AssayCOS-1 cellsInhibition of Wy14,643 activation[4]
Human DNA Polymerase κ (hpol κ) Primer Extension AssayRecombinant hpol κ63.8 ± 1.7 µM[5]
Human DNA Polymerase ι (hpol ι) Primer Extension AssayRecombinant hpol ι15.1 ± 2.1 µM (full-length)[5]
8.2 ± 0.6 µM (truncated)[5]
B-family DNA Polymerase (Dpo1) Primer Extension AssayRecombinant Dpo159.8 ± 18.5 µM[5]
FLAP-Independent Apoptosis Apoptosis InductionWSU cells (FLAP-negative)Apoptosis induced[6][7]

Key Non-FLAP Cellular Targets and Signaling Pathways

Cyclooxygenase-1 (COX-1) Inhibition and the Arachidonic Acid Pathway

This compound directly inhibits COX-1, an enzyme that, like the 5-lipoxygenase pathway, metabolizes arachidonic acid. This inhibition diverts arachidonic acid away from the production of prostaglandins and thromboxanes. The preferential inhibition of COX-1 over COX-2 is a notable feature of this compound's off-target activity.[1]

cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberation COX1 COX-1 Arachidonic_Acid->COX1 Prostaglandins_Thromboxanes Prostaglandins Thromboxanes COX1->Prostaglandins_Thromboxanes Metabolism MK886_COX This compound MK886_COX->COX1 Inhibition

This compound Inhibition of the COX-1 Pathway.
Peroxisome Proliferator-Activated Receptor α (PPARα) Antagonism

This compound acts as a non-competitive antagonist of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[2][3] By inhibiting PPARα, this compound can prevent the conformational change required for the formation of an active transcriptional complex, thereby modulating the expression of PPARα target genes.

cluster_nucleus Nucleus PPARa PPARα RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (PPAR Response Element) RXR->PPRE Binding Target_Gene Target Gene Expression PPRE->Target_Gene Transcription Ligand Endogenous Ligand (e.g., Fatty Acids) Ligand->PPARa Activation MK886_PPAR This compound MK886_PPAR->PPARa Antagonism

This compound Antagonism of the PPARα Signaling Pathway.
Inhibition of DNA Polymerases

This compound has been shown to inhibit the activity of several DNA polymerases, including members of the Y-family (hpol κ and hpol ι) and the B-family (Dpo1).[5] The inhibition appears to be of a mixed nature. This interaction suggests a potential role for this compound in processes involving DNA replication and repair, which could be relevant in the context of cancer research.

DNA_Polymerase DNA Polymerase (e.g., hpol κ, hpol ι) DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Catalysis DNA_Template DNA Template/Primer DNA_Template->DNA_Polymerase Binding dNTPs dNTPs dNTPs->DNA_Polymerase Binding MK886_DNA This compound MK886_DNA->DNA_Polymerase Inhibition

This compound Inhibition of DNA Polymerase Activity.
FLAP-Independent Apoptosis

A significant finding is that this compound can induce apoptosis in cells that do not express FLAP, indicating a mechanism of action independent of its primary target.[6][7] While the precise signaling cascade is still under investigation, it is suggested that this effect may be related to the induction of oxidative stress.

MK886_Apoptosis This compound Unknown_Target Unknown Cellular Target(s) MK886_Apoptosis->Unknown_Target Oxidative_Stress Oxidative Stress Unknown_Target->Oxidative_Stress Apoptotic_Pathway Apoptotic Signaling Cascade Oxidative_Stress->Apoptotic_Pathway Apoptosis Apoptosis Apoptotic_Pathway->Apoptosis

Proposed Pathway for this compound-Induced FLAP-Independent Apoptosis.

Detailed Experimental Protocols

This section provides an overview of the methodologies used to characterize the off-target effects of this compound. These protocols are intended as a guide and may require optimization for specific experimental conditions.

COX-1 Inhibition Assay in Washed Human Platelets

Objective: To determine the inhibitory effect of this compound on COX-1 activity by measuring platelet aggregation.

Materials:

  • Freshly drawn human blood from healthy, aspirin-free donors

  • Acid-citrate-dextrose (ACD) solution

  • Prostacyclin (PGI2)

  • Tyrode's buffer

  • Collagen or Arachidonic Acid (agonist)

  • This compound stock solution (in DMSO)

  • Platelet aggregometer

Procedure:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood into tubes containing ACD.

    • Centrifuge at 150 x g for 15 minutes at room temperature to obtain PRP.

  • Platelet Washing:

    • Add PGI2 to the PRP to prevent platelet activation.

    • Centrifuge at 800 x g for 10 minutes.

    • Resuspend the platelet pellet in Tyrode's buffer.

    • Repeat the wash step.

    • Resuspend the final platelet pellet in Tyrode's buffer and adjust the platelet count.

  • Platelet Aggregation Assay:

    • Pre-warm the washed platelet suspension to 37°C.

    • Add this compound at various concentrations (or vehicle control) and incubate for a specified time (e.g., 10 minutes).

    • Add the agonist (collagen or arachidonic acid) to induce aggregation.

    • Monitor the change in light transmission using a platelet aggregometer for a set period.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each this compound concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the inhibition percentage against the log of the this compound concentration.

PPARα Reporter Gene Assay

Objective: To assess the antagonistic activity of this compound on PPARα-mediated gene transcription.

Materials:

  • Mammalian cell line (e.g., CV-1, COS-1, HepG2)

  • PPARα expression vector

  • A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene

  • A control plasmid for normalization (e.g., expressing Renilla luciferase)

  • Transfection reagent

  • PPARα agonist (e.g., Wy-14,643)

  • This compound stock solution (in DMSO)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Seed cells in a multi-well plate.

    • Co-transfect the cells with the PPARα expression vector, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • Treatment:

    • After transfection, treat the cells with the PPARα agonist in the presence or absence of various concentrations of this compound. Include a vehicle control.

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the percentage of inhibition of agonist-induced luciferase activity by this compound.

    • Determine the IC50 value if a dose-response curve is generated.

DNA Polymerase Inhibition Assay (Primer Extension Assay)

Objective: To measure the inhibitory effect of this compound on the activity of a specific DNA polymerase.

Materials:

  • Purified recombinant DNA polymerase

  • Oligonucleotide primer and template

  • dNTPs

  • Reaction buffer specific for the polymerase

  • This compound stock solution (in DMSO)

  • Quenching solution (e.g., formamide with EDTA)

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Method for detection (e.g., fluorescently labeled primer and a gel imager)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, primer/template DNA, and the DNA polymerase.

    • Add this compound at various concentrations (or vehicle control) and pre-incubate with the enzyme and DNA.

  • Initiation and Termination:

    • Initiate the reaction by adding dNTPs.

    • Allow the reaction to proceed for a specific time at the optimal temperature for the polymerase.

    • Terminate the reaction by adding the quenching solution.

  • Product Analysis:

    • Denature the samples and separate the products by denaturing PAGE.

    • Visualize and quantify the amount of extended primer using a suitable detection method.

  • Data Analysis:

    • Calculate the percentage of polymerase activity inhibition for each this compound concentration.

    • Determine the IC50 value from a dose-response curve.

    • For mechanistic studies, perform kinetic analyses by varying the concentrations of the substrate (dNTPs or DNA) in the presence of the inhibitor.

Conclusion

The off-target activities of this compound are an essential consideration for any research or drug development program utilizing this compound. Its interactions with COX-1, PPARα, and DNA polymerases, as well as its ability to induce apoptosis through a FLAP-independent mechanism, contribute to its complex pharmacological profile. The data and protocols presented in this guide are intended to provide researchers with a comprehensive understanding of these non-FLAP targets, enabling more informed experimental design and interpretation of results. A thorough characterization of these off-target effects is crucial for the safe and effective therapeutic application of this compound and its analogs.

References

MK-886 Induced Apoptosis in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-886 is a well-characterized inhibitor of 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes. While its anti-inflammatory properties are well-documented, a growing body of evidence demonstrates that this compound can induce apoptosis in a variety of cancer cell lines. This pro-apoptotic activity often occurs at micromolar concentrations, significantly higher than those required for FLAP inhibition, suggesting mechanisms of action independent of the leukotriene pathway.[1][2] This guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental protocols related to this compound-induced apoptosis in cancer cells.

Core Mechanisms and Signaling Pathways

This compound triggers apoptosis through a multi-faceted approach, engaging several key signaling cascades within cancer cells. The primary mechanisms identified include the modulation of the Bcl-2 family of proteins, activation of caspase cascades, and sensitization to extrinsic apoptotic signals.

Intrinsic Apoptotic Pathway

This compound significantly impacts the intrinsic or mitochondrial pathway of apoptosis. This is primarily achieved by altering the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family. In several cancer cell lines, including malignant glioma, treatment with this compound leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][3] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.

Furthermore, this compound has been shown to directly target mitochondria, promoting the opening of the mitochondrial permeability transition pore (mPTP). This effect can lead to a decrease in mitochondrial membrane potential, further contributing to the release of pro-apoptotic factors.[4]

MK886 This compound Bcl2 Bcl-2 (Anti-apoptotic) MK886->Bcl2 Inhibits Bax Bax (Pro-apoptotic) MK886->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits MOMP Bax->Mitochondrion Promotes MOMP CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptotic pathway activated by this compound.

Extrinsic Apoptotic Pathway and TRAIL Sensitization

This compound can also enhance the sensitivity of cancer cells to the extrinsic apoptotic pathway, particularly to TNF-related apoptosis-inducing ligand (TRAIL). In malignant glioma cells, this compound upregulates the expression of Death Receptor 5 (DR5), a key receptor for TRAIL.[5][6] This upregulation is mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[5] By increasing the cell surface population of DR5, this compound lowers the threshold for TRAIL-induced apoptosis, making it a potential combination therapy agent for TRAIL-resistant cancers.

MK886 This compound p38MAPK p38 MAPK MK886->p38MAPK Activates DR5 DR5 Expression p38MAPK->DR5 Upregulates DISC DISC Formation DR5->DISC TRAIL TRAIL TRAIL->DR5 Binds Caspase8 Caspase-8 DISC->Caspase8 Activates Apoptosis Apoptosis Caspase8->Apoptosis

Caption: this compound sensitization to TRAIL-induced apoptosis.

Quantitative Data on this compound Induced Apoptosis

The pro-apoptotic effects of this compound are dose-dependent. The following tables summarize the available quantitative data on the concentrations of this compound used to induce apoptosis and its effects on cell viability and key apoptotic markers in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Time (h)AssayReference
PC3Prostate Cancer60Not SpecifiedCell Viability[4][7]
HL-60Acute Myeloid LeukemiaNot SpecifiedNot SpecifiedProliferation Inhibition[8]
U-87MGMalignant GliomaNot SpecifiedNot SpecifiedProliferation Inhibition[1]
A172Malignant GliomaNot SpecifiedNot SpecifiedProliferation Inhibition[1]
Cell LineCancer TypeThis compound Conc. (µM)Time (h)EffectReference
U-87MGMalignant Glioma2024Activation of Caspase-3, -8, -9[5]
A172Malignant GliomaDose-dependentNot SpecifiedDecreased Bcl-2, Increased Bax[1]
U937Human Monoblastoid1084-fold increase in intracellular Ca2+[9][10]
HL-60Acute Myeloid LeukemiaDose-dependentNot SpecifiedUpregulation of BAX, activation of caspase-3, decrease in Bcl2[11]
Caco-2Colon Cancer10Not SpecifiedDecreased Bcl-2, Increased Bax (in combination with celecoxib)[3]
HT29Colon Cancer10Not SpecifiedDecreased Bcl-2, Increased Bax (in combination with celecoxib)[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound-induced apoptosis. Below are protocols for key experimental assays, adapted for this specific application.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 10, 20, 40, 60 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.

    • For suspension cells, collect by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Workflow:

A Seed Cells B Treat with this compound A->B C Harvest Cells B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Stain with Annexin V/PI E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Western Blot Analysis of Bcl-2 Family Proteins

This method is used to quantify the changes in the expression of pro- and anti-apoptotic proteins.

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3.

Materials:

  • Treated and untreated cells

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Lysis: Lyse treated and untreated cells according to the kit manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Assay Reaction: In a 96-well plate, mix equal amounts of protein lysate with the caspase-3 substrate and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance (colorimetric) or fluorescence at the appropriate wavelength.

  • Analysis: Calculate the fold-change in caspase activity relative to the untreated control.

Conclusion

This compound demonstrates significant pro-apoptotic activity in a range of cancer cell lines through mechanisms that extend beyond its function as a FLAP inhibitor. Its ability to modulate the intrinsic apoptotic pathway by altering the Bax/Bcl-2 ratio and to sensitize cells to extrinsic signals like TRAIL highlights its potential as an anti-cancer agent, either alone or in combination therapies. The provided data and protocols offer a foundational guide for researchers investigating the therapeutic potential of this compound in oncology. Further research is warranted to fully elucidate the quantitative aspects of its apoptotic induction across a broader spectrum of cancers and to optimize its application in preclinical and clinical settings.

References

The Role of MK-886 in Atherosclerosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease of the arteries, remains a leading cause of cardiovascular disease worldwide. The inflammatory processes within atherosclerotic plaques are complex, involving a multitude of cell types and signaling molecules. Among these, leukotrienes, potent lipid mediators derived from the 5-lipoxygenase (5-LO) pathway, have emerged as significant contributors to atherogenesis.[1][2] MK-886, a well-characterized inhibitor of the 5-lipoxygenase-activating protein (FLAP), has been a pivotal pharmacological tool in elucidating the role of this pathway in atherosclerosis.[3][4] This technical guide provides an in-depth overview of the role of this compound in atherosclerosis research, summarizing key quantitative findings, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its effect by binding to FLAP, an integral membrane protein essential for the activation of 5-lipoxygenase.[5] By inhibiting FLAP, this compound prevents the translocation of 5-LO to the nuclear membrane, a critical step for its interaction with its substrate, arachidonic acid.[4][6] This ultimately blocks the synthesis of leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are involved in various pro-inflammatory and atherogenic processes.[1][7]

Signaling Pathway of this compound Action

MK886_Pathway cluster_cell Inflammatory Cell (e.g., Macrophage) AA Arachidonic Acid Five_LO 5-Lipoxygenase AA->Five_LO FLAP FLAP FLAP->Five_LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 Requires FLAP activation LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4S LTC4 Synthase LTA4->LTC4S Inflammation Pro-inflammatory Responses LTB4->Inflammation CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4S->CysLTs CysLTs->Inflammation MK886 This compound MK886->FLAP Inhibits

Caption: Mechanism of this compound action in inhibiting leukotriene synthesis.

In Vivo Studies: Effects of this compound on Atherosclerosis

The in vivo effects of this compound on atherosclerosis have been investigated primarily in mouse models, yielding both promising and conflicting results. These studies are crucial for understanding the potential therapeutic implications of FLAP inhibition.

Reduction of Atherosclerosis in apoE/LDLR-Double Knockout Mice

One key study demonstrated that oral administration of this compound significantly reduced the development of atherosclerosis in apolipoprotein E (apoE) and low-density lipoprotein receptor (LDLR) double knockout (DKO) mice fed a Western diet.[3][4]

Table 1: Effect of this compound on Atherosclerotic Lesion Size in apoE/LDLR-DKO Mice [3][4]

Measurement MethodControl Group (Western Diet)This compound Treated Group (Western Diet + this compound)Percentage ReductionP-value
En Face Aortic Lesion Area 25.15 ± 2.9%11.16 ± 0.7%55.6%< 0.05
Aortic Root Lesion Area (μm²) 455,494 ± 29,564263,042 ± 20,73642.3%< 0.05

Furthermore, this study suggested that this compound treatment may enhance plaque stability by altering its composition.[3][4]

Table 2: Effect of this compound on Plaque Composition in apoE/LDLR-DKO Mice [3]

Plaque ComponentControl GroupThis compound Treated GroupChange
Macrophage Content Not quantifiedDecreasedQualitative Decrease
Collagen Content Not quantifiedIncreasedQualitative Increase
Smooth Muscle Cell Content Not quantifiedIncreasedQualitative Increase

Note: The changes in plaque composition were reported qualitatively in the study.

Exacerbation of Atherosclerosis in LDLR-/- Mice on a High-Fat, High-Carbohydrate Diet

In contrast to the findings in apoE/LDLR-DKO mice, a separate study reported that this compound exacerbated hyperlipidemia and atherosclerosis in LDLR-deficient (LDLR-/-) mice fed a high-fat, high-carbohydrate (HFHC) diet.[2][8][9]

Table 3: Effect of this compound on Atherosclerosis in LDLR-/- Mice on an HFHC Diet [8][9][10]

MeasurementControl Group (HFHC Diet)This compound Treated Group (HFHC Diet + this compound)Percentage Increase
En Face Aortic Lesion Area Visually smallerVisually largerQuantitative data not provided
Aortic Root Lesion Area Visually smallerVisually largerQuantitative data not provided

This study also reported that this compound treatment led to dyslipidemia and hepatomegaly, suggesting that the metabolic context and the specific genetic background of the mouse model can significantly influence the outcome of FLAP inhibition.[8][9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and interpretation of atherosclerosis research. Below are methodologies for key experiments cited in studies involving this compound.

Animal Model and this compound Administration

Experimental Workflow for In Vivo this compound Studies

experimental_workflow start Select Atherosclerosis-prone Mouse Model (e.g., apoE/LDLR-DKO) diet Place mice on an atherogenic diet (e.g., Western Diet) start->diet treatment Administer this compound (e.g., mixed in diet or via osmotic pumps) diet->treatment control Administer Vehicle Control diet->control sacrifice Sacrifice mice at a predetermined time point treatment->sacrifice control->sacrifice analysis Perform Atherosclerosis Analysis: - En Face Aortic Staining - Aortic Root Cross-Sections - Plaque Composition Analysis sacrifice->analysis

Caption: General experimental workflow for in vivo studies of this compound in mouse models of atherosclerosis.

Protocol for this compound Administration (Dietary Admixture): [4][11]

  • Mouse Model: Female apoE/LDLR-DKO mice, 8 weeks of age.

  • Diet: Western diet.

  • This compound Preparation: Mix this compound with the powdered Western diet to achieve a final concentration that delivers a dose of 4 µg per 100 mg of body weight per day.

  • Administration: Provide the this compound-containing diet or the control Western diet ad libitum for the duration of the study (e.g., until 6 months of age).

  • Monitoring: Monitor food intake and body weight regularly.

Quantification of Atherosclerosis

1. En Face Analysis of the Aorta: [12][13]

  • Perfusion and Dissection: Euthanize the mouse and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde). Carefully dissect the entire aorta from the heart to the iliac bifurcation.

  • Cleaning: Remove the adventitial fat and connective tissue from the aorta under a dissecting microscope.

  • Opening and Pinning: Cut the aorta open longitudinally along the lesser curvature. Pin the aorta flat, with the intimal surface facing up, on a black wax surface.

  • Staining: Stain the aorta with a lipid-soluble dye such as Oil Red O or Sudan IV to visualize atherosclerotic lesions.

  • Imaging and Quantification: Capture a high-resolution image of the stained aorta. Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the lesion-covered area. Express the results as the percentage of the total aortic surface area covered by lesions.

2. Aortic Root Cross-Section Analysis: [14][15][16]

  • Tissue Preparation: After perfusion and fixation, dissect the heart and the upper part of the aorta. Embed the tissue in optimal cutting temperature (OCT) compound and freeze.

  • Cryosectioning: Cut serial cross-sections (e.g., 5-10 µm thick) of the aortic root, starting from the appearance of the aortic valve leaflets.

  • Staining: Stain the sections with Oil Red O for lipid accumulation and counterstain with hematoxylin to visualize cell nuclei.

  • Imaging and Quantification: Acquire images of the stained sections at regular intervals through the aortic root. Use image analysis software to measure the lesion area within the aortic sinus at each level. The average lesion area across multiple sections is reported.

Analysis of Plaque Composition

1. Immunohistochemistry for Macrophages: [3][17][18]

  • Section Preparation: Use cryosections of the aortic root as described above.

  • Antibody Staining:

    • Block non-specific antibody binding.

    • Incubate with a primary antibody specific for a macrophage marker (e.g., CD68 or MOMA-2).

    • Incubate with a labeled secondary antibody.

    • Use a detection system (e.g., horseradish peroxidase with a chromogen) to visualize the stained cells.

  • Quantification: Quantify the macrophage-positive area as a percentage of the total lesion area.

2. Staining for Collagen: [19]

  • Staining Method: Use Picrosirius Red or Masson's trichrome stain on aortic root sections.

  • Visualization: View Picrosirius Red-stained sections under polarized light to enhance the birefringence of collagen fibers.

  • Quantification: Measure the stained area as a percentage of the total lesion area using image analysis software.

3. Immunohistochemistry for Smooth Muscle Cells (SMCs): [3][7][20]

  • Antibody Staining: Follow a similar immunohistochemistry protocol as for macrophages, using a primary antibody against a specific SMC marker, such as α-smooth muscle actin (α-SMA).

  • Quantification: Quantify the α-SMA-positive area as a percentage of the total lesion area.

Discussion and Future Directions

The conflicting results from in vivo studies of this compound in different mouse models of atherosclerosis highlight the complexity of the disease and the importance of the experimental context. The atheroprotective effects observed in apoE/LDLR-DKO mice suggest that inhibition of the 5-LO pathway can be beneficial.[3][4] However, the exacerbation of atherosclerosis in LDLR-/- mice on an HFHC diet indicates that this compound may have off-target effects or that the role of leukotrienes is highly dependent on the metabolic state of the animal.[8][9] It has been shown that this compound can also inhibit cyclooxygenase-1 (COX-1), which could contribute to its complex in vivo effects.[21][22]

Future research should aim to:

  • Clarify the reasons for the discrepant findings, potentially by using more specific FLAP inhibitors or by investigating the effects of this compound in a wider range of animal models and dietary conditions.

  • Further investigate the off-target effects of this compound to better interpret experimental results.

  • Explore the therapeutic potential of targeting specific leukotriene receptors rather than the entire pathway.

Conclusion

This compound has been an invaluable tool for dissecting the role of the 5-lipoxygenase pathway in atherosclerosis. While its direct therapeutic application may be complex due to potential off-target effects and context-dependent outcomes, the research conducted with this inhibitor has significantly advanced our understanding of the inflammatory mechanisms driving atherosclerosis. The experimental protocols and findings summarized in this guide provide a foundation for future investigations into the role of leukotrienes in cardiovascular disease and the development of novel anti-inflammatory therapies.

References

The Structure-Activity Relationship of MK-886: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of MK-886, a potent and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP). Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of novel and more effective anti-inflammatory and potential anti-cancer therapeutics. This document delves into the core structural features of this compound, its mechanism of action, quantitative activity data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound, also known as L-663,536, is a pioneering compound in the class of indole-based inhibitors of FLAP.[1] FLAP is an integral nuclear membrane protein that plays a crucial role in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators implicated in a variety of diseases, including asthma, atherosclerosis, and cancer.[2][3]

The primary mechanism of action of this compound involves binding to FLAP, thereby preventing the translocation of 5-lipoxygenase (5-LOX) from the cytosol to the nuclear membrane.[4][5] This translocation is a critical activation step for 5-LOX, the enzyme responsible for the initial steps in the conversion of arachidonic acid to leukotrienes.[4][5] By inhibiting this process, this compound effectively blocks the entire leukotriene biosynthesis pathway.[4] Beyond its well-established role as a FLAP inhibitor, studies have indicated that this compound may also exert effects through other pathways, including the modulation of peroxisome proliferator-activated receptor alpha (PPARα) and cyclooxygenase-1 (COX-1).[6][7]

Structure-Activity Relationship (SAR) of this compound and its Analogs

The chemical scaffold of this compound, a substituted indole derivative, has been the subject of extensive SAR studies to elucidate the key structural motifs responsible for its potent FLAP inhibitory activity. These studies have revealed several critical features:

  • The Indole Core: The indole ring system is a fundamental component of this compound and related analogs, serving as the central scaffold for the molecule. Modifications to the indole core can significantly impact activity.

  • The N-1 Substituent: The N-1 position of the indole ring is typically substituted with a benzyl group. The nature and substitution pattern of this aromatic ring are crucial for high-affinity binding. For instance, the 4-chlorobenzyl group in this compound contributes significantly to its potency.

  • The C-2 and C-3 Substituents: The C-2 position bears a dimethylpropanoic acid moiety, while the C-3 position is substituted with a tert-butylthio group. The carboxylic acid is a key feature for interaction with the target, and its replacement or modification often leads to a loss of activity. The bulky tert-butylthio group at the C-3 position also plays a role in optimizing the interaction with the binding pocket of FLAP.

  • The C-5 Substituent: The isopropyl group at the C-5 position of the indole ring contributes to the overall lipophilicity and van der Waals interactions within the binding site.

Pharmacophore modeling of this compound and its analogs has identified key chemical features essential for potent FLAP inhibition. These models typically include a hydrophobic aromatic feature (from the N-benzyl group), a hydrogen bond acceptor (from the carboxylic acid), and several hydrophobic regions that map to the various alkyl and aryl substituents.

Quantitative Activity Data

The inhibitory potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values in various assays. The following table summarizes key quantitative data for this compound.

CompoundAssay TypeTarget/SystemIC50 ValueReference(s)
This compound FLAP Binding AssayHuman FLAP30 nM[6][8]
Leukotriene BiosynthesisIntact Human Leukocytes3 nM[6]
Leukotriene BiosynthesisHuman Whole Blood1.1 µM[6]
COX-1 InhibitionIsolated Ovine COX-18 µM[7]
COX-2 InhibitionIsolated Ovine COX-258 µM[7]
PPARα AntagonismTransient Transfection System~80% inhibition at 10 µM[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound and its analogs. Below are outlines of key experimental protocols.

FLAP Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to FLAP.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-MK-886) for binding to FLAP in a membrane preparation.

Methodology:

  • Membrane Preparation:

    • Culture human promyelocytic leukemia (HL-60) cells.

    • Induce differentiation towards a neutrophil-like phenotype using a suitable agent (e.g., dimethyl sulfoxide).

    • Harvest the cells and homogenize them in a suitable buffer to prepare a crude membrane fraction containing FLAP.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand ([³H]-MK-886) with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

    • Incubate the mixture at a specific temperature for a defined period to reach binding equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

Cellular Leukotriene Biosynthesis Inhibition Assay

This assay measures the ability of a compound to inhibit the production of leukotrienes in intact cells.

Principle: Cells capable of producing leukotrienes (e.g., human polymorphonuclear leukocytes or differentiated HL-60 cells) are stimulated to produce leukotrienes in the presence and absence of the test compound. The amount of leukotrienes produced is then quantified.

Methodology:

  • Cell Preparation:

    • Isolate human polymorphonuclear leukocytes (PMNLs) from fresh human blood or use differentiated HL-60 cells.

    • Resuspend the cells in a suitable buffer.

  • Inhibition Assay:

    • Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specific time.

    • Stimulate the cells with a calcium ionophore (e.g., A23187) and arachidonic acid to induce leukotriene biosynthesis.

    • Incubate for a defined period at 37°C.

    • Terminate the reaction by adding a suitable solvent and placing the samples on ice.

    • Centrifuge to pellet the cells and collect the supernatant.

  • Leukotriene Quantification:

    • Quantify the amount of a specific leukotriene (e.g., Leukotriene B4 or Leukotriene C4) in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the percentage of inhibition of leukotriene production against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of leukotriene biosynthesis.

Visualizing Key Pathways and Workflows

Leukotriene Biosynthesis Pathway and the Role of this compound

Leukotriene_Biosynthesis_Pathway cluster_membrane Nuclear Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Stimulus PLA2 Phospholipase A2 (cPLA2) LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 FLAP FLAP Five_LOX_membrane 5-Lipoxygenase (Nuclear Membrane) FLAP->Five_LOX_membrane Activation Five_LOX_cytosol 5-Lipoxygenase (Cytosol) Five_LOX_cytosol->Five_LOX_membrane Translocation Five_LOX_membrane->LTA4 Catalysis MK886 This compound MK886->FLAP Inhibits LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTA4_Hydrolase LTA4 Hydrolase Inflammation Pro-inflammatory Effects LTB4->Inflammation LTC4_Synthase LTC4 Synthase LTC4->Inflammation

Caption: The leukotriene biosynthesis pathway and the inhibitory action of this compound on FLAP.

Experimental Workflow for Screening FLAP Inhibitors

FLAP_Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen: FLAP Radioligand Binding Assay Start->Primary_Screen Hit_Identification Hit Identification (Compounds with high affinity for FLAP) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Cellular Leukotriene Biosynthesis Assay Hit_Identification->Secondary_Screen Lead_Identification Lead Identification (Potent inhibitors of leukotriene production) Secondary_Screen->Lead_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies and Lead Optimization Lead_Identification->SAR_Studies SAR_Studies->Lead_Identification Iterative Optimization In_Vivo_Studies In Vivo Efficacy and Toxicology Studies SAR_Studies->In_Vivo_Studies Candidate_Selection Drug Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: A typical experimental workflow for the screening and development of FLAP inhibitors.

References

FLAP-Independent Effects of MK-886 in Cellular Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-886 is widely recognized as a potent and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes. Consequently, it has been extensively used to investigate the role of the 5-lipoxygenase (5-LOX) pathway in various pathological conditions, including inflammation, cancer, and cardiovascular diseases. However, a growing body of evidence demonstrates that this compound exerts significant biological effects through mechanisms independent of FLAP inhibition, particularly at concentrations higher than those required to block leukotriene synthesis.[1][2][3][4] These off-target effects, most notably the induction of apoptosis, are of critical importance for the interpretation of experimental data and for the consideration of this compound and similar compounds in therapeutic development. This guide provides a comprehensive overview of the known FLAP-independent effects of this compound in cellular models, with a focus on quantitative data, detailed experimental protocols, and visualization of the underlying signaling pathways.

Core FLAP-Independent Mechanisms of this compound

The FLAP-independent actions of this compound are diverse and impact several fundamental cellular processes. The concentration of this compound required to induce apoptosis is approximately 100-fold greater than that needed to inhibit 5-LOX.[1][2] Key among these mechanisms are the induction of apoptosis via mitochondrial pathways, inhibition of Peroxisome Proliferator-Activated Receptor alpha (PPARα), induction of oxidative stress, and cell cycle arrest.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the FLAP-independent effects of this compound across different cellular models.

Table 1: Apoptotic and Cytotoxic Effects of this compound

Cell LineEffectConcentrationNotesReference
PC3 (Prostate Cancer)Cytotoxicity (IC50)60 µMCa2+-independent cytotoxicity.[5]
PC3 (Prostate Cancer)Increased --INVALID-LINK-- (EC50)20 µMInvolves store-operated Ca2+ entry.[5]
U-87MG (Glioma)Sensitization to TRAIL-induced apoptosis20 µMIn combination with 10 ng/mL TRAIL, apoptosis increased to 62% from 14% (this compound alone) and 17% (TRAIL alone).[6]
U-87MG, U-138MG, GBM (Glioma)Significant cell death with TRAIL20 µMIn combination with 100 ng/mL rTRAIL.[6]
HL-60 (Leukemia)Inhibition of proliferation and induction of apoptosisDose-dependentTime- and dose-dependent effects.[7]
WSU (Chronic Lymphocytic Leukemia)Induction of apoptosisNot specifiedThis cell line lacks FLAP protein and mRNA.[1][2]
Panc-1 (Pancreatic Cancer)Induction of type 2 programmed cell deathMicromolar concentrationsCaspase-independent in some cases.[8][9]
U937 (Monoblastoid)Induction of type 1 programmed cell deathMicromolar concentrationsCaspase-positive.[8]

Table 2: Effects of this compound on PPARα and Other Molecular Targets

TargetCellular SystemEffectConcentrationNotesReference
PPARαCV-1, 308, A549 cells~80% inhibition of Wy14,643 activation10-20 µMNon-competitive inhibition.[10][11]
PPARαCOS-1 cellsComplete inhibition of Wy14,643 activation50 µMIC50 of approximately 25 µM.[12]
mPGES-1HL-60 cellsDown-regulation of expression and PGE2 synthesisDose-dependentLeads to inhibition of proliferation and apoptosis.[7]
Cyclooxygenase-1 (COX-1)Isolated enzymeInhibition (IC50)8 µM[13]
Cyclooxygenase-2 (COX-2)Isolated enzymeInhibition (IC50)58 µMLess potent inhibition compared to COX-1.[13]

Key FLAP-Independent Signaling Pathways

This compound influences several critical signaling pathways, leading to apoptosis and other cellular responses.

Mitochondrial Apoptosis Pathway

A primary FLAP-independent mechanism of this compound is the induction of apoptosis through the mitochondrial pathway. This involves the opening of the mitochondrial permeability transition pore (PTP), leading to the release of cytochrome c and subsequent activation of caspases. This compound has been shown to modulate the expression of Bcl-2 family proteins, key regulators of mitochondrial integrity. Specifically, it can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins like Bax.[7][14]

This compound Induced Mitochondrial Apoptosis Pathway MK886 This compound Bcl2 Bcl-2 Family (e.g., Bcl-2, Survivin) MK886->Bcl2 Inhibits Bax Bax MK886->Bax Promotes Mito Mitochondrion PTP PTP Opening CytC Cytochrome c Release PTP->CytC Bcl2->PTP Inhibits Bax->PTP Promotes Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by this compound.

PPARα Inhibition Pathway

This compound acts as a non-competitive antagonist of PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and has been implicated in cell proliferation.[10][11] By inhibiting PPARα, this compound can disrupt metabolic pathways that are essential for the survival of certain cancer cells.

This compound Inhibition of PPARα Signaling MK886 This compound PPARa PPARα MK886->PPARa Inhibits (non-competitive) PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds to FattyAcids Fatty Acids / Metabolites FattyAcids->PPARa Activates GeneExp Target Gene Expression (e.g., for fatty acid metabolism) PPRE->GeneExp Regulates CellSurvival Cell Survival & Proliferation GeneExp->CellSurvival

Caption: Inhibition of PPARα signaling by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the FLAP-independent effects of this compound.

Cell Viability and Apoptosis Assays

1. Cell Viability Assay (MTT Assay)

  • Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.

  • Protocol:

    • Treat cells with this compound as described for the viability assay.

    • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash cells twice with cold PBS.

    • Resuspend cells in 100 µL of Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Annexin V binding buffer to each sample.

    • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Bcl-2 Family Proteins
  • Principle: Detects and quantifies the expression levels of specific proteins, such as Bcl-2, Bax, and survivin, in cell lysates.

  • Protocol:

    • Treat cells with this compound and harvest as described above.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, survivin, or β-actin (loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software.

Cell Cycle Analysis by Flow Cytometry
  • Principle: Measures the DNA content of individual cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol:

    • Treat cells with this compound and harvest.

    • Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

General Experimental Workflow for this compound Studies cluster_0 Cell Culture and Treatment cluster_1 Phenotypic Assays cluster_2 Mechanistic Assays CellCulture Cell Seeding Treatment This compound Treatment (Dose- and Time-course) CellCulture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot (Bcl-2 family, etc.) Treatment->WesternBlot PPARaAssay PPARα Reporter Assay Treatment->PPARaAssay ROS Oxidative Stress Measurement Treatment->ROS

Caption: General experimental workflow for studying this compound's effects.

Conclusion

The biological activities of this compound extend beyond its well-characterized role as a FLAP inhibitor. At micromolar concentrations, it engages in a range of off-target interactions that can significantly impact cellular physiology, most notably by inducing apoptosis through FLAP-independent mechanisms. A thorough understanding of these effects, supported by robust quantitative data and detailed experimental protocols, is essential for the accurate interpretation of research findings and for the rational design of future studies. The information presented in this guide is intended to serve as a valuable resource for researchers in academia and industry who are working with this compound and other compounds with potential off-target activities. As our understanding of the complex pharmacology of small molecules continues to evolve, a critical and comprehensive approach to their study will be paramount for advancing biomedical research and drug discovery.

References

Methodological & Application

Application Notes and Protocols for MK-886 In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MK-886 is a potent and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP), which is a crucial component in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are pro-inflammatory lipid mediators involved in various physiological and pathological processes, including inflammation, allergic reactions, and cancer.[4][5] this compound exerts its inhibitory effect by preventing the translocation of 5-lipoxygenase (5-LOX) from the cytosol to the nuclear membrane, a critical step for its activation.[1][2] While it is a widely used tool to study the role of the 5-LOX pathway, it is important to note that at higher concentrations, this compound can induce apoptosis through FLAP-independent mechanisms and may also interact with other cellular targets, such as cyclooxygenases (COX) and DNA polymerases.[6][7][8] These application notes provide detailed protocols for in vitro studies using this compound, along with a summary of its reported biological activities.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy and potency of this compound from various studies. This data is essential for designing experiments and interpreting results.

Target/ProcessSystem/Cell LineIC50 / Effective ConcentrationReference
FLAP-30 nM[3]
Leukotriene BiosynthesisIntact Leukocytes3 nM[3]
Leukotriene BiosynthesisHuman Whole Blood1.1 µM[3]
Apoptosis InductionWSU Cells10 µM[6]
Apoptosis InductionU937 and CML CellsMicromolar concentrations[9]
COX-1 InhibitionIsolated Enzyme8 µM[7]
COX-1 Product FormationWashed Human Platelets13-15 µM[7]
COX-2 InhibitionIsolated Enzyme58 µM[7]
CytotoxicityPC3 Human Prostate Cancer Cells60 µM[10]
DNA Polymerase InhibitionVarious DNA PolymerasesSimilar IC50 values[8][11]

Signaling Pathways

5-Lipoxygenase (5-LOX) Pathway and Inhibition by this compound

This compound primarily targets the 5-lipoxygenase pathway by binding to FLAP. This action prevents the association of 5-LOX with the nuclear membrane, thereby inhibiting the synthesis of leukotrienes from arachidonic acid.

five_lox_pathway cluster_membrane Nuclear Membrane cluster_cytosol FLAP FLAP Leukotrienes Leukotrienes (e.g., LTB4) FLAP->Leukotrienes five_LOX_mem 5-LOX five_LOX_mem->Leukotrienes Synthesis Arachidonic_Acid_mem Arachidonic Acid five_LOX_cyto 5-LOX five_LOX_cyto->five_LOX_mem Translocation Arachidonic_Acid_cyto Arachidonic Acid (from Phospholipids) Arachidonic_Acid_cyto->Arachidonic_Acid_mem Translocation MK886 This compound MK886->FLAP Inhibits apoptosis_pathway MK886 This compound (High Concentration) Unknown_Target Unknown Cellular Target(s) MK886->Unknown_Target Apoptosis Apoptosis Unknown_Target->Apoptosis mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_mk886 Treat with this compound and vehicle control seed_cells->treat_mk886 incubate Incubate for desired time treat_mk886->incubate add_mtt Add MTT solution incubate->add_mtt incubate_formazan Incubate for formazan formation add_mtt->incubate_formazan add_solubilization Add solubilization solution incubate_formazan->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance analyze_data Analyze data and calculate cell viability read_absorbance->analyze_data end_node End analyze_data->end_node western_blot_workflow start Start cell_treatment Treat cells with this compound start->cell_treatment cell_lysis Lyse cells and quantify protein cell_treatment->cell_lysis sample_prep Prepare samples with Laemmli buffer cell_lysis->sample_prep sds_page Separate proteins by SDS-PAGE sample_prep->sds_page transfer Transfer proteins to membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detection Detect with chemiluminescent substrate secondary_ab->detection analysis Analyze band intensity detection->analysis end_node End analysis->end_node

References

Preparation of MK-886 Stock Solution for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of MK-886 stock solutions for use in cell culture applications. This compound is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), crucial for leukotriene biosynthesis.[1] It is a valuable tool for studying inflammatory pathways and as a potential therapeutic agent. Adherence to proper preparation protocols is critical for ensuring experimental reproducibility and accuracy.

Physicochemical Properties of this compound

This compound, also known as L-663,536, is a synthetic indole derivative.[1] Its key properties are summarized in the table below for ease of reference when preparing stock solutions.

PropertyValueSource
Chemical Formula C₂₇H₃₄ClNO₂S[2][3]
Molecular Weight 472.08 g/mol [2][3]
Appearance White to off-white crystalline solid[4]
Purity ≥98% (typically analyzed by HPLC)[4]

Solubility and Recommended Solvents

The choice of solvent is critical for dissolving this compound effectively and ensuring its stability. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

SolventMaximum ConcentrationSource
DMSO 100 mM (47.21 mg/mL)
Ethanol 5 mM (2.36 mg/mL)
Water Insoluble[3]

Note on Solvent Choice: While ethanol can be used, DMSO allows for a much higher stock concentration, minimizing the volume of solvent added to cell culture media.[3] High concentrations of organic solvents can be toxic to cells, so it is crucial to keep the final solvent concentration in the culture medium low (typically below 0.1% v/v).[5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for laboratory research.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.72 mg of this compound (Molecular Weight: 472.08 g/mol ).

  • Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the weighed this compound powder. For 4.72 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Ensuring Complete Dissolution: Vortex the solution gently or sonicate briefly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). This minimizes repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-to-medium-term storage (up to 1 month) or at -80°C for long-term storage.[3][6] Some suppliers recommend that solutions are prepared fresh daily.[4]

Calculation for Stock Solution Preparation:

To calculate the required mass of this compound for a desired stock concentration and volume, use the following formula:

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

G cluster_workflow Workflow for this compound Stock Solution Preparation start Start: Obtain this compound Powder weigh Weigh this compound Powder start->weigh add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Sterile Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end

Caption: Experimental workflow for preparing this compound stock solution.

Working Concentrations for Cell Culture

The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. However, based on its potent inhibitory activity, typical working concentrations are in the nanomolar to low micromolar range.

ParameterConcentration RangeSource
IC₅₀ for Leukotriene Biosynthesis 3 nM (in human polymorphonuclear leukocytes)[3]
IC₅₀ in Human Whole Blood 1.1 µM[7][8]
PPARα Antagonist Activity 0.5 - 1 µM
Induction of Apoptosis >10 µM (FLAP-independent)[9]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

This compound exerts its primary effect by binding to the 5-lipoxygenase-activating protein (FLAP).[1] This binding prevents the translocation of 5-lipoxygenase (5-LOX) from the cytosol to the nuclear membrane, a critical step for its activation.[10][11] By inhibiting 5-LOX activation, this compound effectively blocks the synthesis of pro-inflammatory leukotrienes.[1][10]

G cluster_pathway This compound Signaling Pathway AA Arachidonic Acid FLAP FLAP AA->FLAP _5LOX_membrane 5-LOX (Nuclear Membrane) FLAP->_5LOX_membrane Activation _5LOX_cytosol 5-LOX (Cytosol) _5LOX_cytosol->_5LOX_membrane Translocation LTA4 Leukotriene A4 (LTA4) _5LOX_membrane->LTA4 Catalysis LTs Leukotrienes (LTB4, LTC4, etc.) LTA4->LTs MK886 This compound MK886->inhibition inhibition->FLAP Inhibition

Caption: Signaling pathway showing this compound inhibition of FLAP.

Quality Control and Best Practices

  • Purity: Always use high-purity this compound (≥98%) to avoid confounding experimental results.

  • Solvent Purity: Use anhydrous, sterile-filtered DMSO to prepare stock solutions.

  • Light Sensitivity: While not explicitly stated for this compound, many organic compounds are light-sensitive. It is good practice to store stock solutions in amber or light-blocking tubes.

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.

  • Vehicle Control: In all cell culture experiments, include a vehicle control group treated with the same concentration of DMSO as the this compound-treated groups to account for any effects of the solvent.

By following these guidelines, researchers can ensure the consistent and effective use of this compound in their cell culture experiments, leading to reliable and reproducible data.

References

Unlocking the Inhibition of Pro-Inflammatory Leukotriene B4: Optimal MK-886 Concentration and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New application notes released today provide researchers, scientists, and drug development professionals with detailed guidance on the optimal concentration and experimental protocols for utilizing MK-886, a potent inhibitor of leukotriene B4 (LTB4) synthesis. These notes offer a comprehensive resource for investigating the role of the 5-lipoxygenase (5-LO) pathway in various inflammatory and disease models.

This compound is a highly specific, non-competitive inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is an essential component in the cellular synthesis of leukotrienes, a class of inflammatory mediators.[1] By binding to FLAP, this compound prevents the translocation of the 5-lipoxygenase enzyme to the nuclear membrane, a critical step for the initiation of leukotriene production, including the potent chemoattractant LTB4.[3] This targeted action makes this compound an invaluable tool for studying the pathological effects of LTB4 in conditions such as inflammation, allergy, cancer, and cardiovascular disease.[4]

Optimal Inhibitory Concentrations of this compound

The effective concentration of this compound for inhibiting LTB4 production varies depending on the cell type and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key metric for determining the optimal dose. The following tables summarize the IC50 values of this compound for LTB4 inhibition across various biological systems.

Cell TypeStimulantIC50 for LTB4 InhibitionReference(s)
Human NeutrophilsA2318710-14 nM[5]
Human EosinophilsA231871-13 nM[5]
Human MonocytesA231871-13 nM[5]
Human Alveolar MacrophagesLipopolysaccharide (LPS)53.3 ± 23.1 nM[6]
Biological SystemIC50 for Leukotriene Biosynthesis InhibitionReference(s)
Intact Human Leukocytes3 nM[7]
Human Whole Blood1.1 µM[7][8]

It is important to note that while this compound is a potent inhibitor of LTB4 synthesis, higher concentrations may exhibit off-target effects. For instance, this compound has been shown to inhibit cyclooxygenase-1 (COX-1) with an IC50 of 8 µM and to induce apoptosis independently of FLAP at concentrations significantly higher than those required for 5-LO inhibition.[4][9] Therefore, careful dose-response studies are recommended for each specific experimental model.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the leukotriene synthesis pathway and the mechanism of action of this compound.

LTB4_Synthesis_and_MK886_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_membrane Nuclear Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Stimulus 5_LO_FLAP_Complex 5-LO/FLAP Complex Arachidonic_Acid->5_LO_FLAP_Complex 5_LO 5-Lipoxygenase (5-LO) 5_LO->5_LO_FLAP_Complex Translocates to Nuclear Membrane cPLA2 cPLA2 cPLA2->Arachidonic_Acid Releases FLAP FLAP FLAP->5_LO_FLAP_Complex Leukotriene_A4 Leukotriene A4 (LTA4) 5_LO_FLAP_Complex->Leukotriene_A4 Converts to LTA4H LTA4 Hydrolase Leukotriene_B4 Leukotriene B4 (LTB4) LTA4H->Leukotriene_B4 Converts to MK886 This compound MK886->FLAP Inhibits Leukotriene_A4->Leukotriene_B4

Caption: Mechanism of this compound inhibition of LTB4 synthesis.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory effect of this compound on LTB4 production. Specific details may need to be optimized for different cell types and experimental setups.

Protocol 1: Inhibition of LTB4 Production in Human Neutrophils

1. Isolation of Human Neutrophils:

  • Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of erythrocytes.

  • Resuspend the purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) at a concentration of 1 x 10^7 cells/mL.

2. Pre-incubation with this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Add various concentrations of this compound (e.g., 0.1 nM to 1 µM) to the neutrophil suspension. Include a vehicle control (DMSO alone).

  • Incubate the cells for 15-30 minutes at 37°C.

3. Stimulation of LTB4 Production:

  • Add a calcium ionophore, such as A23187 (final concentration 1-5 µM), to stimulate LTB4 synthesis.

  • Incubate for an additional 5-15 minutes at 37°C.

4. Sample Preparation and LTB4 Measurement:

  • Terminate the reaction by adding ice-cold buffer and centrifuging to pellet the cells.

  • Collect the supernatant for LTB4 analysis.

  • LTB4 levels can be quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit or by analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection.

Protocol 2: Ex Vivo Inhibition of LTB4 in Human Whole Blood

1. Blood Collection:

  • Collect fresh venous blood from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

2. Incubation with this compound:

  • Aliquot the whole blood into tubes.

  • Add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control.

  • Incubate for 30 minutes at 37°C.

3. Stimulation and Analysis:

  • Stimulate LTB4 synthesis by adding a calcium ionophore (e.g., A23187, final concentration 10-50 µM).

  • Incubate for 30-60 minutes at 37°C.

  • Stop the reaction by placing the tubes on ice and centrifuging to separate the plasma.

  • Measure LTB4 in the plasma using an ELISA kit or other validated analytical method.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

Experimental_Workflow Cell_Isolation 1. Cell Isolation or Whole Blood Collection Pre_incubation 2. Pre-incubation with Varying [this compound] Cell_Isolation->Pre_incubation Stimulation 3. Stimulation of LTB4 Synthesis (e.g., A23187) Pre_incubation->Stimulation Incubation 4. Incubation at 37°C Stimulation->Incubation Reaction_Termination 5. Reaction Termination & Sample Collection Incubation->Reaction_Termination LTB4_Quantification 6. LTB4 Quantification (ELISA or HPLC) Reaction_Termination->LTB4_Quantification Data_Analysis 7. Data Analysis (IC50 Calculation) LTB4_Quantification->Data_Analysis

Caption: General workflow for assessing this compound inhibition of LTB4.

These application notes provide a foundational framework for researchers to effectively utilize this compound as a tool to investigate the intricate roles of LTB4 in health and disease. By providing clear protocols and summarizing key inhibitory concentrations, this resource aims to facilitate reproducible and impactful research in the field of inflammatory signaling.

References

Application Notes and Protocols for the Use of MK-886 in Murine Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MK-886, a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, in various murine models of inflammation. This document outlines the mechanism of action of this compound, detailed experimental protocols, and a summary of expected quantitative outcomes.

Introduction

This compound is a well-characterized inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3] FLAP is a crucial component in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[4][5] By binding to FLAP, this compound prevents the translocation of 5-lipoxygenase (5-LOX) to the nuclear membrane, a critical step for its activation and subsequent conversion of arachidonic acid into leukotrienes.[4][6] This inhibitory action makes this compound a valuable tool for investigating the role of leukotrienes in various inflammatory diseases. However, it is important to note that this compound has been reported to have off-target effects, including the inhibition of cyclooxygenase-1 (COX-1) at higher concentrations and the induction of apoptosis independent of FLAP, which should be considered when interpreting experimental results.[7][8]

Mechanism of Action: Leukotriene Synthesis Inhibition

The primary mechanism of action of this compound is the inhibition of the 5-lipoxygenase (5-LOX) pathway through its interaction with the 5-lipoxygenase-activating protein (FLAP).

Leukotriene Synthesis Pathway and this compound Inhibition Leukotriene Synthesis Pathway and this compound Inhibition cluster_membrane Nuclear Membrane PLA2 Phospholipase A2 (cPLA2α) AA Arachidonic Acid PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 Inflammatory Stimuli FiveLOX_active 5-LOX (active) [Nuclear Membrane] AA->FiveLOX_active FLAP FLAP FLAP->FiveLOX_active Presents AA FiveLOX_inactive 5-LOX (inactive) [Cytosol] FiveLOX_inactive->FiveLOX_active Translocation LTA4 Leukotriene A4 (LTA4) FiveLOX_active->LTA4 LTA4H LTA4 Hydrolase LTC4S LTC4 Synthase LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 via LTA4H LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 via LTC4S Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation MK886 This compound MK886->FLAP Inhibits

Caption: Inhibition of the leukotriene synthesis pathway by this compound.

Data Presentation: Summary of Quantitative Data

The following tables summarize the reported effects of this compound in various murine models of inflammation.

Table 1: Effects of this compound on Inflammatory Cell Infiltration

ModelMouse StrainThis compound Dose & RouteTissue/FluidCell TypeOutcomeReference
ToxocariasisBALB/c1 mg/kg/day, gavagePeripheral BloodEosinophils↓ Eosinophil count[9]
ToxocariasisBALB/c1 mg/kg/day, gavagePeritoneal CavityEosinophils↓ Eosinophil count[9]
ToxocariasisBALB/c1 mg/kg/day, gavageBALFEosinophils↓ Eosinophil count[9]
Apical PeriodontitisC57BL/65 mg/kg/day, gavagePeriapical TissueOsteoclasts↑ Osteoclast number (at 7 days)[10]
Atherosclerosis (diabetic)LDLR-/-40 mg/kg/day, in dietEpididymal Adipose TissueMacrophagesNo significant effect on accumulation[11]

Table 2: Effects of this compound on Inflammatory Mediators and Markers

ModelMouse StrainThis compound Dose & RouteAnalyteTissue/FluidOutcomeReference
Chronic StressBALB/cDaily in-vivo treatmentNitric Oxide (NO)Peritoneal Macrophages↓ NO production[8]
Chronic StressBALB/cDaily in-vivo treatmentHydrogen Peroxide (H₂O₂)Peritoneal Macrophages↑ H₂O₂ generation[8]
Apical PeriodontitisC57BL/65 mg/kg/day, gavageRANKL mRNAPeriapical Tissue↑ Expression (at 7 days)[10]
Apical PeriodontitisC57BL/65 mg/kg/day, gavageOPG mRNAPeriapical Tissue↑ Expression (at 7 & 14 days)[10]
Apical PeriodontitisC57BL/65 mg/kg/day, gavageTRAP, MMP-9, Cathepsin K, Calcitonin Receptor mRNAPeriapical Tissue↑ Expression (at 7 days)[10]
AtherosclerosisapoE/LDLR-DKO4 µ g/100 mg body weight/day, in dietAortic Lesion AreaAorta↓ Lesion area[12]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound in murine models of inflammation.

General Experimental Workflow

Experimental Workflow for Testing this compound in a Murine Inflammation Model General Experimental Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Group_Assignment Random Group Assignment (Vehicle, this compound, etc.) Animal_Acclimation->Group_Assignment Pre_treatment This compound or Vehicle Pre-treatment (Optional) Group_Assignment->Pre_treatment Inflammation_Induction Induction of Inflammation (e.g., Zymosan, Collagen, Air Pouch) Group_Assignment->Inflammation_Induction No Pre-treatment Pre_treatment->Inflammation_Induction Treatment Continued this compound/Vehicle Treatment Inflammation_Induction->Treatment Monitoring Monitoring of Clinical Signs (e.g., Paw Swelling, Weight Loss) Treatment->Monitoring Sacrifice Euthanasia at Pre-determined Timepoint Monitoring->Sacrifice Sample_Collection Sample Collection (Peritoneal Lavage, Blood, Tissue) Sacrifice->Sample_Collection Analysis Downstream Analysis Sample_Collection->Analysis Cell_Analysis Cellular Analysis (Cell Counting, Flow Cytometry) Analysis->Cell_Analysis Biochemical_Analysis Biochemical Analysis (ELISA, Western Blot, qPCR) Analysis->Biochemical_Analysis Histology Histological Analysis Analysis->Histology End End Cell_Analysis->End Biochemical_Analysis->End Histology->End

References

Application Notes and Protocols for MK-886 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and dosage of MK-886 in various animal models, based on published research. The information is intended to guide researchers in designing and executing in vivo studies involving this potent 5-lipoxygenase-activating protein (FLAP) inhibitor.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of this compound used in different animal models for various research applications.

Table 1: this compound Dosage and Administration in Mice

IndicationStrainAdministration RouteDosageVehicleDurationReference
Depression ModelWild-type & 5-LOX-deficientIntraperitoneal (i.p.)3 mg/kg and 10 mg/kg5% DMSO in salineSingle dose or 6 daily injections[1]
Depression ModelWild-typeOral (in diet)4 µg per 100 mg body weight per dayMixed with standard diet3 weeks[1]
AtherosclerosisapoE/LDLR-DKOOral (in diet)4 µg per 100 mg body weight per dayMixed with Western dietFrom 8 weeks to 6 months of age
Apical PeriodontitisNot SpecifiedNot SpecifiedNot SpecifiedNot Specified7 and 14 days

Table 2: this compound Dosage and Administration in Other Animal Models

IndicationAnimal ModelAdministration RouteDosageVehicleDurationReference
Endotoxic ShockRabbitOral5 mg/kgNot Specified3 hours prior to lipopolysaccharide infusion[2]
Antigen-induced DyspneaMale Sprague-Dawley ratsOral5 mg/kgNot SpecifiedNot Specified[3]
Fluid Percussion Injury (FPI)RatIntraperitoneal (i.p.)6 mg/kg10% DMSO in 0.9% sterile salineSingle dose 15 minutes after FPI[4]

Experimental Protocols

Intraperitoneal (i.p.) Administration of this compound in Mice

This protocol is based on methodologies cited in studies investigating the effects of this compound on depression-like behavior in mice.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 1 ml syringes with 25-30 gauge needles

  • 70% ethanol for disinfection

  • Animal scale

Procedure:

  • Preparation of this compound Solution (e.g., for a 3 mg/kg dose):

    • Calculate the required amount of this compound based on the average weight of the mice to be treated and the desired final injection volume (typically 100-200 µl per mouse).

    • Prepare a stock solution of this compound in sterile DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to get a 10 mg/ml stock.

    • For a 3 mg/kg dose in a 25g mouse, the required dose is 0.075 mg.

    • On the day of injection, prepare the final working solution by diluting the this compound stock solution in sterile saline to achieve a final DMSO concentration of 5%. For example, to prepare 1 ml of a 0.375 mg/ml working solution (for a 200 µl injection volume per 25g mouse), mix 37.5 µl of the 10 mg/ml this compound stock with 50 µl of DMSO and 912.5 µl of sterile saline.

    • Vortex the solution thoroughly to ensure complete dissolution.

    • Prepare a vehicle control solution of 5% DMSO in sterile saline.

  • Animal Handling and Injection:

    • Weigh each mouse to determine the precise injection volume.

    • Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears. The "three-fingers" restraint method is recommended.

    • Turn the restrained animal face up and tilt its head slightly downwards.

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum.

    • Disinfect the injection site with 70% ethanol.

    • Insert a 25-30 gauge needle, bevel up, at a 30-45° angle.

    • Gently pull back the plunger to ensure no fluid is aspirated, confirming correct placement in the peritoneal cavity.

    • Administer the calculated volume of the this compound solution or vehicle control.

    • Withdraw the needle and return the mouse to its cage.

    • Observe the animal for any signs of distress post-injection.

Oral Administration of this compound in Mouse Diet

This protocol is adapted from studies investigating the long-term effects of this compound on atherosclerosis and depression.[1]

Materials:

  • This compound powder

  • Standard or specialized (e.g., Western) rodent diet

  • A suitable mixer for blending the diet (ensure it does not generate heat)

  • Animal scale

Procedure:

  • Preparation of Medicated Diet (e.g., for a 4 µg per 100 mg body weight per day dose):

    • Estimate the average daily food consumption of the mice.

    • Calculate the total amount of this compound needed for the duration of the study and the total amount of diet to be prepared.

    • Based on an average mouse weight and daily food intake, calculate the concentration of this compound to be mixed into the diet. For a 25g mouse consuming approximately 4g of food per day, the daily dose is 1 µg. Therefore, the diet should contain 0.25 mg of this compound per kg of diet.

    • Ensure the this compound is finely powdered to facilitate even distribution.

    • In a well-ventilated area, thoroughly mix the calculated amount of this compound with the powdered diet. It is crucial to avoid heating the mixture during this process. A multi-step geometric dilution process is recommended to ensure homogeneity.

    • Prepare a control diet using the same procedure but without the addition of this compound.

  • Administration and Monitoring:

    • Provide the medicated or control diet to the mice ad libitum.

    • Monitor food intake and body weight regularly to ensure that the this compound treatment is not causing aversion or toxicity.

    • Replace the diet as needed, ensuring a continuous supply.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound is an inhibitor of the 5-lipoxygenase-activating protein (FLAP).[5][6] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[5] By binding to FLAP, this compound prevents the interaction between FLAP and 5-lipoxygenase (5-LOX), thereby blocking the synthesis of leukotrienes from arachidonic acid.[5][7]

MK886_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid FLAP FLAP (5-Lipoxygenase-Activating Protein) Arachidonic_Acid->FLAP Binds to Five_LOX 5-LOX (5-Lipoxygenase) FLAP->Five_LOX Presents AA to Leukotrienes Leukotrienes (e.g., LTB4, LTC4) Five_LOX->Leukotrienes Catalyzes synthesis of Inflammation Inflammation Leukotrienes->Inflammation Promotes MK886 This compound MK886->FLAP Inhibits

Caption: Mechanism of action of this compound as a FLAP inhibitor.

General Experimental Workflow for In Vivo Studies with this compound

The following diagram illustrates a typical workflow for conducting an in vivo study using this compound.

Experimental_Workflow start Study Design animal_model Animal Model Selection (e.g., Mouse, Rat) start->animal_model drug_prep This compound & Vehicle Preparation animal_model->drug_prep randomization Randomization of Animals (Treatment vs. Control) drug_prep->randomization administration This compound Administration (i.p. or Oral) randomization->administration monitoring In-life Monitoring (e.g., Body Weight, Clinical Signs) administration->monitoring outcome Outcome Assessment (e.g., Behavioral Tests, Tissue Collection) monitoring->outcome analysis Data Analysis outcome->analysis end Conclusion analysis->end

References

Application Notes: Cell-Based Assays for Measuring MK-886 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MK-886 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes.[1][2] Leukotrienes are pro-inflammatory lipid mediators involved in various physiological and pathological processes, including inflammation, allergy, and cardiovascular disease.[3] this compound exerts its inhibitory effect by binding to FLAP, preventing the translocation of 5-lipoxygenase (5-LOX) to the nuclear membrane and subsequent interaction with its substrate, arachidonic acid. This ultimately leads to a reduction in the production of all leukotrienes. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, including its primary effect on leukotriene biosynthesis and its potential off-target cytotoxic effects.

Key Concepts and Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the 5-lipoxygenase (5-LOX) pathway. In response to cellular stimulation, cytosolic 5-LOX translocates to the nuclear envelope where it co-localizes with FLAP. FLAP binds arachidonic acid (AA), released from the plasma membrane by phospholipase A2, and presents it to 5-LOX. 5-LOX then catalyzes the conversion of AA to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is further converted to leukotriene A4 (LTA4). LTA4 is a pivotal intermediate that can be metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This compound disrupts this cascade by binding to FLAP, thereby inhibiting the synthesis of all downstream leukotrienes.

Leukotriene Biosynthesis Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_envelope Nuclear Envelope cluster_downstream Leukotriene Synthesis Arachidonic Acid (membrane) Arachidonic Acid Arachidonic Acid (nuclear) Arachidonic Acid Arachidonic Acid (membrane)->Arachidonic Acid (nuclear) Released by Phospholipase A2 Phospholipase A2 Phospholipase A2 5-LOX (cytosol) 5-LOX 5-LOX (nuclear) 5-LOX 5-LOX (cytosol)->5-LOX (nuclear) Translocates upon cellular stimulation FLAP FLAP FLAP->5-LOX (nuclear) Presents AA to LTA4 Leukotriene A4 5-LOX (nuclear)->LTA4 Converts AA to 5-HPETE and then to LTA4 Arachidonic Acid (nuclear)->FLAP Binds to LTB4 Leukotriene B4 LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs MK886 This compound MK886->FLAP Inhibits LTB4 Release Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed U937 cells in 96-well plate differentiate_cells Differentiate with PMA (optional, for macrophage-like phenotype) seed_cells->differentiate_cells pre_treat Pre-treat cells with This compound or vehicle differentiate_cells->pre_treat stimulate Stimulate with Calcium Ionophore A23187 pre_treat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant elisa Perform LTB4 ELISA collect_supernatant->elisa analyze_data Analyze data and calculate IC50 elisa->analyze_data FLAP Translocation Assay Workflow cluster_prep Preparation cluster_staining Immunostaining cluster_imaging Imaging & Analysis seed_cells Seed cells on coverslips treat_cells Treat with this compound and/or stimulus seed_cells->treat_cells fix_perm Fix and permeabilize cells treat_cells->fix_perm block Block non-specific binding fix_perm->block primary_ab Incubate with primary antibody (anti-5-LOX) block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab counterstain Counterstain nuclei (e.g., DAPI) secondary_ab->counterstain mount Mount coverslips counterstain->mount image Acquire images using fluorescence microscopy mount->image analyze Analyze 5-LOX localization image->analyze MTT Assay Workflow cluster_setup Assay Setup cluster_reaction MTT Reaction cluster_readout Data Acquisition seed_cells Seed cells in 96-well plate treat_cells Treat with various concentrations of this compound seed_cells->treat_cells incubate Incubate for desired duration (e.g., 24-72h) treat_cells->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization buffer to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance analyze Calculate cell viability and determine IC50 read_absorbance->analyze

References

Illuminating Target Engagement: In Vivo Imaging of MK-886 and its Interaction with FLAP

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, visualizing the direct interaction between a therapeutic compound and its molecular target within a living organism is a paramount objective. This application note provides detailed protocols and methodologies for assessing the in vivo target engagement of MK-886, a potent and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP). Directly observing this engagement is crucial for understanding its pharmacokinetic and pharmacodynamic relationship, thereby accelerating the development of novel anti-inflammatory and cancer therapeutics.

This compound functions by inhibiting FLAP, a crucial protein in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[1][2] By blocking FLAP, this compound effectively curtails the production of leukotrienes, offering a promising therapeutic strategy for a range of inflammatory diseases and certain cancers. This document outlines both direct and indirect methods for imaging and quantifying the engagement of this compound with FLAP in vivo.

Signaling Pathway of this compound Action

The mechanism of this compound involves the inhibition of the 5-lipoxygenase (5-LOX) pathway. In response to inflammatory stimuli, arachidonic acid is released from the cell membrane and is presented to 5-LOX by FLAP. This interaction is essential for the subsequent conversion of arachidonic acid into leukotrienes. This compound binds to FLAP, preventing the association between FLAP and 5-LOX, thereby halting the downstream production of pro-inflammatory leukotrienes.

MK-886_Signaling_Pathway Arachidonic Acid Arachidonic Acid FLAP FLAP Arachidonic Acid->FLAP Binds to 5-LOX 5-LOX FLAP->5-LOX Presents AA to Leukotrienes Leukotrienes 5-LOX->Leukotrienes Catalyzes conversion Inflammation Inflammation Leukotrienes->Inflammation Promotes This compound This compound This compound->FLAP Inhibits

Caption: Mechanism of action of this compound in the leukotriene biosynthesis pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound, providing a reference for its potency and observed effects in various experimental settings.

Table 1: In Vitro Potency of this compound

ParameterValueCell/SystemReference
FLAP IC₅₀30 nMHuman Leukocytes--INVALID-LINK--
Leukotriene Biosynthesis IC₅₀3 nMIntact Leukocytes--INVALID-LINK--
Leukotriene Biosynthesis IC₅₀1.1 µMHuman Whole Blood--INVALID-LINK--
COX-1 IC₅₀8 µMIsolated Enzyme--INVALID-LINK--
COX-2 IC₅₀58 µMIsolated Enzyme--INVALID-LINK--

Table 2: In Vivo Efficacy of this compound

Animal ModelThis compound DoseEffectBiomarker MeasuredReference
Allergic Sheep1 mg/kg58.4% inhibition of early asthmatic responseFEV₁--INVALID-LINK--
Allergic Sheep1 mg/kg43.6% inhibition of late asthmatic responseFEV₁--INVALID-LINK--
L-NAME-treated Rats0.1 mg/ml in drinking waterPrevention of hypertensionMean Arterial Blood Pressure--INVALID-LINK--
Mice3 and 10 mg/kg i.p.No immediate effect on forced swimming behaviorClimbing/Rest Time--INVALID-LINK--
Mice3 mg/kg daily for 6 daysIncreased climbing, reduced rest timeClimbing/Rest Time--INVALID-LINK--

Experimental Protocols

Protocol 1: Hypothetical In Vivo PET Imaging of this compound Target Engagement

This protocol describes a hypothetical approach for direct visualization of FLAP engagement by this compound using Positron Emission Tomography (PET), based on general principles of PET tracer development.

1. Synthesis of a Radiolabeled this compound Analog (e.g., [¹⁸F]this compound)

  • Objective: To synthesize a positron-emitting analog of this compound for PET imaging.

  • Procedure:

    • A suitable precursor of this compound, amenable to fluorination, would first need to be synthesized. This may involve replacing a non-essential functional group with a leaving group suitable for nucleophilic substitution with [¹⁸F]fluoride.

    • The precursor would then be reacted with [¹⁸F]fluoride produced from a cyclotron.

    • The resulting [¹⁸F]this compound would be purified using High-Performance Liquid Chromatography (HPLC).

    • Quality control would be performed to ensure radiochemical purity and specific activity.

2. Animal Model and Dosing

  • Model: Male Wistar rats (200-250g) with carrageenan-induced paw edema, a model of acute inflammation.

  • Dosing:

    • A baseline PET scan is performed.

    • Non-radiolabeled this compound is administered intravenously (i.v.) at various doses (e.g., 0.1, 1, 10 mg/kg) to determine dose-dependent target occupancy.

    • A control group receives vehicle only.

3. PET Imaging Protocol

  • Procedure:

    • Anesthetize the animal (e.g., with isoflurane).

    • Inject [¹⁸F]this compound (e.g., 100-200 µCi) via the tail vein.

    • Acquire dynamic PET scans for 60-90 minutes.

    • A CT scan is acquired for anatomical co-registration and attenuation correction.

    • For blocking studies, administer a high dose of non-radiolabeled this compound 30 minutes prior to the injection of the radiotracer to confirm specific binding.

4. Data Analysis

  • Procedure:

    • Reconstruct PET images.

    • Draw regions of interest (ROIs) over the inflamed paw and a reference tissue (e.g., muscle).

    • Calculate the Standardized Uptake Value (SUV) for each ROI.

    • Determine the target-to-reference ratio to assess specific binding.

    • Calculate FLAP occupancy at different doses of this compound.

PET_Imaging_Workflow cluster_0 Radiotracer Synthesis cluster_1 In Vivo Imaging cluster_2 Data Analysis Precursor Precursor Radiolabeling Radiolabeling Precursor->Radiolabeling F18 F18 F18->Radiolabeling Purification Purification Radiolabeling->Purification Animal_Model Animal_Model Purification->Animal_Model Tracer_Injection Tracer_Injection Animal_Model->Tracer_Injection PET_Scan PET_Scan Tracer_Injection->PET_Scan Image_Reconstruction Image_Reconstruction PET_Scan->Image_Reconstruction ROI_Analysis ROI_Analysis Image_Reconstruction->ROI_Analysis Quantification Quantification ROI_Analysis->Quantification

Caption: Workflow for hypothetical in vivo PET imaging of this compound target engagement.

Protocol 2: Indirect Assessment of this compound Target Engagement via Leukotriene B4 Measurement

This protocol details a practical and widely used method to indirectly assess the in vivo target engagement of this compound by measuring the downstream biomarker, Leukotriene B4 (LTB4), in an animal model of inflammation.

1. Animal Model of Inflammation

  • Model: Male BALB/c mice (8-10 weeks old).

  • Induction of Inflammation: Zymosan-induced peritonitis. Inject 1 mg of zymosan A from Saccharomyces cerevisiae suspended in 0.5 mL of sterile saline intraperitoneally (i.p.). This model reliably induces a robust inflammatory response with significant leukotriene production.

2. This compound Administration

  • Procedure:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer this compound orally (p.o.) at various doses (e.g., 1, 3, 10 mg/kg) one hour prior to the zymosan injection.

    • A control group receives the vehicle only.

3. Sample Collection

  • Procedure:

    • Four hours after zymosan injection, euthanize the mice by CO₂ asphyxiation.

    • Perform peritoneal lavage by injecting 5 mL of ice-cold PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.

    • Centrifuge the peritoneal lavage fluid at 400 x g for 10 minutes at 4°C to pellet the cells.

    • Collect the supernatant for LTB4 analysis and store at -80°C until use.

    • Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge at 1500 x g for 15 minutes at 4°C to obtain plasma, and store at -80°C.

4. Quantification of Leukotriene B4

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA). Commercially available LTB4 ELISA kits offer high sensitivity and specificity.

  • Procedure:

    • Thaw samples on ice.

    • Follow the manufacturer's instructions for the LTB4 ELISA kit. This typically involves:

      • Preparation of standards and samples.

      • Addition of samples, standards, and LTB4-alkaline phosphatase conjugate to the antibody-coated plate.

      • Incubation to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Addition of the substrate solution and incubation to develop color.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 405 nm).

    • Calculate the LTB4 concentration in the samples based on the standard curve.

5. Data Analysis

  • Procedure:

    • Plot the LTB4 concentrations for each treatment group.

    • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the reduction in LTB4 levels by this compound compared to the vehicle control.

    • A dose-dependent decrease in LTB4 levels indicates target engagement by this compound.

LTB4_Measurement_Workflow Inflammation_Model Induce Inflammation (Zymosan Peritonitis) Drug_Administration Administer this compound (or Vehicle) Inflammation_Model->Drug_Administration Sample_Collection Collect Peritoneal Lavage and Plasma Drug_Administration->Sample_Collection LTB4_Quantification Quantify LTB4 (ELISA) Sample_Collection->LTB4_Quantification Data_Analysis Analyze Dose-Response and Statistical Significance LTB4_Quantification->Data_Analysis

Caption: Workflow for indirect assessment of this compound target engagement via LTB4 measurement.

Conclusion

While direct in vivo imaging of this compound target engagement presents technical challenges, the protocols outlined here provide a comprehensive framework for its assessment. The hypothetical PET imaging protocol offers a roadmap for the development of novel imaging agents, while the indirect biomarker measurement protocol represents a robust and currently feasible method for quantifying the biological effect of this compound on the leukotriene pathway. These approaches are invaluable tools for researchers and drug developers working to advance FLAP inhibitors like this compound through the preclinical and clinical development pipeline.

References

Protocol for Assessing Apoptosis After MK-886 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MK-886 is a well-characterized inhibitor of the 5-lipoxygenase-activating protein (FLAP). While its primary role is in the suppression of leukotriene biosynthesis, emerging evidence indicates that this compound can induce apoptosis in various cell types, often at micromolar concentrations.[1][2] This apoptotic effect can be independent of its FLAP inhibitory action and has been associated with the induction of oxidative stress, alterations in intracellular calcium levels, and activation of the p38 MAPK signaling pathway.[3][4] Furthermore, studies have shown that this compound treatment can lead to a reduction in the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5]

These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to effectively assess apoptosis in cells treated with this compound. The methodologies detailed herein are designed to quantify various stages of apoptosis, from early membrane changes to DNA fragmentation and the activation of key apoptotic signaling molecules.

Signaling Pathway of this compound-Induced Apoptosis

The apoptotic mechanism of this compound involves a multi-faceted signaling cascade. A key aspect of this pathway is the induction of oxidative stress and the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[3][4] This can lead to the upregulation of Death Receptor 5 (DR5), sensitizing cells to apoptosis.[3] Additionally, this compound has been shown to cause the depletion of anti-apoptotic Bcl-2 family proteins, further promoting cell death.[5]

MK886_Apoptosis_Pathway MK886 This compound Oxidative_Stress Oxidative Stress MK886->Oxidative_Stress Bcl2_Family Loss of Anti-Apoptotic Bcl-2 Family Proteins (Bcl-2, Bcl-xL) MK886->Bcl2_Family p38_MAPK p38 MAPK Activation Oxidative_Stress->p38_MAPK DR5 DR5 Upregulation p38_MAPK->DR5 Caspase_Activation Caspase Activation DR5->Caspase_Activation Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental Workflow for Assessing Apoptosis

A systematic approach is recommended to comprehensively evaluate the apoptotic effects of this compound. The following workflow outlines the key stages of investigation, from initial cell treatment to the application of various apoptosis assays.

Experimental_Workflow cluster_0 Phase 1: Cell Treatment cluster_1 Phase 2: Apoptosis Assessment cluster_2 Phase 3: Mechanistic Analysis Cell_Culture Cell Culture MK886_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->MK886_Treatment AnnexinV Annexin V/PI Staining (Early/Late Apoptosis) MK886_Treatment->AnnexinV Caspase_Assay Caspase-3/7 Activity Assay (Executioner Caspase Activity) MK886_Treatment->Caspase_Assay TUNEL_Assay TUNEL Assay (DNA Fragmentation) MK886_Treatment->TUNEL_Assay Western_Blot Western Blotting (Bcl-2 family, p-p38) MK886_Treatment->Western_Blot

Caption: Experimental workflow for apoptosis assessment.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Quantification of Apoptotic Cells by Annexin V/PI Staining

Treatment GroupConcentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Viable Cells (%) (Annexin V-/PI-)
Vehicle Control0
This compound10
This compound20
This compound40
Positive Control-

Table 2: Caspase-3/7 Activity

Treatment GroupConcentration (µM)Relative Fluorescence Units (RFU)Fold Change vs. Vehicle Control
Vehicle Control01.0
This compound10
This compound20
This compound40
Positive Control-

Table 3: Quantification of DNA Fragmentation by TUNEL Assay

Treatment GroupConcentration (µM)TUNEL-Positive Cells (%)
Vehicle Control0
This compound10
This compound20
This compound40
Positive Control (DNase I)-

Table 4: Densitometric Analysis of Western Blots

Treatment GroupConcentration (µM)Relative Bcl-2 Expression (normalized to loading control)Relative Bcl-xL Expression (normalized to loading control)Relative Phospho-p38 MAPK Expression (normalized to total p38)
Vehicle Control01.01.01.0
This compound10
This compound20
This compound40

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 40 µM).

  • Treatment: Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This protocol allows for the differentiation between early apoptotic, late apoptotic/necrotic, and viable cells.[6][7]

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, neutralize with complete medium, and collect by centrifugation at 300 x g for 5 minutes.

    • Suspension cells: Collect cells directly by centrifugation.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate).

    • Add 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.[8][9]

  • Cell Lysis:

    • After treatment, pellet the cells by centrifugation.

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Assay Reaction:

    • In a 96-well black plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • Prepare a reaction mix containing 2X Reaction Buffer and a caspase-3/7 substrate (e.g., DEVD-AFC).

    • Add 50 µL of the reaction mix to each well containing cell lysate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10][11]

  • Cell Fixation and Permeabilization:

    • Harvest and wash cells as described for the Annexin V assay.

    • Fix the cells in 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • TUNEL Reaction:

    • Wash the cells twice with deionized water.

    • Prepare the TUNEL reaction cocktail containing TdT enzyme and a labeled dUTP (e.g., EdUTP).

    • Resuspend the cells in the TUNEL reaction cocktail and incubate for 60 minutes at 37°C in a humidified chamber.

  • Detection:

    • If using a fluorescently labeled dUTP, wash the cells and proceed to analysis.

    • If using a hapten-labeled dUTP (e.g., BrdU), incubate with a fluorescently labeled anti-hapten antibody.

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive cells.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family and phosphorylated p38 MAPK.[12][13]

  • Cell Lysis and Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape adherent cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for Bcl-2, Bcl-xL, phospho-p38, total p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the expression of target proteins to the loading control.

References

Application Notes and Protocols: MK-886 in Combination with Other Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of MK-886, a 5-lipoxygenase-activating protein (FLAP) inhibitor, in combination with other targeted inhibitors for cancer research. The following sections detail the synergistic effects observed in various cancer models, provide structured quantitative data, and offer detailed experimental protocols for key methodologies.

Introduction to this compound in Combination Cancer Therapy

This compound is an inhibitor of the 5-lipoxygenase-activating protein (FLAP), which is a key component in the biosynthesis of leukotrienes, pro-inflammatory mediators implicated in cancer development and progression.[1][2][3] By inhibiting FLAP, this compound effectively blocks the production of leukotrienes.[1][2][3] Research has demonstrated that combining this compound with other anti-cancer agents can lead to synergistic or additive effects, enhancing tumor cell apoptosis and inhibiting proliferation in various cancer types.[1][4][5][6] This approach of dual pathway inhibition, targeting both the lipoxygenase pathway and other critical cancer signaling pathways, presents a promising strategy for overcoming drug resistance and improving therapeutic outcomes.

This compound Combination Therapy: Key Findings and Quantitative Data

Combination with TRAIL-Secreting Mesenchymal Stem Cells (MSCs) in Malignant Glioma

The combination of this compound with TNF-related apoptosis-inducing ligand (TRAIL) has shown significant therapeutic potential in malignant glioma. TRAIL can selectively induce apoptosis in cancer cells; however, many glioma cell lines are resistant.[4][5] this compound sensitizes these resistant cells to TRAIL-induced apoptosis.[4][5]

Key Findings:

  • This compound upregulates the expression of Death Receptor 5 (DR5), a key receptor for TRAIL, on the surface of glioma cells.[4][5]

  • This compound downregulates the anti-apoptotic protein survivin.[4]

  • The combination of this compound and TRAIL-secreting MSCs leads to enhanced caspase activation and apoptosis in glioma cells.[4]

  • In an orthotopic mouse model of glioma, the combination therapy resulted in significant tumor regression and prolonged survival.[4][5]

Quantitative Data Summary:

Cell LineTreatmentConcentrationEffectReference
U-87 MG, U-138 MG, U-251 MGThis compound20-40 µMIncreased DR5 expression[4][5]
U-87 MG, U-138 MG, U-251 MGThis compound20-40 µMDecreased survivin expression[4]
U-87 MGThis compound + MSC-TRAIL20 µM this compoundSignificantly enhanced apoptosis compared to single agents[4]
Combination with COX-2 Inhibitors in Colon Cancer

The combination of this compound with the cyclooxygenase-2 (COX-2) inhibitor celecoxib has demonstrated additive anti-tumor effects in colon cancer. Both the 5-LOX and COX-2 pathways are involved in arachidonic acid metabolism, which plays a role in colorectal tumor development.[1][6]

Key Findings:

  • Inhibition of either the 5-LOX or COX-2 pathway alone can lead to the activation of the other pathway in colon cancer cells.[6]

  • Combined treatment with this compound and celecoxib prevents this compensatory activation.[6]

  • The combination therapy results in additive effects in inhibiting tumor cell proliferation and inducing apoptosis.[1][6]

  • The pro-apoptotic effect is associated with decreased Bcl-2 expression and increased Bax expression.[6]

Quantitative Data Summary:

Cell LineTreatmentConcentrationEffect on Cell Proliferation (vs. Control)Effect on Apoptosis (vs. Control)Reference
Caco-2Celecoxib10 µmol/L~20% decrease~2-fold increase[1][6]
Caco-2This compound10 µmol/L~15% decrease~1.5-fold increase[1][6]
Caco-2Celecoxib + this compound10 µmol/L each~45% decrease~5-fold increase[1][6]
HT-29Celecoxib10 µmol/L~25% decrease~2.5-fold increase[1][6]
HT-29This compound10 µmol/L~20% decrease~2-fold increase[1][6]
HT-29Celecoxib + this compound10 µmol/L each~55% decrease~6-fold increase[1][6]

Signaling Pathways and Experimental Workflows

This compound and TRAIL Signaling Pathway in Glioma

MK886_TRAIL_Pathway cluster_cell Glioma Cell MK886 This compound FLAP FLAP MK886->FLAP inhibits DR5 DR5 MK886->DR5 upregulates Survivin Survivin MK886->Survivin downregulates Five_LOX 5-LOX FLAP->Five_LOX activates Leukotrienes Leukotrienes Five_LOX->Leukotrienes produces TRAIL TRAIL TRAIL->DR5 binds DISC DISC Formation DR5->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Survivin->Caspase3 inhibits

Caption: this compound enhances TRAIL-induced apoptosis in glioma cells.

Experimental Workflow for In Vivo Glioma Model

Glioma_Workflow start Start: Prepare U87-Luc Glioma Cells implant Orthotopic Implantation into Nude Mice start->implant tumor_growth Monitor Tumor Growth (Bioluminescence Imaging) implant->tumor_growth treatment Treatment Groups: 1. Vehicle Control 2. This compound 3. MSC-TRAIL 4. This compound + MSC-TRAIL tumor_growth->treatment monitoring Continue Monitoring: - Tumor Bioluminescence - Survival treatment->monitoring endpoint Endpoint Analysis: - Tumor Size Measurement - Immunohistochemistry monitoring->endpoint end End endpoint->end

Caption: Workflow for assessing this compound and MSC-TRAIL in a glioma mouse model.

Detailed Experimental Protocols

Cell Culture and Drug Treatment

4.1.1. Glioma Cell Lines (U-87 MG, U-138 MG, U-251 MG)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 20-40 µM) for treating the cells. An equivalent concentration of DMSO should be used as a vehicle control.

4.1.2. Colon Cancer Cell Lines (Caco-2, HT-29)

  • Culture Medium:

    • Caco-2: Eagle's Minimum Essential Medium (EMEM) with 20% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • HT-29: McCoy's 5A medium with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Drug Treatment:

    • Prepare stock solutions of celecoxib and this compound in DMSO.

    • Treat cells with 10 µmol/L celecoxib, 10 µmol/L this compound, or a combination of both for the desired time points (e.g., 24, 48, 72 hours). Use a DMSO vehicle control.

Western Blot Analysis for DR5 and Survivin
  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against DR5 (1:1000 dilution) and survivin (1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Flow Cytometry
  • Cell Preparation:

    • Harvest cells after drug treatment by trypsinization.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) staining solution.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are viable.

Orthotopic Glioma Mouse Model
  • Cell Implantation:

    • Anesthetize immunodeficient mice (e.g., BALB/c nude mice).

    • Secure the mouse in a stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using a Hamilton syringe, inject U87-Luc cells (e.g., 5 x 10^5 cells in 5 µL PBS) into the right striatum at specific coordinates (e.g., 2 mm lateral to the bregma, 1 mm anterior to the coronal suture, and at a depth of 3 mm).

  • Tumor Growth Monitoring:

    • Monitor tumor growth non-invasively using bioluminescence imaging (BLI) after intraperitoneal injection of D-luciferin.

  • Treatment:

    • Once tumors are established (e.g., day 7 post-implantation), randomize mice into treatment groups.

    • Administer this compound (e.g., via oral gavage or intraperitoneal injection) and/or inject TRAIL-secreting MSCs intratumorally or intravenously.

  • Endpoint Analysis:

    • Monitor animal survival.

    • At the end of the study, euthanize the mice, and harvest the brains for tumor size measurement and immunohistochemical analysis of markers like DR5, survivin, and Ki-67.

Prostaglandin E2 (PGE2) and Cysteinyl Leukotriene (CysLT) Measurement
  • Sample Collection: Collect cell culture supernatants after drug treatment.

  • ELISA: Use commercially available ELISA kits for the quantification of PGE2 and CysLTs according to the manufacturer's instructions.

  • Procedure Outline:

    • Add standards and samples to the wells of the ELISA plate.

    • Add the detection antibody.

    • Incubate and wash the plate.

    • Add the substrate solution and incubate.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the concentrations of PGE2 and CysLTs based on the standard curve.

References

Measuring the Effect of MK-886 on Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-886 is a potent and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key enzyme in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of diseases, including asthma, inflammatory bowel disease, and cancer. By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, making it a valuable tool for studying the role of this pathway in various biological processes.[1][3] Beyond its well-established role in the leukotriene pathway, this compound has been shown to exert off-target effects, including the induction of apoptosis independent of FLAP and the inhibition of cyclooxygenase-1 (COX-1).[4][5] These pleiotropic effects are associated with significant changes in gene expression, impacting pathways related to cell cycle, apoptosis, and inflammation.

This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on gene expression. It includes methodologies for cell treatment, RNA isolation, and subsequent analysis using quantitative real-time PCR (RT-qPCR) and RNA sequencing (RNA-Seq).

Mechanism of Action: On-Target and Off-Target Effects

This compound primarily functions by binding to the 5-lipoxygenase-activating protein (FLAP), preventing its interaction with 5-lipoxygenase (5-LOX) and thereby inhibiting the synthesis of leukotrienes from arachidonic acid.[1][3] However, research has revealed that this compound can also influence cellular processes through mechanisms independent of FLAP inhibition. Notably, at higher concentrations, this compound can induce apoptosis and modulate the expression of genes involved in cell proliferation and survival.[6][7] It has also been reported to inhibit COX-1, another key enzyme in the arachidonic acid cascade.[4] Understanding these dual mechanisms is crucial for interpreting gene expression data from this compound-treated cells.

Data Presentation: Summary of this compound Effects on Gene Expression

The following tables summarize the observed changes in the expression of various genes in response to this compound treatment, as documented in the scientific literature.

Table 1: Effect of this compound on Oncogenes, Tumor Suppressor, and Cell Cycle-Related Genes in PANC-1 Cells [1]

Gene CategoryGene NameDirection of RegulationFold Change (Experimental/Control)
Oncogenes/Proliferation-Associated c-mycDown-regulated< 1.0
Tyrosine SRC protein kinaseUp-regulated> 1.10
Cyclin B1Up-regulated> 1.10
Cyclin D1Up-regulated> 1.10
Cell Cycle Regulators CDC25B phosphataseUp-regulated> 1.10
Ribosomal Proteins 40s ribosomal S19Up-regulated> 1.10

Data derived from a microarray analysis of human PANC-1 pancreatic cancer cells treated with 40 µM this compound for 24 hours.[1]

Table 2: Effect of this compound on Apoptosis-Related Genes in Malignant Glioma Cells [7][8]

Gene NameDirection of RegulationMethod of Analysis
Death Receptor 5 (DR5)Up-regulatedWestern Blot/Flow Cytometry
Bcl-2Down-regulatedWestern Blot
BaxUp-regulatedWestern Blot

Data from studies investigating this compound-induced apoptosis in human malignant glioma cells.[7][8]

Mandatory Visualizations

MK886_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid_mem Arachidonic Acid Arachidonic_Acid_cyto Arachidonic Acid Arachidonic_Acid_mem->Arachidonic_Acid_cyto Translocation FLAP 5-Lipoxygenase Activating Protein (FLAP) Arachidonic_Acid_cyto->FLAP 5-LOX 5-Lipoxygenase (5-LOX) Leukotrienes Leukotrienes 5-LOX->Leukotrienes Catalyzes FLAP->5-LOX Presents AA MK886 This compound MK886->FLAP Inhibits COX1 Cyclooxygenase-1 (COX-1) MK886->COX1 Inhibits (Off-target) Apoptosis_Pathway Apoptosis-Related Gene Expression MK886->Apoptosis_Pathway Induces (Off-target) Cell_Cycle_Pathway Cell Cycle-Related Gene Expression MK886->Cell_Cycle_Pathway Modulates (Off-target) Inflammatory_Response Inflammatory Gene Expression Leukotrienes->Inflammatory_Response Prostaglandins Prostaglandins COX1->Prostaglandins

Figure 1. Signaling pathways affected by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis Cell_Seeding Seed Cells MK886_Treatment Treat with this compound (e.g., 10-40 µM) Cell_Seeding->MK886_Treatment Incubation Incubate (e.g., 24 hours) MK886_Treatment->Incubation Harvest_Cells Harvest Cells Incubation->Harvest_Cells RNA_Isolation Total RNA Isolation Harvest_Cells->RNA_Isolation RNA_QC RNA Quality Control (e.g., Nanodrop, Bioanalyzer) RNA_Isolation->RNA_QC RT_qPCR RT-qPCR RNA_QC->RT_qPCR RNA_Seq RNA Sequencing RNA_QC->RNA_Seq Data_Analysis Data Analysis RT_qPCR->Data_Analysis RNA_Seq->Data_Analysis Results Gene Expression Changes Data_Analysis->Results

Figure 2. Experimental workflow for analyzing gene expression.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol provides a general guideline for treating adherent cell lines with this compound. Optimization of cell density, this compound concentration, and treatment duration is recommended for each cell line and experimental goal.

Materials:

  • Cell line of interest (e.g., PANC-1, U-87MG, A172)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in appropriate culture vessels at a density that will allow them to reach 50-70% confluency at the time of treatment.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • Prepare working solutions of this compound in complete culture medium from the stock solution. A final concentration range of 10-40 µM is a common starting point for gene expression studies.[1]

    • Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration used.

    • Aspirate the old medium from the cells.

    • Add the prepared this compound-containing medium or vehicle control medium to the respective wells or flasks.

  • Incubation:

    • Incubate the cells for the desired treatment duration. For gene expression analysis, a 24-hour incubation period has been shown to be effective.[1] However, a time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal time point for the genes of interest.

  • Cell Harvesting:

    • After incubation, aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Proceed immediately to RNA isolation or lyse the cells directly in the culture vessel using a suitable lysis buffer (see Protocol 2).

Protocol 2: Total RNA Isolation

This protocol describes a general method for isolating total RNA from cultured cells using a commercially available RNA isolation kit with spin columns.

Materials:

  • Harvested cell pellet or cells lysed in the culture vessel

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen; or similar)

  • Lysis buffer (containing a chaotropic agent like guanidinium thiocyanate)

  • Ethanol (70% and 100%)

  • RNase-free water

  • Microcentrifuge

  • RNase-free tubes

Procedure:

  • Cell Lysis:

    • If starting with a cell pellet, add the appropriate volume of lysis buffer and vortex to homogenize.

    • If lysing directly in the plate, add the lysis buffer to the washed cell monolayer and scrape the cells. Collect the lysate.

  • Homogenization:

    • Pass the lysate through a fine-gauge needle (e.g., 21-gauge) several times to shear genomic DNA and reduce viscosity.

  • Ethanol Precipitation:

    • Add an equal volume of 70% ethanol to the lysate and mix well by pipetting.

  • RNA Binding:

    • Transfer the mixture to an RNA-binding spin column.

    • Centrifuge according to the manufacturer's instructions. Discard the flow-through.

  • Washing:

    • Wash the column with the provided wash buffers as per the kit protocol. This step removes contaminants such as proteins and salts. Perform all recommended wash steps.

  • DNase Treatment (Optional but Recommended):

    • To remove any residual genomic DNA, perform an on-column DNase digestion according to the kit's instructions.

  • Final Wash:

    • Perform a final wash to remove the DNase and any remaining contaminants.

  • RNA Elution:

    • Transfer the spin column to a new RNase-free collection tube.

    • Add RNase-free water directly to the center of the column membrane.

    • Incubate for a few minutes at room temperature.

    • Centrifuge to elute the purified RNA.

  • Quantification and Quality Control:

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on an agarose gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol provides a two-step RT-qPCR workflow to quantify the expression of specific genes.

Materials:

  • Purified total RNA (1 µg)

  • Reverse transcription kit (with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers)

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • Gene-specific forward and reverse primers

  • RNase-free water

  • qPCR instrument

Procedure:

  • Reverse Transcription (cDNA Synthesis):

    • In an RNase-free tube, combine 1 µg of total RNA with random primers or oligo(dT) primers and RNase-free water to the recommended volume.

    • Denature the RNA and primers by heating according to the kit's protocol (e.g., 65°C for 5 minutes), then place on ice.

    • Prepare a master mix containing reverse transcriptase, dNTPs, and reaction buffer.

    • Add the master mix to the RNA-primer mixture.

    • Incubate as recommended by the manufacturer (e.g., 42°C for 60 minutes) to synthesize cDNA.

    • Inactivate the reverse transcriptase by heating (e.g., 70°C for 10 minutes).

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix in a qPCR plate by combining the qPCR master mix, forward and reverse primers for your gene of interest, and RNase-free water.

    • Add the synthesized cDNA to the reaction mix. Include a no-template control (NTC) for each primer set.

    • Run the qPCR plate in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for your target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB).

    • Calculate the relative gene expression using the ΔΔCt method. The results are typically expressed as fold change in the this compound-treated samples compared to the vehicle-treated controls.

Protocol 4: Gene Expression Analysis by RNA Sequencing

This protocol outlines the general steps for a whole-transcriptome analysis using RNA-Seq.

Materials:

  • High-quality total RNA (as prepared in Protocol 2)

  • RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA, or similar)

  • Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)

Procedure:

  • Library Preparation:

    • mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

    • Fragmentation and Priming: Fragment the enriched mRNA and prime it for first-strand cDNA synthesis.

    • cDNA Synthesis: Synthesize the first and second strands of cDNA.

    • End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.

    • Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.

    • PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.

  • Library Quantification and Quality Control:

    • Quantify the library concentration using a fluorometric method (e.g., Qubit).

    • Assess the library size distribution using a microfluidics-based system (e.g., Agilent Bioanalyzer).

  • Sequencing:

    • Pool the libraries if multiplexing.

    • Sequence the libraries on an NGS platform according to the manufacturer's instructions.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).

    • Gene Expression Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify differentially expressed genes between the this compound-treated and vehicle-treated samples.

    • Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to interpret the biological significance of the differentially expressed genes.

Conclusion

This compound is a versatile pharmacological tool for investigating the role of the 5-lipoxygenase pathway and related cellular processes. The protocols outlined in this document provide a comprehensive framework for studying the effects of this compound on gene expression. Careful experimental design, including appropriate dose-response and time-course studies, is essential for obtaining robust and meaningful data. The use of high-throughput techniques like RNA-Seq can provide a global view of the transcriptional changes induced by this compound, offering novel insights into its mechanisms of action and potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MK-886 Insolubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the insolubility of MK-886 in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?

A1: this compound is a lipophilic molecule with poor aqueous solubility. Precipitation typically occurs when a concentrated stock solution of this compound, prepared in an organic solvent like DMSO or ethanol, is diluted into an aqueous buffer. The organic solvent disperses in the aqueous phase, and if the final concentration of this compound exceeds its solubility limit in the aqueous environment, it will precipitate out of the solution.

Q2: What is the maximum recommended final concentration of DMSO in my cell culture experiment?

A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[1][2] While some cell lines may tolerate up to 0.5% or even 1% DMSO for short durations, it is crucial to perform a vehicle control experiment to ensure the DMSO concentration used does not affect cell viability or the experimental outcome.[1][3]

Q3: How can I visually identify this compound precipitation?

A3: Precipitation of this compound in your aqueous buffer or cell culture medium can be observed as a fine, whitish cloudiness, haziness, or the appearance of small, visible particles. This can sometimes be subtle, so careful visual inspection against a dark background can be helpful.

Q4: Can I use a different buffer to improve the solubility of this compound?

A4: While the choice of buffer can influence the solubility of some compounds, there is limited specific data for this compound. Generally, for cell-based assays, physiological buffers like PBS, HEPES-buffered, or Tris-buffered media are used. HEPES and Tris buffers can sometimes offer better pH stability, especially with temperature changes, compared to phosphate buffers.[4][5] However, for a highly insoluble compound like this compound, changing the buffer alone is unlikely to solve significant precipitation issues. The primary focus should be on the proper preparation of the working solution.

Q5: How long is my this compound working solution stable in an aqueous buffer?

A5: The stability of this compound in aqueous solutions can be limited. It is highly recommended to prepare fresh working solutions for each experiment and use them promptly.[6] If storage is unavoidable, it should be for a short duration, at a low temperature, and protected from light. A stability test for your specific experimental conditions is advisable.

Troubleshooting Guides

Problem 1: Precipitation Observed Immediately Upon Dilution

This is the most common issue and is typically due to the rapid change in solvent polarity when the organic stock is added to the aqueous buffer.

start Precipitation upon dilution step1 Prepare a less concentrated stock solution in DMSO start->step1 step2 Pre-warm the aqueous buffer/medium to 37°C step1->step2 step3 Add the stock solution dropwise while vortexing/stirring step2->step3 step4 Briefly sonicate the final working solution step3->step4 end Clear Solution step4->end Success fail Precipitation persists step4->fail Failure step5 Consider using a formulation with co-solvents/surfactants (for non-cell-based assays) fail->step5

Caption: Troubleshooting workflow for immediate precipitation of this compound.

  • Optimize Stock Concentration: Instead of using a very high concentration stock, try preparing a lower concentration stock in DMSO. This will require adding a larger volume to your aqueous buffer, so ensure the final DMSO concentration remains within the acceptable limits for your experiment.

  • Temperature Matters: Pre-warming your aqueous buffer or cell culture medium to 37°C can sometimes help improve the solubility of the compound upon dilution.

  • Slow and Steady Dilution: Add the this compound stock solution to the pre-warmed aqueous buffer slowly, drop by drop, while continuously vortexing or stirring the buffer. This gradual addition can prevent localized high concentrations of the compound that lead to immediate precipitation.

  • Sonication: After dilution, briefly sonicating the final working solution can help to dissolve any small, non-visible precipitates and create a more homogenous solution.

Problem 2: Solution Becomes Cloudy Over Time

This indicates that while the compound may have initially dissolved, it is not stable in the aqueous environment and is precipitating out over time.

start Cloudiness develops over time step1 Prepare fresh working solution immediately before use start->step1 step2 For long-term experiments, replace the medium with freshly prepared solution periodically step1->step2 step3 Store stock solution in small aliquots at -20°C or -80°C step2->step3 end Consistent experimental results step3->end

Caption: Workflow for addressing time-dependent precipitation of this compound.

  • Fresh is Best: Prepare the this compound working solution immediately before adding it to your experiment. Avoid preparing large batches of working solution to be used over several hours or days.

  • Regular Media Changes: For experiments that run for an extended period (e.g., more than 24 hours), it is advisable to replace the cell culture medium with a freshly prepared this compound working solution at regular intervals.

  • Proper Stock Solution Storage: Store your high-concentration DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can affect compound stability.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO47.21100
Ethanol2.365

Data is based on a molecular weight of 472.08 g/mol . Batch-specific molecular weights may vary.

Table 2: Recommended Final DMSO Concentrations for In Vitro Assays

Cell Viability ImpactRecommended Final DMSO Concentration
Ideal (minimal impact)≤ 0.1%
Generally Acceptable (cell line dependent)0.1% - 0.5%
High Risk of Cytotoxicity> 0.5%

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell Culture

This protocol is designed to minimize precipitation when preparing a working solution of this compound for in vitro experiments.

This compound is an inhibitor of the 5-lipoxygenase-activating protein (FLAP), which is a key component of the leukotriene biosynthesis pathway.

AA Arachidonic Acid FLAP FLAP AA->FLAP FiveLO 5-Lipoxygenase FLAP->FiveLO activates LTA4 Leukotriene A4 FiveLO->LTA4 LTs Leukotrienes LTA4->LTs MK886 This compound MK886->FLAP

Caption: this compound inhibits FLAP, preventing the synthesis of leukotrienes.

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Aqueous buffer or cell culture medium, sterile

  • Sterile microcentrifuge tubes and pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Prepare a Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound in pure, sterile DMSO to prepare a concentrated stock solution (e.g., 10 mM or 50 mM). Ensure the powder is completely dissolved. If necessary, briefly sonicate the solution.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

  • Prepare the Working Solution:

    • Pre-warm the desired amount of aqueous buffer or cell culture medium to 37°C.

    • While vortexing the pre-warmed medium at a moderate speed, slowly add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

    • Important: The final concentration of DMSO in the working solution should be kept as low as possible (ideally ≤ 0.1%).

    • Continue vortexing for another 30-60 seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation.

    • If a slight haze is present, you may briefly sonicate the working solution.

  • Experimental Use:

    • Use the freshly prepared working solution immediately.

    • Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the aqueous buffer or medium without this compound.

start Start prep_stock Prepare concentrated this compound stock in DMSO start->prep_stock aliquot_store Aliquot and store stock at -20°C/-80°C prep_stock->aliquot_store thaw_stock Thaw one aliquot of stock solution aliquot_store->thaw_stock dilute Slowly add stock to warm medium while vortexing thaw_stock->dilute warm_medium Pre-warm aqueous buffer/medium to 37°C warm_medium->dilute check Visually check for precipitation dilute->check use Use fresh working solution immediately in experiment check->use Clear troubleshoot Go to Troubleshooting Guide check->troubleshoot Precipitate

Caption: Workflow for preparing and using this compound in aqueous solutions.

References

How to address MK-886 off-target effects on PPARα

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing MK-886. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the experimental challenges related to the off-target effects of this compound on Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound, and what is its well-characterized off-target effect?

This compound is a potent and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP)[1][2][3][4]. FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory mediators[5][6]. However, at higher concentrations, this compound exhibits a significant off-target effect by acting as a non-competitive antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)[1][7][8].

Q2: What is the potency of this compound for its on-target (FLAP) versus its off-target (PPARα)?

This compound is substantially more potent as an inhibitor of FLAP than as an antagonist of PPARα. This difference in potency is a key factor in designing experiments to isolate its on-target effects.

TargetIC50Reference
FLAP~30 nM[1][2][3][4]
PPARα~0.5-1 µM[4]

Q3: How can I be sure that the observed effects in my experiment are due to FLAP inhibition and not PPARα antagonism?

Distinguishing between on-target and off-target effects is critical for the correct interpretation of your results. A multi-faceted approach is recommended:

  • Dose-Response Studies: Conduct your experiments across a wide range of this compound concentrations. Effects observed at low nanomolar concentrations are more likely attributable to FLAP inhibition, while effects emerging at micromolar concentrations may involve PPARα antagonism.

  • Genetic Knockout/Knockdown: The most definitive method is to use a cell line or animal model where the ALOX5AP gene (encoding FLAP) has been knocked out or its expression knocked down. In such a system, any remaining effects of this compound can be attributed to off-target interactions, such as with PPARα[9][10].

  • Control Compounds: Use a structurally distinct FLAP inhibitor with a different off-target profile to confirm that the observed phenotype is consistent with FLAP inhibition.

  • Rescue Experiments: If you hypothesize that the observed effect is due to PPARα inhibition, attempt to "rescue" the phenotype by co-administering a potent PPARα agonist.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in your experiments.

Issue 1: Unexpected or contradictory results at different concentrations of this compound.

  • Possible Cause: You may be observing a transition from on-target (FLAP) to off-target (PPARα) effects as the concentration increases.

  • Troubleshooting Steps:

    • Review the Dose-Response Curve: Carefully analyze your dose-response data. Is there a biphasic response or a plateau followed by a second response at higher concentrations? This could indicate the engagement of a second target.

    • Measure On-Target Engagement: Directly measure the inhibition of leukotriene biosynthesis at each concentration of this compound used. This will confirm the concentration range for effective FLAP inhibition.

    • Assess Off-Target Engagement: Use a PPARα reporter assay to determine the concentration at which this compound begins to inhibit PPARα activity in your specific cell system.

Issue 2: this compound is causing a phenotype that is not consistent with the known function of the 5-lipoxygenase pathway.

  • Possible Cause: The observed phenotype may be a consequence of PPARα inhibition or another unidentified off-target effect.

  • Troubleshooting Steps:

    • Utilize a FLAP-deficient system: As the gold standard, repeat the key experiments in a FLAP knockout or knockdown cell line. If the phenotype persists, it is not mediated by FLAP.

    • Employ a PPARα agonist: Conduct a rescue experiment by treating your cells with a specific PPARα agonist (e.g., WY-14643) in the presence of this compound. If the agonist reverses the effect of this compound, it strongly suggests the involvement of PPARα.

    • Consult Off-Target Databases: Utilize online resources and databases to check for other potential off-targets of this compound.

Experimental Protocols

Below are detailed methodologies for key experiments to help you dissect the on-target and off-target effects of this compound.

Protocol 1: PPARα Luciferase Reporter Assay

This assay measures the transcriptional activity of PPARα. Inhibition of this activity by this compound confirms its off-target effect.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • PPARα expression vector

  • Peroxisome Proliferator Response Element (PPRE)-driven luciferase reporter vector

  • Control vector for transfection normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • PPARα agonist (e.g., WY-14643)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARα expression vector, PPRE-luciferase reporter vector, and the normalization control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours to allow for vector expression.

  • Treatment: Replace the medium with fresh medium containing the PPARα agonist (to activate the receptor) and varying concentrations of this compound. Include appropriate controls (vehicle, agonist alone, this compound alone).

  • Incubation: Incubate the cells with the treatments for another 24 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and the appropriate luciferase assay reagents.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 for PPARα inhibition.

Protocol 2: Leukotriene Biosynthesis Assay (ELISA)

This protocol measures the production of leukotrienes, the downstream products of the FLAP/5-LO pathway, to confirm the on-target activity of this compound.

Materials:

  • Cell line or primary cells that produce leukotrienes (e.g., neutrophils, macrophages)

  • Cell culture medium

  • Calcium ionophore (e.g., A23187) to stimulate leukotriene synthesis

  • This compound

  • Leukotriene C4 (LTC4) or Leukotriene B4 (LTB4) ELISA kit

  • Plate reader

Methodology:

  • Cell Seeding and Pre-treatment: Seed the cells in a 24-well plate. Pre-treat the cells with varying concentrations of this compound for 30 minutes.

  • Stimulation: Stimulate the cells with a calcium ionophore (e.g., 1 µM A23187) for 15-30 minutes to induce leukotriene production.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Perform the ELISA for LTC4 or LTB4 on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Plot the concentration of the measured leukotriene against the concentration of this compound to determine the IC50 for FLAP inhibition.

Protocol 3: Generation of a FLAP Knockout Cell Line using CRISPR/Cas9

This protocol provides a general workflow for creating a FLAP-deficient cell line to definitively separate on-target from off-target effects.

Materials:

  • Mammalian cell line of interest

  • Cas9 expression vector

  • Guide RNA (gRNA) expression vector targeting the ALOX5AP gene

  • Transfection reagent or electroporation system

  • Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells

  • Single-cell cloning supplies

  • Genomic DNA extraction kit

  • PCR reagents

  • Sanger sequencing service

  • Western blot reagents and anti-FLAP antibody

Methodology:

  • gRNA Design and Cloning: Design and clone two or more gRNAs targeting an early exon of the ALOX5AP gene into a suitable expression vector.

  • Transfection: Co-transfect the Cas9 and gRNA expression vectors into the target cell line.

  • Selection/Enrichment: Select or enrich for transfected cells using antibiotic resistance or a fluorescent reporter co-expressed from the vectors.

  • Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate by limiting dilution or FACS.

  • Clonal Expansion: Expand the single-cell clones into larger populations.

  • Screening for Knockout:

    • Genomic DNA Analysis: Extract genomic DNA from the expanded clones and perform PCR to amplify the targeted region. Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot: Perform western blotting on cell lysates from potential knockout clones to confirm the absence of FLAP protein expression.

  • Functional Validation: Functionally validate the knockout by demonstrating the inability of the cells to produce leukotrienes upon stimulation.

Visualizing the Pathways and Experimental Logic

To further clarify the molecular interactions and experimental strategies, the following diagrams are provided.

FLAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP 5-LO 5-Lipoxygenase FLAP->5-LO Presents AA to 5-LO LTA4 Leukotriene A4 5-LO->LTA4 LTB4 Leukotriene B4 LTA4->LTB4 LTC4 Leukotriene C4 LTA4->LTC4 MK886 This compound MK886->FLAP Inhibits

Caption: On-target signaling pathway of this compound via FLAP inhibition.

PPARa_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus PPARa_agonist PPARα Agonist (e.g., Fatty Acids) PPARa PPARα PPARa_agonist->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Target_Genes Target Gene Transcription PPRE->Target_Genes MK886 This compound MK886->PPARa Inhibits (Non-competitive)

Caption: Off-target signaling pathway of this compound via PPARα antagonism.

Experimental_Workflow start Start with Experimental Observation with this compound dose_response Perform Dose-Response Curve start->dose_response low_conc Effect at Low nM Conc.? dose_response->low_conc Yes high_conc Effect at µM Conc.? dose_response->high_conc Yes on_target Likely On-Target (FLAP-mediated) low_conc->on_target off_target Possible Off-Target (PPARα-mediated) high_conc->off_target validate_on_target Validate with Leukotriene Biosynthesis Assay on_target->validate_on_target validate_off_target Validate with PPARα Reporter Assay off_target->validate_off_target knockout_exp Confirm with FLAP Knockout Cells validate_on_target->knockout_exp validate_off_target->knockout_exp conclusion Conclude Mechanism of Action knockout_exp->conclusion

Caption: Logical workflow for dissecting this compound's on- and off-target effects.

References

Optimizing MK-886 incubation time for maximum inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-886, a potent inhibitor of leukotriene biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1] FLAP is a crucial membrane-bound protein that facilitates the interaction of cytosolic 5-lipoxygenase (5-LOX) with its substrate, arachidonic acid. By binding to FLAP, this compound prevents the translocation of 5-LOX from the cytosol to the nuclear membrane, a critical activation step in the leukotriene biosynthesis pathway.[1] This inhibition ultimately blocks the production of leukotrienes, which are potent inflammatory mediators.

Q2: What is the optimal incubation time for this compound to achieve maximum inhibition?

The optimal incubation time for this compound is highly dependent on the experimental system, including the cell type, concentration of this compound used, and the specific biological question being addressed. There is no single "one-size-fits-all" incubation period. Pre-incubation times ranging from minutes to hours have been reported for in vitro cellular assays, while in vivo studies may require administration over several days or weeks to observe a therapeutic effect. For instance, in human whole blood, significant inhibition of LTB4 biosynthesis was observed 2 hours after a single oral dose.[2] It is recommended to perform a time-course experiment for your specific model to determine the optimal incubation time for maximal inhibition.

Q3: What is a typical effective concentration range for this compound?

The effective concentration of this compound can vary significantly depending on the experimental setup. For in vitro studies, concentrations in the low nanomolar to low micromolar range are typically effective. For example, this compound has an IC50 of 3 nM for leukotriene biosynthesis inhibition in intact leukocytes.[3] However, concentrations up to 10 µM have been used in other cellular assays. For in vivo animal studies, dosages can range from 0.1 mg/kg to 40 mg/kg per day, administered orally.[4][5][6] As with incubation time, it is crucial to perform a dose-response curve to identify the optimal concentration for your specific application.

Q4: Can this compound be used in both in vitro and in vivo experiments?

Yes, this compound is a versatile inhibitor that has been successfully used in a wide range of both in vitro and in vivo experimental models. It is cell-permeable, making it suitable for use in cellular assays.[3] Furthermore, its oral bioavailability allows for administration in animal studies to investigate the role of leukotrienes in various physiological and pathological processes.[4][7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low inhibition of leukotriene production observed. 1. Suboptimal Incubation Time: The incubation period may be too short for this compound to effectively engage with FLAP and inhibit 5-LOX translocation. 2. Insufficient Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. 3. Cell Health: Poor cell viability can affect cellular processes, including the leukotriene synthesis pathway. 4. Reagent Quality: The this compound compound may have degraded.1. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr) to determine the optimal pre-incubation time for your system. 2. Conduct a dose-response experiment with a range of this compound concentrations (e.g., 1 nM to 10 µM) to find the IC50 for your specific assay. 3. Check cell viability using a standard method like trypan blue exclusion or an MTT assay. Ensure cells are healthy and in the logarithmic growth phase. 4. Use a fresh stock of this compound and store it according to the manufacturer's instructions.
Inconsistent results between experiments. 1. Variability in Cell Density: Different cell numbers can lead to variations in the amount of target protein (FLAP) and the subsequent inhibitory effect. 2. Inconsistent Incubation Conditions: Fluctuations in temperature or CO2 levels can impact cellular metabolism and drug activity. 3. Pipetting Errors: Inaccurate pipetting can lead to incorrect final concentrations of this compound.1. Standardize the cell seeding density for all experiments. 2. Ensure consistent incubation conditions (temperature, CO2, humidity) for all experiments. 3. Calibrate pipettes regularly and use proper pipetting techniques.
Observed off-target effects. 1. High Concentration: At higher concentrations, this compound may exhibit off-target effects. For example, it has been reported to induce apoptosis independently of FLAP at concentrations significantly higher than those required for 5-LOX inhibition.[8] 2. Interaction with other pathways: Some studies suggest potential interactions with other cellular targets.1. Use the lowest effective concentration of this compound determined from your dose-response studies. 2. Include appropriate controls to assess potential off-target effects. Consider using a structurally different FLAP inhibitor as a comparator.

Data Presentation

Table 1: Examples of this compound Incubation Times and Concentrations in Different Experimental Models

Experimental ModelThis compound ConcentrationIncubation/Treatment TimeObserved EffectReference
Human Whole Blood (ex vivo)500 mg (single oral dose)2 hoursMaximum 60% inhibition of LTB4 biosynthesis[2]
Human Leukocytes (in vitro)Not specified10 minutes (pre-incubation)Inhibition of 5-lipoxygenase translocation[9]
Mouse Forced Swimming Test (in vivo)3 mg/kg (i.p. injection)30 minutes (single injection)No significant behavioral effect[10]
Mouse Forced Swimming Test (in vivo)3 mg/kg/day (i.p. injections)6 daysReduced rest time[10][11]
Rat Aortic Rings (in vitro)10 µMNot specified (pretreatment)Reduced noradrenaline-induced contractions[4][6]
apoE/LDLR-double knockout mice (in vivo)4 µg / 100 mg body weight / day (in diet)18 weeksReduced development of atherosclerosis[7]

Experimental Protocols

General Protocol for Assessing this compound Inhibition of Leukotriene B4 (LTB4) Production in a Cellular Assay

  • Cell Culture: Culture your cells of interest (e.g., neutrophils, macrophages) to the desired confluency.

  • Cell Harvest and Seeding: Harvest the cells and seed them into appropriate culture plates at a predetermined density. Allow the cells to adhere and stabilize overnight.

  • This compound Pre-incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in cell culture media. Remove the old media from the cells and add the media containing the different concentrations of this compound. Incubate for the desired pre-incubation time (a time-course is recommended for initial experiments). Include a vehicle control (media with the same concentration of DMSO without this compound).

  • Cell Stimulation: Following the pre-incubation period, stimulate the cells with a suitable agonist to induce leukotriene synthesis (e.g., calcium ionophore A23187).

  • Sample Collection: After the stimulation period, collect the cell supernatants.

  • LTB4 Measurement: Quantify the amount of LTB4 in the supernatants using a commercially available ELISA kit or by LC-MS/MS analysis.

  • Data Analysis: Calculate the percentage of inhibition of LTB4 production for each concentration of this compound compared to the vehicle control. Plot the results to determine the IC50 value.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_membrane Nuclear Membrane Arachidonic_Acid Arachidonic Acid Five_LOX_active 5-LOX (active) Arachidonic_Acid->Five_LOX_active FLAP FLAP FLAP->Five_LOX_active Facilitates Interaction Five_LOX_inactive 5-LOX (inactive) Five_LOX_inactive->Five_LOX_active Translocation LTA4 Leukotriene A4 (LTA4) Five_LOX_active->LTA4 Catalyzes Leukotrienes Leukotrienes (LTB4, LTC4, etc.) LTA4->Leukotrienes MK886 This compound MK886->FLAP Inhibits

Caption: Signaling pathway of leukotriene synthesis and this compound inhibition.

G start Start cell_culture 1. Cell Culture start->cell_culture cell_seeding 2. Cell Seeding cell_culture->cell_seeding pre_incubation 3. This compound Pre-incubation cell_seeding->pre_incubation stimulation 4. Cell Stimulation pre_incubation->stimulation collection 5. Supernatant Collection stimulation->collection measurement 6. LTB4 Measurement collection->measurement analysis 7. Data Analysis measurement->analysis end End analysis->end

Caption: Experimental workflow for assessing this compound inhibitory activity.

References

Technical Support Center: Investigating the Potential Interference of MK-886 with Cyclooxygenase Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving MK-886 and its potential off-target effects on cyclooxygenase (COX) enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a well-established inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial membrane protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase (5-LOX), the initial and rate-limiting step in leukotriene biosynthesis. By binding to FLAP, this compound effectively blocks the production of leukotrienes, which are inflammatory mediators.[1]

Q2: Does this compound exclusively inhibit the 5-LOX pathway?

No, and this is a critical consideration for researchers. Evidence demonstrates that this compound can also interfere with the cyclooxygenase (COX) pathways, specifically showing a preferential inhibition of COX-1 over COX-2.[1][2] This off-target effect is important to consider when interpreting experimental results.

Q3: What is the proposed mechanism for the interference of this compound with COX activity?

The interference is thought to be due to the structural similarity between this compound and indomethacin, a known non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes.[1] Both molecules are lipophilic carboxylic acids, similar to the natural COX substrate, arachidonic acid. Molecular docking studies suggest that this compound can bind to the active site of COX-1.[1][2]

Q4: How significant is the inhibition of COX enzymes by this compound?

The inhibitory effect is concentration-dependent and isoform-specific. This compound inhibits isolated COX-1 with a reported IC50 of approximately 8 µM.[2][3] In intact cell systems, such as washed human platelets, the IC50 for the inhibition of COX-1-derived products is in the range of 13-15 µM.[2][3] In contrast, isolated COX-2 is significantly less affected, with a reported IC50 of around 58 µM.[2][3] In A549 cells, a human lung carcinoma cell line that primarily expresses COX-2, this compound at concentrations up to 33 µM did not show significant suppression of COX-2-dependent product formation.[1][2]

Q5: What are the implications of this off-target effect for my research?

If you are using this compound to specifically investigate the role of the 5-LOX pathway, its concurrent inhibition of COX-1 could lead to misinterpretation of your data. It is crucial to design experiments with appropriate controls to differentiate between the effects of 5-LOX and COX-1 inhibition. For instance, using a structurally different FLAP inhibitor or a specific COX-1 inhibitor in parallel experiments can help dissect the individual pathway contributions.

Troubleshooting Guide

Issue 1: Unexpected reduction in prostaglandin levels in my experiment with this compound.

  • Possible Cause: You are likely observing the off-target inhibition of COX-1 by this compound, leading to a decrease in the production of prostaglandins and thromboxanes.

  • Troubleshooting Steps:

    • Confirm the concentration of this compound used. Inhibition of COX-1 is more pronounced at higher concentrations (micromolar range).

    • Measure multiple eicosanoids. Quantify both leukotrienes (e.g., LTB4) and prostaglandins (e.g., PGE2, TXB2) to assess the relative inhibition of both pathways.

    • Use a specific COX-1 inhibitor as a positive control. Treat your experimental system with a selective COX-1 inhibitor (e.g., SC-560) to compare the magnitude of prostaglandin reduction with that caused by this compound.

    • Consider a lower concentration of this compound. If your goal is to primarily inhibit the 5-LOX pathway, use the lowest effective concentration of this compound that minimizes COX-1 inhibition.

Issue 2: My results with this compound are inconsistent or not reproducible.

  • Possible Cause: Inconsistent results can arise from variability in cell culture conditions, reagent preparation, or the specific experimental setup.

  • Troubleshooting Steps:

    • Standardize cell culture conditions. Ensure consistent cell density, passage number, and serum concentrations, as these can influence the expression and activity of both 5-LOX and COX enzymes.

    • Properly handle this compound. this compound should be dissolved in a suitable solvent like DMSO and stored correctly (in the dark at -20°C) to prevent degradation. Minimize freeze-thaw cycles.[1]

    • Validate your assay system. Ensure your methods for measuring leukotrienes and prostaglandins are sensitive and specific.

Issue 3: I am not seeing any effect of this compound on COX-2 activity in my A549 cells.

  • Possible Cause: This is an expected result. This compound is a weak inhibitor of COX-2.[1][2]

  • Troubleshooting Steps:

    • Confirm COX-2 expression and activity. Ensure that your A549 cells are adequately stimulated (e.g., with IL-1β) to induce COX-2 expression and produce prostaglandins.

    • Use a positive control for COX-2 inhibition. Include a known selective COX-2 inhibitor (e.g., celecoxib) in your experiment to confirm that the assay is capable of detecting COX-2 inhibition.

Quantitative Data Summary

Enzyme/SystemParameterValueReference
Isolated COX-1IC508 µM[2][3]
Washed Human Platelets (COX-1 activity)IC5013-15 µM[2][3]
Isolated COX-2IC5058 µM[2][3]
A549 Cells (COX-2 activity)InhibitionNot significant up to 33 µM[1][2]

Experimental Protocols

Protocol 1: Assessing the Effect of this compound on COX-1 Activity in Washed Human Platelets

This protocol outlines the procedure to measure the inhibition of COX-1-derived products (Thromboxane B2) in response to collagen stimulation in the presence of this compound.

Materials:

  • Freshly drawn human blood from healthy donors

  • Anticoagulant (e.g., Acid Citrate Dextrose)

  • Platelet-rich plasma (PRP) preparation reagents

  • Tyrode's buffer

  • This compound

  • Collagen (agonist)

  • Indomethacin (positive control)

  • Thromboxane B2 (TXB2) EIA Kit

Procedure:

  • Platelet Preparation:

    • Collect whole blood into tubes containing an anticoagulant.

    • Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

    • Wash the platelets by centrifuging the PRP at a higher speed (e.g., 800 x g) for 10 minutes, removing the supernatant, and resuspending the platelet pellet in Tyrode's buffer. Repeat the wash step.

    • Resuspend the final platelet pellet in Tyrode's buffer and adjust the platelet concentration.

  • Inhibition Assay:

    • Pre-incubate aliquots of the washed platelet suspension with varying concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or a positive control (e.g., 10 µM indomethacin) for a specified time (e.g., 15 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

    • Initiate platelet aggregation and thromboxane synthesis by adding collagen to a final concentration of 1-5 µg/mL.

    • Incubate for a defined period (e.g., 5-10 minutes) at 37°C with stirring.

    • Stop the reaction by adding a stopping solution (e.g., containing a high concentration of indomethacin and EDTA) and placing the samples on ice.

  • Quantification of TXB2:

    • Centrifuge the samples to pellet the platelets.

    • Collect the supernatant and measure the concentration of TXB2 using a commercially available EIA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TXB2 formation for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Evaluating the Effect of this compound on COX-2 Activity in A549 Cells

This protocol describes how to measure the effect of this compound on COX-2-dependent prostaglandin E2 (PGE2) production in IL-1β-stimulated A549 cells.

Materials:

  • A549 cells

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Interleukin-1β (IL-1β)

  • This compound

  • Celecoxib (positive control)

  • PGE2 EIA Kit

Procedure:

  • Cell Culture and Stimulation:

    • Culture A549 cells in appropriate flasks or plates until they reach a desired confluency (e.g., 80-90%).

    • To induce COX-2 expression, serum-starve the cells for a period (e.g., 12-24 hours) and then stimulate with IL-1β (e.g., 1 ng/mL) for a specified time (e.g., 24 hours).

  • Inhibition Assay:

    • Following IL-1β stimulation, wash the cells with serum-free medium.

    • Add fresh serum-free medium containing varying concentrations of this compound (e.g., 1, 10, 33 µM) or a positive control (e.g., 10 µM celecoxib). Include a vehicle control.

    • Incubate the cells for a defined period (e.g., 30 minutes to 1 hour) at 37°C.

  • Quantification of PGE2:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available EIA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 formation for each concentration of this compound compared to the vehicle control.

    • Analyze the data to determine if this compound has a significant inhibitory effect on COX-2 activity at the tested concentrations.

Visualizations

Arachidonic_Acid_Cascade cluster_LOX 5-Lipoxygenase Pathway cluster_COX Cyclooxygenase Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases FLAP FLAP Arachidonic_Acid->FLAP COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Five_LOX 5-LOX FLAP->Five_LOX Leukotrienes Leukotrienes Five_LOX->Leukotrienes Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes MK886 This compound MK886->FLAP Inhibits MK886->COX1 Inhibits Indomethacin Indomethacin Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits

Caption: Arachidonic Acid Cascade and points of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., A549) or Platelet Isolation Stimulation Induce COX-2 (if necessary) e.g., IL-1β Cell_Culture->Stimulation Incubation Incubate with this compound (various concentrations) Stimulation->Incubation Agonist Add Agonist (if necessary) e.g., Collagen Incubation->Agonist Controls Include Vehicle and Positive Controls (e.g., Indomethacin) Controls->Agonist Supernatant_Collection Collect Supernatant Agonist->Supernatant_Collection Eicosanoid_Measurement Measure Leukotrienes & Prostaglandins (e.g., EIA) Supernatant_Collection->Eicosanoid_Measurement Data_Analysis Calculate % Inhibition and IC50 Eicosanoid_Measurement->Data_Analysis

References

Technical Support Center: Overcoming Resistance to MK-886 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance to the 5-lipoxygenase-activating protein (FLAP) inhibitor, MK-886, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3][4] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are inflammatory mediators.[1][4] By blocking FLAP, this compound inhibits the 5-lipoxygenase (5-LOX) pathway, thereby reducing the production of pro-inflammatory leukotrienes.[1][5] Several studies have also indicated that this compound can induce apoptosis in cancer cells through pathways that may be independent of its effects on leukotriene synthesis.[1][6]

Q2: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?

While specific resistance mechanisms to this compound are not extensively documented, based on common mechanisms of resistance to targeted cancer therapies, the following are plausible explanations:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and thereby its efficacy.[7][8][9][10]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the 5-lipoxygenase pathway.[11][12][13] Pathways such as the PI3K/Akt/mTOR and Ras/MAPK cascades are common culprits in mediating resistance to targeted therapies.[11][13]

  • Alterations in the Drug Target: Although less common for non-covalent inhibitors, mutations in the ALOX5AP gene, which codes for FLAP, could potentially alter the drug-binding site and reduce the affinity of this compound for its target.

Q3: How can I confirm that my cell line has developed resistance to this compound?

The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guides

Problem 1: Increased IC50 of this compound in long-term cultures.

Possible Cause: Development of acquired resistance.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine and compare the IC50 values of this compound in the parental and suspected resistant cell lines. A significant rightward shift in the dose-response curve for the long-term cultured cells confirms resistance.

  • Investigate Drug Efflux:

    • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in both sensitive and resistant cells. A significant upregulation in the resistant line is indicative of this mechanism.

    • Protein Expression Analysis: Perform Western blotting to confirm if the increased gene expression translates to higher protein levels of the respective ABC transporters.

  • Assess Bypass Pathway Activation:

    • Phospho-protein Analysis: Use Western blotting to examine the phosphorylation status of key proteins in major survival pathways (e.g., p-Akt, p-ERK, p-mTOR) in both sensitive and resistant cells, with and without this compound treatment. Increased phosphorylation in the resistant cells suggests activation of these bypass pathways.

  • Consider Target Engagement:

    • Cellular Thermal Shift Assay (CETSA): This assay can determine if this compound is still able to bind to its target, FLAP, in the resistant cells. A lack of thermal shift upon this compound binding in resistant cells compared to sensitive cells could suggest a target alteration, although this is a less frequent mechanism.[14][15][16][17][18]

Problem 2: High variability in experimental results with this compound.

Possible Cause: Issues with experimental setup or compound stability.

Troubleshooting Steps:

  • Compound Stability: Ensure that the this compound stock solution is properly stored and that fresh dilutions are made for each experiment. Avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions: Maintain consistent cell passage numbers and seeding densities between experiments, as these factors can influence drug sensitivity.

  • Assay Conditions: Standardize all incubation times and reagent concentrations in your viability or signaling assays.

Quantitative Data Summary

The following table provides a hypothetical example of IC50 values for this compound in a sensitive parental cancer cell line and a derived resistant subline.

Cell LineCancer TypeThis compound IC50 (μM)Resistance Index (RI)
Parental Cell LineProstate Cancer5.21.0
This compound Resistant SublineProstate Cancer48.79.4

Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.

Experimental Protocols

Protocol 1: Generation of an this compound Resistant Cancer Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[19][20][21]

  • Initial IC50 Determination: Determine the baseline IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT assay).

  • Initial Drug Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating at a rate similar to the untreated parental cells, gradually increase the concentration of this compound in the culture medium. A stepwise increase (e.g., doubling the concentration) is recommended.

  • Monitoring: Continuously monitor the cells for their growth rate and morphology. There may be periods of significant cell death followed by the emergence of resistant clones.

  • Validation of Resistance: After several months of continuous culture with escalating doses, establish a stable cell line that can proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50). Confirm the degree of resistance by performing a new IC50 determination and comparing it to the parental cell line.

  • Cryopreservation: Cryopreserve vials of the resistant cell line at different stages of its development.

Protocol 2: Determination of IC50 using MTT Assay

This protocol outlines the steps for a colorimetric assay to determine the cytotoxic effects of this compound.[22][23][24][25]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[26]

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol details the detection of specific proteins to assess the activation of bypass signaling pathways.[27][28][29][30]

  • Cell Lysis: Treat sensitive and resistant cells with this compound at the desired concentration and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter Expression

This protocol is for quantifying the mRNA expression of ABC transporter genes.[31][32][33][34][35]

  • RNA Extraction: Isolate total RNA from both sensitive and resistant cancer cells using a commercial RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA with a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green) and primers specific for the ABC transporter genes of interest (ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Thermal Cycling: Run the qPCR reaction in a real-time PCR thermal cycler. The instrument will monitor the fluorescence intensity at each cycle.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the resistant cells to the sensitive cells.

Visualizations

MK886_Mechanism_of_Action Arachidonic Acid Arachidonic Acid FLAP FLAP Arachidonic Acid->FLAP 5-LOX 5-LOX FLAP->5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation & Proliferation Inflammation & Proliferation Leukotrienes->Inflammation & Proliferation MK886 MK886 MK886->FLAP Resistance_Mechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms MK886_in This compound (intracellular) FLAP FLAP MK886_in->FLAP ABC_Transporter ABC Transporter (e.g., P-gp) MK886_in->ABC_Transporter 5-LOX_Pathway 5-LOX Pathway FLAP->5-LOX_Pathway Cell Survival Cell Survival 5-LOX_Pathway->Cell Survival Bypass_Pathway Bypass Pathway (e.g., PI3K/Akt) Bypass_Pathway->Cell Survival MK886_out This compound (extracellular) MK886_out->MK886_in Troubleshooting_Workflow start Reduced this compound Efficacy Observed confirm_resistance Confirm Resistance (IC50 Assay) start->confirm_resistance investigate_efflux Investigate Drug Efflux (qPCR / Western Blot for ABC Transporters) confirm_resistance->investigate_efflux investigate_bypass Investigate Bypass Pathways (Western Blot for p-Akt, p-ERK) confirm_resistance->investigate_bypass consider_target Consider Target Alteration (CETSA) confirm_resistance->consider_target outcome_efflux Upregulation of ABC Transporters investigate_efflux->outcome_efflux outcome_bypass Activation of Bypass Pathways investigate_bypass->outcome_bypass outcome_target Altered Target Engagement consider_target->outcome_target

References

Technical Support Center: Minimizing MK-886 Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the toxicity of MK-886 in primary cell cultures. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and at what concentration is it effective?

A1: this compound is a potent and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[2] By binding to FLAP, this compound prevents the translocation of 5-lipoxygenase (5-LOX) to the nuclear membrane, a critical step for its activation and subsequent leukotriene synthesis.[2][3] The effective concentration for inhibiting leukotriene biosynthesis in intact cells is in the nanomolar range. For instance, in A23187-stimulated human neutrophils, the IC50 for the inhibition of 5-HETE and LTB4 formation is between 10-14 nM.

Q2: I'm observing significant cell death in my primary cell cultures after treatment with this compound. What is the likely cause?

A2: While effective at nanomolar concentrations for its intended purpose, this compound can induce apoptosis and other cytotoxic effects at micromolar concentrations.[4][5] This toxicity is often independent of its action on FLAP.[5] Studies have shown that the concentration of this compound required to induce apoptosis is approximately 100-fold higher than that needed to inhibit 5-LOX activity.[5] Therefore, it is crucial to use the lowest effective concentration for leukotriene inhibition to avoid off-target toxicity.

Q3: What are the known off-target effects of this compound that could contribute to its toxicity?

A3: Besides inducing apoptosis, this compound has several known off-target effects that can contribute to cytotoxicity, especially at higher concentrations:

  • Inhibition of Cyclooxygenase-1 (COX-1): this compound can inhibit COX-1 activity, with a reported IC50 of approximately 8 µM for the isolated enzyme.[6] This can interfere with prostaglandin synthesis.

  • Inhibition of DNA Polymerase: this compound has been shown to inhibit the activity of various DNA polymerases, which can impede DNA replication and repair.[7][8]

  • Mitochondrial Effects: At micromolar concentrations, this compound can directly target mitochondria, leading to depolarization and sensitization of the permeability transition pore (PTP) to opening.[9]

  • PPARα Antagonism: this compound can act as a non-competitive antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).[7]

Q4: How can I determine the optimal, non-toxic concentration of this compound for my specific primary cell type?

A4: The optimal concentration of this compound will vary depending on the primary cell type and the experimental goals. It is essential to perform a dose-response experiment to determine the therapeutic window for your specific cells. This involves identifying the concentration range that effectively inhibits leukotriene synthesis without causing significant cytotoxicity. A recommended approach is to measure both the desired on-target effect (e.g., reduction in LTB4 levels) and cell viability in parallel across a range of this compound concentrations.

Troubleshooting Guides

Issue 1: Excessive Cell Death Observed in Culture

Possible Cause: The concentration of this compound is too high, leading to off-target toxicity and apoptosis.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a comprehensive dose-response curve to determine the IC50 for cytotoxicity in your primary cell type. Use a range of concentrations starting from the low nanomolar range up to the high micromolar range (e.g., 1 nM to 100 µM).

  • Use the Lowest Effective Concentration: Based on your dose-response data, select the lowest concentration of this compound that achieves the desired level of leukotriene inhibition while maintaining high cell viability.

  • Time-Course Experiment: The toxic effects of this compound can be time-dependent. Consider reducing the incubation time to the minimum required to observe the desired biological effect.

  • Co-treatment with a Caspase Inhibitor: If apoptosis is the primary mode of cell death, co-incubation with a pan-caspase inhibitor, such as Z-VAD-FMK, may help to mitigate the toxic effects. However, be aware that this will also interfere with the study of apoptotic pathways.

Issue 2: Inconsistent or Unreliable Results

Possible Cause: Variability in primary cell health, culture conditions, or experimental technique.

Troubleshooting Steps:

  • Optimize Primary Cell Culture Conditions: Primary cells are more sensitive than cell lines. Ensure you are using the optimal culture medium, supplements, and substrate for your specific cell type. Factors like serum concentration can influence cellular responses and should be kept consistent.

  • Monitor Cell Health: Regularly assess the morphology and viability of your primary cells before and during the experiment. Do not use cultures that show signs of stress or poor health.

  • Solvent Control: this compound is typically dissolved in a solvent like DMSO. Ensure that the final concentration of the solvent in your culture medium is low (typically <0.1%) and that you include a vehicle control in your experiments.

  • Accurate Pipetting and Mixing: Ensure accurate and consistent delivery of this compound to all wells. Proper mixing is crucial for uniform exposure.

Data Presentation

Table 1: Concentration-Dependent Effects of this compound

EffectTargetEffective Concentration (IC50)Primary Cell Type(s)Reference(s)
On-Target
Leukotriene Biosynthesis InhibitionFLAP1-14 nMHuman Neutrophils, Eosinophils, Monocytes
Off-Target (Toxicity)
Apoptosis InductionMultiple/FLAP-independent~1-10 µMU937, CML cells[4]
COX-1 InhibitionCOX-18 µM (isolated enzyme)N/A[6]
DNA Polymerase InhibitionDNA Polymerases>1 µMVarious[7]
Mitochondrial DepolarizationMitochondria>1 µMProstate cancer cells[9]

Note: IC50 values can vary depending on the specific primary cell type and experimental conditions.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound in Primary Cells using a Cell Viability Assay (e.g., MTT Assay)

Materials:

  • Primary cells of interest

  • Appropriate complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using appropriate software.[1]

Protocol 2: Assessing this compound-Induced Apoptosis via Caspase-3 Activity Assay

Materials:

  • Primary cells treated with this compound (and appropriate controls)

  • Caspase-3 colorimetric or fluorometric assay kit (follow manufacturer's instructions)

  • Lysis buffer (provided in the kit or prepared separately)

  • Plate reader (for colorimetric or fluorometric detection)

Procedure:

  • Cell Lysis: After treating the primary cells with this compound for the desired time, lyse the cells according to the assay kit protocol to release cellular contents, including caspases.[10][11][12][13]

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to the wells. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and reaction buffer as per the kit's instructions.[10][11][12][13]

  • Incubation: Incubate the plate at 37°C for the time specified in the protocol to allow for the cleavage of the substrate by active caspase-3.

  • Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.[10][11][12]

  • Data Analysis: Compare the caspase-3 activity in this compound-treated cells to that of the untreated or vehicle-treated control cells to determine the fold-increase in apoptosis.

Visualizations

MK886_Signaling_Pathway cluster_on_target On-Target Effect (Leukotriene Inhibition) cluster_off_target Off-Target Effects (Toxicity) AA Arachidonic Acid FLAP FLAP AA->FLAP FiveLOX_active 5-LOX (active) at Nuclear Membrane FLAP->FiveLOX_active translocation FiveLOX_inactive 5-LOX (inactive) in Cytosol FiveLOX_inactive->FiveLOX_active Leukotrienes Leukotrienes FiveLOX_active->Leukotrienes synthesis Inflammation Inflammation Leukotrienes->Inflammation MK886 This compound MK886->FLAP Inhibits Apoptosis Apoptosis Mitochondria Mitochondria COX1 COX-1 Prostaglandins Prostaglandins COX1->Prostaglandins DNAPolymerase DNA Polymerase DNAReplication DNA Replication DNAPolymerase->DNAReplication MK886_high This compound (µM concentrations) MK886_high->Apoptosis Induces MK886_high->Mitochondria Disrupts MK886_high->COX1 Inhibits MK886_high->DNAPolymerase Inhibits Experimental_Workflow start Start: Primary Cell Culture dose_response Dose-Response Experiment (e.g., 1 nM - 100 µM this compound) start->dose_response parallel_assays Parallel Assays dose_response->parallel_assays viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) parallel_assays->viability_assay on_target_assay On-Target Effect Assay (e.g., Leukotriene Measurement) parallel_assays->on_target_assay data_analysis Data Analysis viability_assay->data_analysis on_target_assay->data_analysis determine_ic50 Determine IC50 for Cytotoxicity data_analysis->determine_ic50 determine_ec50 Determine EC50 for Efficacy data_analysis->determine_ec50 therapeutic_window Determine Therapeutic Window determine_ic50->therapeutic_window determine_ec50->therapeutic_window optimization Optimize Experimental Conditions (Concentration, Incubation Time) therapeutic_window->optimization further_experiments Proceed with Further Experiments optimization->further_experiments Troubleshooting_Logic problem Problem: High Cell Toxicity check_concentration Is this compound concentration in the µM range? problem->check_concentration reduce_concentration Action: Lower concentration to nM range check_concentration->reduce_concentration Yes check_incubation Is incubation time > 24h? check_concentration->check_incubation No reduce_concentration->check_incubation reduce_time Action: Reduce incubation time check_incubation->reduce_time Yes check_controls Are vehicle controls healthy? check_incubation->check_controls No reduce_time->check_controls solvent_toxicity Issue: Solvent Toxicity check_controls->solvent_toxicity No cell_health_issue Issue: Poor Primary Cell Health check_controls->cell_health_issue If controls also show toxicity consider_co_treatment Consider Co-treatment: - Antioxidants - Caspase Inhibitors check_controls->consider_co_treatment Yes, but still toxicity reduce_solvent Action: Lower solvent concentration solvent_toxicity->reduce_solvent optimize_culture Action: Optimize cell culture conditions cell_health_issue->optimize_culture

References

Technical Support Center: Validating MK-886 Specificity in a New Experimental Model

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of the 5-Lipoxygenase-Activating Protein (FLAP) inhibitor, MK-886, in novel experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is well-established as an inhibitor of 5-Lipoxygenase-Activating Protein (FLAP).[1][2][3] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[3] By binding to FLAP, this compound prevents the transfer of arachidonic acid to the 5-lipoxygenase (5-LOX) enzyme, thereby inhibiting the production of leukotrienes.[2]

Q2: What are the known off-target effects of this compound?

It is critical to consider that this compound exhibits several off-target effects, often at concentrations higher than those required for FLAP inhibition. These include:

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Antagonism: this compound can act as a non-competitive antagonist of PPARα.[1][4][5]

  • Cyclooxygenase-1 (COX-1) Inhibition: this compound has been shown to inhibit COX-1 activity.[6]

  • DNA Polymerase Inhibition: Studies have demonstrated that this compound can inhibit the activity of various DNA polymerases.[7][8][9]

  • Induction of Apoptosis: this compound can induce apoptosis in some cell lines, a mechanism that may be independent of its FLAP inhibitory activity.[1]

Q3: At what concentrations should I use this compound in my in vitro experiments?

The effective concentration of this compound is target-dependent. For FLAP inhibition and subsequent inhibition of leukotriene biosynthesis, nanomolar concentrations are typically effective. However, off-target effects are generally observed at micromolar concentrations. It is crucial to perform dose-response experiments in your specific model system.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) and effective concentrations of this compound against its primary target and known off-targets.

TargetActivityReported IC50/Effective ConcentrationReference(s)
FLAP Inhibition30 nM[1]
Leukotriene Biosynthesis Inhibition in intact leukocytes3 nM[1]
Leukotriene Biosynthesis Inhibition in human whole blood1.1 µM[1]
PPARα Non-competitive antagonismInhibition of Wy14,643 activation by ~80% at 10 µM[1][4]
COX-1 Inhibition8 µM[6]
COX-2 Inhibition58 µM[6]
DNA Polymerase (hpol ι) Inhibition~10 µM[7][8]
DNA Polymerase (Dpo1) Inhibition59.8 ± 18.5 µM[7]
Cell Viability (PC3 cells) Cytotoxicity60 µM

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect on leukotriene production. 1. this compound degradation. 2. Insufficient concentration. 3. Cell line is not responsive to FLAP inhibition.1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. 2. Perform a dose-response experiment starting from low nanomolar to high micromolar concentrations. 3. Confirm FLAP expression in your experimental model.
Observed effects do not align with leukotriene inhibition. 1. Off-target effects of this compound. 2. Experimental artifact.1. Test a range of this compound concentrations. If the effect is only seen at micromolar concentrations, it may be an off-target effect. 2. Use a structurally different FLAP inhibitor as a control. 3. Perform rescue experiments by adding exogenous leukotrienes.
Inconsistent results between experiments. 1. Variability in cell passage number or density. 2. Inconsistent incubation times. 3. Freeze-thaw cycles of this compound stock.1. Use cells within a consistent passage number range and ensure consistent cell seeding density. 2. Adhere strictly to standardized incubation times. 3. Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Validating FLAP Inhibition via Leukotriene B4 (LTB4) Measurement

Objective: To determine the potency of this compound in inhibiting LTB4 production in your cell model.

Materials:

  • Your experimental cells (e.g., neutrophils, macrophages)

  • Cell culture medium

  • This compound

  • Calcium ionophore (e.g., A23187)

  • Phosphate Buffered Saline (PBS)

  • LTB4 ELISA kit

Procedure:

  • Cell Preparation: Culture your cells to the desired confluency.

  • This compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 30 minutes.

  • Cell Stimulation: Stimulate the cells with a calcium ionophore (e.g., 5 µM A23187) for 15 minutes to induce LTB4 production.

  • Sample Collection: Centrifuge the cell suspension and collect the supernatant.

  • LTB4 Measurement: Quantify the LTB4 concentration in the supernatant using a commercial LTB4 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the LTB4 concentration against the this compound concentration and determine the IC50 value.

Protocol 2: Assessing PPARα Antagonism using a Reporter Assay

Objective: To evaluate the inhibitory effect of this compound on PPARα activity.

Materials:

  • A suitable cell line for transfection (e.g., HEK293T, HepG2)

  • Expression plasmid for human PPARα

  • Reporter plasmid containing a PPAR response element (PPRE) driving a reporter gene (e.g., luciferase)

  • Transfection reagent

  • PPARα agonist (e.g., GW7647, Wy-14643)

  • This compound

  • Luciferase assay system

Procedure:

  • Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-reporter plasmid.

  • Treatment: After 24 hours, treat the transfected cells with a known PPARα agonist in the presence and absence of varying concentrations of this compound (e.g., 1 µM to 50 µM). Include a vehicle control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. Compare the agonist-induced luciferase activity in the presence and absence of this compound to determine the inhibitory effect.

Protocol 3: Evaluating COX-1 Inhibition

Objective: To determine if this compound inhibits COX-1 activity in your experimental system.

Materials:

  • Your experimental cells or purified COX-1 enzyme

  • Arachidonic acid

  • This compound

  • A selective COX-1 inhibitor as a positive control (e.g., SC-560)

  • Prostaglandin E2 (PGE2) or Thromboxane B2 (TXB2) ELISA kit

Procedure:

  • Pre-incubation: Pre-incubate your cells or purified COX-1 enzyme with varying concentrations of this compound (e.g., 1 µM to 100 µM), a vehicle control, and the positive control inhibitor for 15 minutes.

  • Reaction Initiation: Add arachidonic acid to initiate the COX-1 reaction.

  • Incubation: Incubate for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction (e.g., by adding a stopping solution or by placing on ice).

  • Product Measurement: Measure the levels of PGE2 or TXB2 in the supernatant or reaction mixture using an appropriate ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Visualizations

FLAP_Signaling_Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP 5-LOX 5-Lipoxygenase (5-LOX) FLAP->5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation This compound This compound This compound->FLAP Inhibits

Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of this compound on FLAP.

Experimental_Workflow cluster_0 On-Target Validation cluster_1 Off-Target Validation (PPARα) A 1. Cell Culture B 2. Pre-incubation with this compound A->B C 3. Stimulation (e.g., A23187) B->C D 4. LTB4 Measurement (ELISA) C->D E 1. Cell Transfection (PPARα + Reporter) F 2. Treatment (Agonist +/- this compound) E->F G 3. Luciferase Assay F->G H 4. Data Analysis G->H

Caption: A generalized experimental workflow for validating the on-target and a key off-target effect of this compound.

Logical_Relationship This compound This compound FLAP_Inhibition FLAP Inhibition This compound->FLAP_Inhibition On-Target PPARa_Antagonism PPARα Antagonism This compound->PPARa_Antagonism Off-Target COX1_Inhibition COX-1 Inhibition This compound->COX1_Inhibition Off-Target DNA_Polymerase_Inhibition DNA Polymerase Inhibition This compound->DNA_Polymerase_Inhibition Off-Target Leukotriene_Decrease Decreased Leukotrienes FLAP_Inhibition->Leukotriene_Decrease

References

Addressing batch-to-batch variability of MK-886

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-886. The information provided is designed to help address potential issues, particularly those arising from batch-to-batch variability, to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific inhibitor of leukotriene biosynthesis.[1] It functions by binding to the 5-lipoxygenase-activating protein (FLAP), which is essential for the activation of 5-lipoxygenase (5-LOX), a key enzyme in the leukotriene synthesis pathway.[2] By inhibiting FLAP, this compound prevents the translocation of 5-LOX to the nuclear membrane, thereby blocking the synthesis of pro-inflammatory leukotrienes.[1][3]

Q2: We are observing inconsistent inhibitory effects of this compound on leukotriene production between different batches. What could be the cause?

A2: Batch-to-batch variability in the inhibitory activity of this compound can stem from several factors:

  • Purity: Although most commercial sources provide this compound with high purity (typically ≥98% by HPLC), minor impurities can act as antagonists or have other off-target effects that interfere with the assay. Always refer to the Certificate of Analysis (CoA) for the specific batch you are using.

  • Solubility: Incomplete solubilization of this compound can lead to a lower effective concentration in your experiments. As detailed in the solubility table below, this compound has different solubility limits in various solvents. Ensure the compound is fully dissolved before use.

  • Storage and Handling: this compound, like many small molecules, can degrade over time if not stored correctly. It should be stored at room temperature as a solid. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: Can this compound affect other cellular pathways besides the 5-lipoxygenase pathway?

A3: Yes, studies have shown that this compound can have off-target effects, which may contribute to experimental variability, especially if different batches have varying impurity profiles. Some known off-target effects include:

  • Cyclooxygenase-1 (COX-1) Inhibition: this compound has been shown to inhibit COX-1 activity, which could affect prostaglandin synthesis and platelet aggregation.[4]

  • DNA Polymerase Inhibition: this compound can inhibit the activity of DNA polymerases, which may impact DNA replication and repair.[5][6]

  • PPARα Antagonism: It has been reported to be a moderately potent antagonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα).

These off-target effects should be considered when interpreting experimental data.

Q4: What are the recommended solvents and storage conditions for this compound?

A4: For preparing stock solutions, DMSO and ethanol are commonly used. Always use high-quality, anhydrous solvents. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For long-term storage of the solid compound, follow the manufacturer's recommendations, which is typically at room temperature.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values for FLAP inhibition
Potential Cause Troubleshooting Steps
Compound Purity and Integrity 1. Always use a fresh batch of this compound if possible and compare its performance to the previous batch.2. Verify the purity of your current batch using techniques like HPLC if you have the capability.3. Ensure proper storage of both the solid compound and stock solutions to prevent degradation.
Solubility Issues 1. Ensure your stock solution is completely dissolved. Gentle warming and vortexing may be necessary.2. Avoid crashing out of the compound when diluting into aqueous buffers. It is advisable to perform serial dilutions.3. Do not exceed the solubility limit in your final assay buffer.
Assay Conditions 1. Standardize all assay parameters, including buffer composition, pH, temperature, and incubation times.2. Ensure the quality and consistency of other reagents, such as the enzyme and substrate.
Issue 2: Unexpected or off-target effects observed
Potential Cause Troubleshooting Steps
Off-target activity of this compound 1. Be aware of the known off-target effects of this compound on COX-1 and DNA polymerases.[4][5][6]2. Include appropriate controls to assess these off-target effects in your experimental system.3. Consider using a structurally unrelated FLAP inhibitor as a comparator to confirm that the observed effects are due to FLAP inhibition.
Presence of active impurities 1. If you suspect impurities, try to obtain a batch with a higher purity specification.2. Consult the supplier for information on potential impurities in the supplied batch.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO47.21100
Ethanol2.365

Data sourced from Tocris Bioscience. Note that batch-to-batch variations in hydration may slightly alter these values.

Table 2: Reported IC50 Values for this compound

TargetIC50Cell/System
FLAP30 nMInhibition of [¹²⁵I]-L-691,678 photoaffinity labelling
Leukotriene Biosynthesis3 nMHuman polymorphonuclear leukocytes
PPARα0.5-1 µM
COX-18 µMIsolated enzyme
DNA Polymerase (Dpo1)59.8 ± 18.5 µM

Data compiled from various sources.[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile environment.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 211.8 µL of DMSO to 1 mg of this compound, assuming a molecular weight of 472.08 g/mol ).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid dissolution.

    • Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Leukotriene B4 (LTB4) Production Assay in Human Polymorphonuclear Leukocytes (PMNs)
  • Materials:

    • Isolated human PMNs

    • RPMI 1640 medium

    • This compound stock solution

    • Calcium ionophore (e.g., A23187)

    • LTB4 ELISA kit

  • Procedure:

    • Resuspend isolated PMNs in RPMI 1640 medium at a concentration of 1 x 10⁷ cells/mL.

    • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 15 minutes at 37°C.

    • Stimulate the cells with a calcium ionophore (e.g., 5 µM A23187) for 10 minutes at 37°C to induce LTB4 synthesis.

    • Stop the reaction by placing the samples on ice and centrifuging at 400 x g for 10 minutes at 4°C.

    • Collect the supernatant and measure the LTB4 concentration using a commercially available ELISA kit, following the manufacturer's instructions.

    • Calculate the percent inhibition of LTB4 production for each this compound concentration and determine the IC50 value.

Visualizations

FLAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_membrane Nuclear Membrane AA Arachidonic Acid FLAP FLAP AA->FLAP Five_LOX_active 5-LOX (active) FLAP->Five_LOX_active Activation Five_LOX_inactive 5-LOX (inactive) Five_LOX_inactive->Five_LOX_active Leukotrienes Leukotrienes Five_LOX_active->Leukotrienes Synthesis MK886 This compound MK886->FLAP Inhibition Stimulus Cellular Stimulus Stimulus->Five_LOX_inactive Translocation

Caption: FLAP Signaling Pathway and this compound Inhibition.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Purity Check CoA for Purity and Lot Number Start->Check_Purity Check_Solubility Verify Complete Solubilization of this compound Start->Check_Solubility Review_Protocol Review Experimental Protocol for Consistency Start->Review_Protocol New_Batch Test a New Batch of this compound Check_Purity->New_Batch Check_Solubility->New_Batch Review_Protocol->New_Batch Off_Target Consider Off-Target Effects New_Batch->Off_Target Issue Persists Consult_Support Consult Technical Support New_Batch->Consult_Support Issue Resolved Off_Target->Consult_Support

Caption: Troubleshooting Workflow for this compound Experiments.

Batch_Qualification Start Receive New Batch of this compound CoA_Review Review Certificate of Analysis (CoA) Start->CoA_Review Solubility_Test Perform Solubility Test in Relevant Solvents CoA_Review->Solubility_Test Activity_Assay Run a Standard Activity Assay (e.g., LTB4 inhibition) Solubility_Test->Activity_Assay Compare_Data Compare Data with Previous 'Gold Standard' Batch Activity_Assay->Compare_Data Accept Accept Batch for Use Compare_Data->Accept Consistent Results Reject Reject Batch and Contact Supplier Compare_Data->Reject Inconsistent Results

Caption: New Batch Qualification Process for this compound.

References

Technical Support Center: The Impact of Serum Proteins on MK-886 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 5-lipoxygenase-activating protein (FLAP) inhibitor, MK-886. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a specific focus on the impact of serum proteins on the compound's efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1] In response to cellular stimulation, 5-lipoxygenase (5-LOX) translocates to the nuclear membrane and associates with FLAP. This interaction is essential for the synthesis of leukotrienes, which are pro-inflammatory lipid mediators.[2][3] this compound functions by binding to FLAP, which in turn blocks the translocation of 5-LOX to the membrane, thereby preventing leukotriene biosynthesis.[3][4] It is important to note that this compound does not directly inhibit the 5-lipoxygenase enzyme in cell-free systems.[3][4] Some studies have also reported that at higher concentrations, this compound can induce apoptosis independently of FLAP and may also inhibit cyclooxygenase-1 (COX-1) and DNA polymerase activity.[5][6][7][8]

Q2: How do serum proteins affect the in vitro efficacy of small molecules like this compound?

A2: Serum, particularly fetal bovine serum (FBS), is a common supplement in cell culture media that provides essential nutrients and growth factors.[9] However, it contains a high concentration of proteins, with albumin being the most abundant. Many lipophilic drugs, including this compound, can bind to these proteins. According to the "free drug theory," only the unbound fraction of a drug is able to diffuse across cell membranes and interact with its target.[10] When this compound binds to serum proteins, its free concentration in the culture medium is reduced, which can lead to a decrease in its apparent potency (i.e., a higher IC50 value) in cell-based assays. The presence of serum has been shown to negatively affect the cytotoxicity of various compounds in vitro due to this binding effect.[11]

Q3: Should I expect a shift in the IC50 value of this compound when using serum-containing media?

A3: Yes, a significant shift in the IC50 value is expected. The presence of serum proteins will sequester this compound, reducing its availability to the target cells. This necessitates a higher total concentration of the compound to achieve the same biological effect as in a serum-free environment. The magnitude of this shift will depend on the concentration of serum, the specific batch of serum, and the binding affinity of this compound for the serum proteins. It is crucial to maintain a consistent serum concentration across all experiments to ensure reproducibility.

Troubleshooting Guides

Problem: My observed IC50 value for this compound is significantly higher than expected from the literature.
Possible Cause Troubleshooting Suggestion
High Serum Concentration The most common reason for a rightward shift in the IC50 curve is the presence of serum in the culture medium. The proteins in the serum bind to this compound, reducing its free and active concentration.
Solution: 1. Review the experimental conditions reported in the literature and match the serum percentage if possible. 2. Conduct a pilot experiment to determine the IC50 of this compound at different serum concentrations (e.g., 0.5%, 2%, 5%, 10% FBS). This will help you characterize the effect of serum in your specific assay. 3. If your assay allows, consider running the experiment in a serum-free or low-serum medium. Note that cell health and viability must be maintained under these conditions.[12]
Variability in Serum Batches The composition of FBS can vary between different lots and suppliers, leading to differences in protein content and drug-binding capacity.[9]
Solution: 1. For a long-term project, it is advisable to purchase a large single lot of FBS and test it for consistency before use. 2. Always record the lot number of the serum used in your experiments for traceability.
Off-Target Effects At higher concentrations, this compound has been shown to have off-target effects, such as inhibiting COX-1.[8] These effects could potentially influence your assay readout and lead to a misinterpretation of the IC50 value related to FLAP inhibition.
Solution: 1. Use a more specific FLAP inhibitor, such as MK-591, as a control to confirm that the observed effect is due to FLAP inhibition.[13] 2. Consider using a cell line that lacks FLAP to test for off-target effects.[5][13]
Problem: I am observing high variability in my experimental results with this compound.
Possible Cause Troubleshooting Suggestion
Inconsistent Serum Handling Repeated freeze-thaw cycles of serum can lead to protein denaturation and precipitation, which may alter its drug-binding characteristics.
Solution: 1. Aliquot your FBS into smaller, single-use volumes upon arrival to avoid multiple freeze-thaw cycles. 2. Ensure the serum is completely thawed and mixed thoroughly before adding it to the culture medium.
Cell Density and Health Variations in cell number and viability can affect the outcome of potency assays.
Solution: 1. Ensure consistent cell seeding density across all wells and experiments. 2. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) in parallel to your main experiment to confirm that the observed effects are not due to general cytotoxicity at the tested concentrations.

Experimental Protocols

Protocol: Determination of this compound IC50 in Human Whole Blood (Ex Vivo)

This protocol is adapted from studies evaluating the ex vivo inhibition of leukotriene B4 (LTB4) synthesis.[14]

Objective: To determine the concentration of this compound required to inhibit LTB4 production by 50% in human whole blood stimulated with a calcium ionophore.

Materials:

  • Freshly drawn human whole blood (anticoagulant: heparin)

  • This compound stock solution (in DMSO)

  • Calcium Ionophore A23187

  • Phosphate Buffered Saline (PBS)

  • Methanol (for quenching and protein precipitation)

  • LTB4 ELISA kit or LC-MS/MS system for quantification

Procedure:

  • Preparation of this compound dilutions: Prepare a serial dilution of this compound in DMSO or an appropriate vehicle.

  • Pre-incubation with this compound: Aliquot whole blood into microcentrifuge tubes. Add the this compound dilutions to the blood samples to achieve the desired final concentrations. Include a vehicle control (DMSO alone). Incubate for 15-30 minutes at 37°C.

  • Stimulation of LTB4 synthesis: Add Calcium Ionophore A23187 to a final concentration of 10-50 µM to stimulate LTB4 production. Incubate for 30-60 minutes at 37°C.

  • Quenching the reaction: Stop the reaction by adding ice-cold methanol. This will also precipitate the proteins.

  • Sample processing: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • LTB4 quantification: Collect the supernatant and quantify the LTB4 concentration using a validated LTB4 ELISA kit or by LC-MS/MS.

  • Data analysis: Plot the LTB4 concentration against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

MK886_Mechanism cluster_Cell Cell cluster_Cytosol Cytosol cluster_Nucleus Nuclear Membrane cluster_Extracellular Extracellular Medium AA Arachidonic Acid FiveLOX_active 5-LOX (Active) AA->FiveLOX_active FiveLOX_inactive 5-LOX (Inactive) FiveLOX_inactive->FiveLOX_active Translocation FLAP FLAP FLAP->FiveLOX_active Activation LTs Leukotrienes FiveLOX_active->LTs Synthesis MK886_free Free this compound MK886_free->FLAP Inhibition SerumProtein Serum Protein MK886_free->SerumProtein Binding MK886_bound Bound this compound

Caption: Mechanism of this compound action and interference by serum proteins.

Troubleshooting_Workflow Start Start: High IC50 for this compound CheckSerum Is serum present in the assay? Start->CheckSerum ReduceSerum Run assay with low/no serum CheckSerum->ReduceSerum Yes CompareLiterature Compare serum % with literature CheckSerum->CompareLiterature No CheckViability Check cell viability ReduceSerum->CheckViability ProblemSolved Problem likely solved CheckViability->ProblemSolved Viability OK ViabilityIssue Optimize low-serum conditions CheckViability->ViabilityIssue Viability Low CheckOffTarget Investigate off-target effects (e.g., use MK-591) CompareLiterature->CheckOffTarget IC50_Protocol A 1. Prepare serial dilutions of this compound C 3. Pre-incubate with this compound or vehicle control A->C B 2. Aliquot cells/whole blood into assay plate/tubes B->C D 4. Add stimulus (e.g., Calcium Ionophore) C->D E 5. Incubate to allow leukotriene synthesis D->E F 6. Stop reaction and process samples (e.g., protein precipitation) E->F G 7. Quantify analyte (e.g., LTB4 by ELISA) F->G H 8. Plot data and calculate IC50 G->H

References

Technical Support Center: MK-886 and its FLAP-Independent Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing MK-886. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for the 5-Lipoxygenase Activating Protein (FLAP)-independent effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is widely used as a potent inhibitor of 5-Lipoxygenase Activating Protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are inflammatory mediators. This compound binds to FLAP and inhibits its activity, thereby blocking the production of leukotrienes.[1][2][3][4]

Q2: What are the known FLAP-independent effects of this compound?

At concentrations higher than those required to inhibit FLAP, this compound has been shown to exert several off-target effects. These include:

  • Induction of apoptosis: this compound can induce apoptosis in a manner that is independent of FLAP.[1][3]

  • Inhibition of Peroxisome Proliferator-Activated Receptor Alpha (PPARα): this compound can act as a non-competitive antagonist of PPARα.[2]

  • Inhibition of Cyclooxygenase-1 (COX-1): this compound has been demonstrated to inhibit the activity of COX-1.[2][5][6]

  • Inhibition of DNA Polymerases: The compound has been found to inhibit the activity of certain DNA polymerases.[7][8][9]

Q3: At what concentrations are the FLAP-independent effects of this compound typically observed?

The FLAP-independent effects of this compound are generally observed at micromolar (µM) concentrations, whereas its inhibition of FLAP occurs at nanomolar (nM) concentrations. For instance, the IC50 for FLAP inhibition is around 30 nM, while the IC50 for COX-1 inhibition is approximately 8 µM.[2][3][4][5][6][10]

Troubleshooting Guides

Issue 1: Unexplained apoptosis in cells treated with this compound.

If you observe apoptosis in your cell cultures treated with this compound and want to determine if this is a FLAP-independent effect, consider the following experimental controls.

Experimental Protocol: Assessing FLAP-Independent Apoptosis

This protocol is designed to differentiate between FLAP-dependent and FLAP-independent apoptosis induced by this compound.

Materials:

  • Wild-type cells expressing FLAP

  • FLAP-knockout or knockdown cells (e.g., generated using CRISPR/Cas9 or siRNA)

  • This compound

  • More specific FLAP inhibitor (e.g., MK-591) as a negative control for off-target effects

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture both wild-type and FLAP-knockout/knockdown cells under standard conditions.

  • Treatment: Treat both cell types with a range of this compound concentrations (e.g., 1-20 µM). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis if desired. As a further control, treat wild-type cells with a more specific FLAP inhibitor.

  • Incubation: Incubate the cells for a period known to induce apoptosis (e.g., 24-48 hours).

  • Apoptosis Assay:

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

  • Data Analysis: Compare the percentage of apoptotic cells (Annexin V positive) between the wild-type and FLAP-knockout/knockdown cell lines treated with this compound. If a similar level of apoptosis is observed in both cell lines, it suggests a FLAP-independent mechanism.

Issue 2: How to confirm direct binding of this compound to its intended target (FLAP) and potential off-targets in a cellular context.

To confirm that this compound is engaging its target within the complex cellular environment, a Cellular Thermal Shift Assay (CETSA) is a valuable technique.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol allows for the assessment of target engagement by observing changes in the thermal stability of a protein upon ligand binding.

Materials:

  • Cells of interest

  • This compound

  • PBS with protease inhibitors

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein (e.g., anti-FLAP, anti-COX-1)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blot Analysis: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody against the target protein.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates that this compound is binding to and stabilizing the target protein.

Issue 3: Identifying novel off-targets of this compound.

A pull-down assay using a modified this compound as "bait" can be used to identify proteins that directly interact with the compound.

Experimental Protocol: Pull-Down Assay with Biotinylated this compound

This protocol describes how to identify binding partners of this compound.

Materials:

  • Biotinylated this compound (requires chemical synthesis to attach a biotin tag)

  • Cell lysate

  • Streptavidin-coated magnetic beads or agarose resin

  • Wash buffers

  • Elution buffer

  • Mass spectrometer for protein identification

Procedure:

  • Preparation of "Bait": Incubate biotinylated this compound with streptavidin-coated beads to immobilize the compound.

  • Incubation with Lysate: Add cell lysate to the beads and incubate to allow for binding of target proteins. Include a control with beads alone (no biotinylated this compound) to identify non-specific binders.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

  • Validation: Validate potential off-targets using techniques like CETSA or specific enzymatic assays.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound for its primary target (FLAP) and known off-targets. This data highlights the concentration-dependent nature of its effects.

TargetIC50 ValueReference
FLAP (inhibition of leukotriene biosynthesis in intact leukocytes)3 nM[2][3][4]
FLAP (binding affinity)30 nM[1][3][4][10]
Leukotriene Biosynthesis (human whole blood)1.1 µM[1][3][4]
PPARα~0.5-1 µM
COX-1 (isolated enzyme)8 µM[2][5][6]
COX-1 (in washed human platelets)13-15 µM[2][5][6]
COX-2 (isolated enzyme)58 µM[2][5][6]
DNA Polymerase κ (hpol κ)63.8 µM[7]
DNA Polymerase η (hpol η)45.8 µM[7]

Visualizing Pathways and Workflows

To aid in understanding the mechanisms of this compound and how to control for its off-target effects, the following diagrams have been generated.

Arachidonic_Acid_Metabolism AA Arachidonic Acid FLAP FLAP AA->FLAP COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 Five_LOX 5-LOX FLAP->Five_LOX activates LTA4 Leukotriene A4 Five_LOX->LTA4 catalyzes LTs Leukotrienes LTA4->LTs PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 PGs Prostaglandins PGH2->PGs MK886 This compound MK886->FLAP inhibits MK886->COX1 inhibits (off-target)

Caption: Arachidonic acid metabolism via FLAP/5-LOX and COX pathways.

Experimental_Workflow start Start: Observe unexpected cellular effect with this compound question1 Is the effect FLAP-dependent? start->question1 control_exp Perform control experiments: - Use FLAP knockout/knockdown cells - Use a more specific FLAP inhibitor question1->control_exp Yes compare Compare results between wild-type and control groups control_exp->compare conclusion1 Effect is FLAP-independent compare->conclusion1 Similar effect conclusion2 Effect is likely FLAP-dependent compare->conclusion2 No/reduced effect off_target_id Identify potential off-targets: - Pull-down assay with biotinylated this compound - Literature search for known off-targets conclusion1->off_target_id validate Validate off-targets: - Cellular Thermal Shift Assay (CETSA) - Specific enzymatic assays (e.g., COX-1 assay) - Reporter gene assays (e.g., PPARα assay) off_target_id->validate end End: Characterize FLAP-independent mechanism validate->end

Caption: Workflow to investigate FLAP-independent effects of this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of MK-886 and Other FLAP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 5-Lipoxygenase-Activating Protein (FLAP) inhibitor, MK-886, with other notable FLAP inhibitors. The information presented is collated from various preclinical and clinical studies to aid in the evaluation of their therapeutic potential.

Introduction to FLAP and its Role in Inflammation

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway.[1] These molecules are implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.[2][3] The 5-lipoxygenase-activating protein (FLAP) is a crucial membrane protein that facilitates the transfer of arachidonic acid to 5-LO, an essential step in the biosynthesis of leukotrienes.[4] By binding to FLAP, inhibitors can block the production of all leukotrienes, making FLAP an attractive therapeutic target for inflammatory conditions.[3]

This compound was one of the first-generation FLAP inhibitors and has been instrumental in elucidating the role of FLAP in leukotriene synthesis.[4] This guide compares the efficacy of this compound to other prominent FLAP inhibitors, including BAY X 1005, DG-031, and AM-803 (also known as GSK2190915), based on available experimental data.

In Vitro Efficacy Comparison

The in vitro potency of FLAP inhibitors is typically assessed by their ability to inhibit the synthesis of leukotriene B4 (LTB4) in various cell-based assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and its comparators.

InhibitorAssay SystemStimulusIC50 (nM)Reference
This compound Human Polymorphonuclear Leukocytes (PMNLs)A2318710 - 14[5]
Human Whole BloodA231871100[6]
FLAP Binding30[6]
BAY X 1005 Human PMNLsA23187220[7]
Human Whole BloodA2318717000[7]
AM-803 (GSK2190915) Human Whole BloodIonophore76[8]
FLAP Binding2.9[8]

In Vivo Efficacy Comparison

The in vivo efficacy of FLAP inhibitors is evaluated in various animal models of inflammation. The following table summarizes the half-maximal effective doses (ED50) for this compound and BAY X 1005 in the arachidonic acid-induced mouse ear edema model.

InhibitorAnimal ModelRoute of AdministrationEndpointED50 (mg/kg)Reference
This compound Mouse Ear EdemaOralEdema InhibitionNot directly available in a comparable format
BAY X 1005 Mouse Ear EdemaOralEdema Inhibition48.7[9]
Mouse Ear EdemaOralMyeloperoxidase Activity Inhibition7.9[9]

Clinical Efficacy and Development Status

Several FLAP inhibitors have advanced to clinical trials for various inflammatory diseases. However, none have yet reached the market.[1]

  • This compound : Early clinical studies in the 1990s showed promise for this compound in asthma.[2] However, its development was not pursued for commercialization.[2]

  • BAY X 1005 (Veliflapon) : This inhibitor also demonstrated potential in early clinical trials for inflammatory conditions.[2]

  • DG-031 : Developed for the prevention of heart attack, DG-031 showed positive results in a Phase IIa clinical trial by significantly reducing levels of LTB4 and myeloperoxidase.[10]

  • AM-803 (GSK2190915) : This compound is one of the most clinically advanced FLAP inhibitors, having successfully completed Phase II clinical trials in asthmatic patients.[1]

The lack of head-to-head clinical trials makes direct comparison of their clinical efficacy challenging.[1][11]

Signaling Pathway and Experimental Workflow Diagrams

FLAP_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_envelope Nuclear Envelope cluster_inhibitors FLAP Inhibitors Arachidonic_Acid_Membrane Arachidonic Acid Arachidonic_Acid_Cytosol Arachidonic Acid Arachidonic_Acid_Membrane->Arachidonic_Acid_Cytosol cPLA2 FLAP FLAP Arachidonic_Acid_Cytosol->FLAP Binding 5-LO 5-Lipoxygenase (5-LO) 5-LO->FLAP Translocation 5-LO_FLAP_Complex 5-LO/FLAP Complex LTA4 Leukotriene A4 (LTA4) 5-LO_FLAP_Complex->LTA4 Conversion LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase LTC4 LTC4 LTA4->LTC4 LTC4 Synthase This compound This compound This compound->FLAP Inhibition BAY_X_1005 BAY_X_1005 BAY_X_1005->FLAP DG-031 DG-031 DG-031->FLAP AM-803 AM-803 AM-803->FLAP

Caption: Leukotriene biosynthesis pathway and the point of FLAP inhibition.

LTB4_Inhibition_Assay Start Start Whole_Blood_Collection Whole Blood Collection (with anticoagulant) Start->Whole_Blood_Collection Pre-incubation Pre-incubation with FLAP Inhibitor or Vehicle Whole_Blood_Collection->Pre-incubation Stimulation Stimulation with Calcium Ionophore (e.g., A23187) Pre-incubation->Stimulation Incubation Incubation at 37°C Stimulation->Incubation Termination Termination of Reaction & Plasma Separation Incubation->Termination Extraction Leukotriene B4 Extraction Termination->Extraction Quantification LTB4 Quantification (e.g., ELISA, LC-MS/MS) Extraction->Quantification Data_Analysis Data Analysis (IC50 Calculation) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for LTB4 inhibition assay in whole blood.

Experimental Protocols

Leukotriene B4 (LTB4) Inhibition Assay in Human Whole Blood

This assay is a common method to determine the in vitro potency of FLAP inhibitors.

Objective: To measure the concentration-dependent inhibition of LTB4 synthesis by a test compound in human whole blood.

Materials:

  • Freshly collected human whole blood with anticoagulant (e.g., heparin).

  • Test compound (FLAP inhibitor) at various concentrations.

  • Vehicle control (e.g., DMSO).

  • Calcium ionophore (e.g., A23187) as a stimulant.

  • Phosphate-buffered saline (PBS).

  • Reagents for LTB4 extraction (e.g., methanol, solid-phase extraction columns).

  • LTB4 quantification kit (e.g., ELISA) or LC-MS/MS system.

Procedure:

  • Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle for a specified time at 37°C.

  • Leukotriene synthesis is initiated by adding a calcium ionophore.

  • The samples are incubated for a further period at 37°C to allow for LTB4 production.

  • The reaction is stopped, and plasma is separated by centrifugation.

  • LTB4 is extracted from the plasma samples.[12]

  • The concentration of LTB4 in the extracts is quantified using a validated method such as ELISA or LC-MS/MS.[12][13]

  • The percentage inhibition of LTB4 synthesis at each concentration of the test compound is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage inhibition against the log concentration of the test compound and fitting the data to a four-parameter logistic equation.

FLAP Binding Assay

This assay measures the affinity of a compound for the FLAP protein.

Objective: To determine the binding affinity (Ki) of a test compound to FLAP.

Materials:

  • Cell membranes expressing FLAP (e.g., from human neutrophils or a recombinant cell line).[14]

  • A radiolabeled ligand that binds to FLAP (e.g., [3H]this compound).

  • Test compound at various concentrations.

  • Assay buffer.

  • Glass fiber filters and a cell harvester for separation of bound and free radioligand.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in an assay buffer.[14]

  • The incubation is carried out for a sufficient time to reach equilibrium.

  • The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[14]

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • The IC50 value of the test compound is determined from the competition binding curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound has been a pivotal tool in understanding the function of FLAP and the therapeutic potential of its inhibition. While direct head-to-head comparative data is limited, the available evidence suggests that newer generation FLAP inhibitors, such as AM-803 (GSK2190915), exhibit greater in vitro potency in relevant assay systems like human whole blood. The clinical development of FLAP inhibitors has been challenging, with no compound yet reaching the market. However, the continued investigation into their efficacy in inflammatory diseases highlights the therapeutic promise of this drug class. Further research, including direct comparative studies, is necessary to fully elucidate the relative efficacy and safety of these compounds and to identify the most promising candidates for clinical development.

References

Validating MK-886's On-Target Effects Using FLAP Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MK-886, a well-characterized inhibitor of the 5-lipoxygenase-activating protein (FLAP), with other alternative FLAP inhibitors. The central theme of this document is the validation of the on-target effects of these compounds using FLAP knockout (KO) animal models, a critical step in preclinical drug development. By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide aims to be an invaluable resource for researchers in the field of inflammation and drug discovery.

Introduction to this compound and FLAP

This compound is a potent and widely used pharmacological tool to investigate the role of the 5-lipoxygenase (5-LOX) pathway in various physiological and pathological processes. It functions by binding to the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein essential for the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[1] The validation of this compound's on-target effects is crucial to ensure that its observed biological activities are indeed due to the inhibition of FLAP and not a result of off-target interactions. The use of FLAP knockout models provides a definitive genetic tool to dissect the on-target versus off-target effects of FLAP inhibitors.

Comparative Analysis of FLAP Inhibitors

The following table summarizes the in vitro and in vivo efficacy of this compound and other notable FLAP inhibitors. The data has been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions can vary between studies, which may influence the reported IC50 values.

CompoundTargetOrganism/Cell LineAssay TypeIC50Reference
This compound FLAPHuman NeutrophilsLTB4 Formation2.5 nM - 1.1 µM[1]
FLAPMouse (in vivo)Atherosclerosis reduction4 µ g/100mg/day [2]
COX-1 (off-target)Isolated EnzymeEnzyme Activity8 µM[1]
PPARα (off-target)Reporter AssayReporter Activity0.5-30 µM[1]
MK-591 (Quiflapon) FLAPHumanFLAP Binding1.6 nM
BAY X 1005 (Veliflapon) FLAP---[3]
AZD6642 FLAP---[3]
BI665915 FLAP---[3]
GSK2190918 (AM803) FLAPHumanClinical Trials (Asthma)Phase II Completed[3]

Validating On-Target Effects with FLAP Knockout Models

The most rigorous method to confirm that the effects of a FLAP inhibitor are on-target is to compare its activity in wild-type (WT) animals versus animals with a genetic deletion of the FLAP gene (FLAP KO). In FLAP KO models, a true on-target inhibitor should have no effect on the biological pathway it is designed to modulate, as its molecular target is absent.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for validating the on-target effects of a FLAP inhibitor using a FLAP knockout mouse model.

G cluster_0 Animal Model Preparation cluster_1 Treatment Groups cluster_2 Inflammatory Challenge cluster_3 Sample Collection & Analysis WT_mice Wild-Type Mice WT_vehicle WT + Vehicle WT_mice->WT_vehicle WT_inhibitor WT + Inhibitor WT_mice->WT_inhibitor KO_mice FLAP KO Mice KO_vehicle KO + Vehicle KO_mice->KO_vehicle KO_inhibitor KO + Inhibitor KO_mice->KO_inhibitor Inflammation Induce Peritonitis (e.g., Zymosan) WT_vehicle->Inflammation WT_inhibitor->Inflammation KO_vehicle->Inflammation KO_inhibitor->Inflammation Lavage Collect Peritoneal Lavage Fluid Inflammation->Lavage Analysis Measure Leukotriene Levels (LTB4, cysLTs) via HPLC/LC-MS Lavage->Analysis G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nuclear Envelope Membrane_PL Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_PL->AA cPLA2 FLAP FLAP AA->FLAP Translocation LTA4 Leukotriene A4 (LTA4) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX Presents AA Five_LOX->LTA4 MK886 This compound MK886->FLAP Inhibits

References

Cross-Validation of MK-886 and siRNA Knockdown of FLAP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methods for investigating the role of 5-Lipoxygenase-Activating Protein (FLAP) in the leukotriene biosynthetic pathway: the pharmacological inhibition using MK-886 and the genetic knockdown using small interfering RNA (siRNA). This document offers a cross-validation framework for researchers to corroborate findings and understand the nuances of each technique.

Introduction

The 5-Lipoxygenase-Activating Protein (FLAP) is a critical component in the biosynthesis of leukotrienes, potent inflammatory mediators involved in various physiological and pathological processes.[1] Two primary experimental approaches are employed to study FLAP's function: pharmacological inhibition with molecules like this compound and genetic silencing through siRNA. This compound is a potent and specific inhibitor that binds to FLAP, preventing the translocation of 5-lipoxygenase (5-LOX) to the nuclear membrane, a crucial step for its activation.[2] In contrast, siRNA-mediated knockdown directly reduces the expression of FLAP protein, thereby inhibiting the leukotriene synthesis pathway.

This guide will compare these two methodologies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the appropriate technique and validating their results.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative parameters for this compound and FLAP siRNA, providing a basis for comparing their efficacy and potential off-target effects.

Parameter This compound FLAP siRNA Reference
Mechanism of Action Pharmacological inhibition of FLAP function (prevents 5-LOX translocation)Genetic knockdown of FLAP expression[2]
Typical On-Target Efficacy IC50 of ~3 nM for leukotriene biosynthesis in intact leukocytes>90% knockdown of FLAP mRNA and protein[3][4]
Time to Onset of Effect Rapid (minutes to hours)Slower (24-72 hours to achieve maximal knockdown)[2][4]
Duration of Effect Dependent on compound half-life and metabolismCan be sustained for several days post-transfection[4]
Key Off-Target Effects Inhibition of COX-1 (IC50 = 8 µM), COX-2 (IC50 = 58 µM), and DNA polymerase activityPotential for "off-target" gene silencing due to sequence homology[5][6][7]

Experimental Protocols

Detailed methodologies for utilizing this compound and FLAP siRNA are provided below to ensure reproducibility and accurate comparison.

Protocol 1: Inhibition of Leukotriene Synthesis by this compound in Macrophages

Objective: To determine the inhibitory effect of this compound on leukotriene B4 (LTB4) production in a macrophage cell line (e.g., RAW 264.7 or U937).

Materials:

  • Macrophage cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Calcium ionophore (A23187)

  • Phosphate-buffered saline (PBS)

  • LTB4 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO). Incubate for 1 hour at 37°C.

  • Cell Stimulation: Add calcium ionophore A23187 to a final concentration of 1 µM to stimulate leukotriene synthesis. Incubate for 30 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for LTB4 analysis.

  • LTB4 Measurement: Quantify the concentration of LTB4 in the cell culture supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of LTB4 production for each this compound concentration compared to the vehicle control and determine the IC50 value.

Protocol 2: siRNA-Mediated Knockdown of FLAP in Macrophages

Objective: To reduce the expression of FLAP in a macrophage cell line and assess the impact on LTB4 production.

Materials:

  • Macrophage cell line

  • Complete cell culture medium

  • FLAP-specific siRNA and non-targeting control siRNA

  • siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Lysis buffer for protein extraction

  • Antibodies for Western blotting (anti-FLAP and anti-loading control, e.g., β-actin)

  • Calcium ionophore (A23187)

  • LTB4 ELISA kit

  • 6-well and 96-well cell culture plates

Procedure:

  • siRNA Transfection (6-well plate for Western Blot):

    • Seed macrophages in a 6-well plate to be 70-80% confluent at the time of transfection.

    • For each well, dilute FLAP siRNA or control siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

    • Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours at 37°C.

  • Confirmation of Knockdown (Western Blot):

    • After the incubation period, lyse the cells and collect the protein lysates.

    • Determine the protein concentration using a standard assay (e.g., BCA).

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against FLAP and a loading control.

    • Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the percentage of FLAP knockdown.

  • Functional Assay (96-well plate for LTB4 ELISA):

    • Perform siRNA transfection in a 96-well plate as described in step 1.

    • After 48-72 hours, stimulate the cells with calcium ionophore A23187 (1 µM) for 30 minutes.

    • Collect the supernatants and measure LTB4 concentration using an ELISA kit.

  • Data Analysis: Compare the LTB4 production in cells treated with FLAP siRNA to those treated with the non-targeting control siRNA to determine the percentage reduction in leukotriene synthesis.

Mandatory Visualizations

Signaling Pathway and Points of Intervention

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_membrane Nuclear Membrane cluster_intervention Points of Intervention Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid cPLA2 FLAP FLAP Arachidonic Acid->FLAP 5-LOX (inactive) 5-LOX (inactive) 5-LOX (active) 5-LOX (active) 5-LOX (inactive)->5-LOX (active) Ca2+ influx FLAP->5-LOX (active) Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-LOX (active)->Leukotriene A4 (LTA4) Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) LTA4 Hydrolase This compound This compound This compound->FLAP Inhibits siRNA siRNA siRNA->FLAP Knocks down expression

Caption: Leukotriene synthesis pathway and intervention points.

Experimental Workflow for Cross-Validation

Start Start Cell Culture Cell Culture Start->Cell Culture Treatment Treatment Cell Culture->Treatment This compound Treatment This compound Treatment Treatment->this compound Treatment Pharmacological Arm FLAP siRNA Transfection FLAP siRNA Transfection Treatment->FLAP siRNA Transfection Genetic Arm Incubation Incubation This compound Treatment->Incubation FLAP siRNA Transfection->Incubation Western Blot Western Blot Incubation->Western Blot Confirm Knockdown Stimulation Stimulation Incubation->Stimulation Data Analysis Data Analysis Western Blot->Data Analysis LTB4 ELISA LTB4 ELISA Stimulation->LTB4 ELISA LTB4 ELISA->Data Analysis

Caption: Cross-validation experimental workflow.

Conclusion

References

A Comparative Analysis of MK-886 and Its Inactive Analogs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specific and off-target effects of chemical probes is paramount. This guide provides a detailed comparative analysis of MK-886, a well-characterized inhibitor of the 5-lipoxygenase-activating protein (FLAP), and its known inactive analog, L-583,916.

This compound is a potent, orally active inhibitor of leukotriene biosynthesis, primarily acting through its high-affinity binding to FLAP.[1][2][3] This action prevents the translocation of 5-lipoxygenase (5-LOX) to the nuclear membrane, a critical step in the synthesis of pro-inflammatory leukotrienes.[4][5] However, a growing body of evidence reveals that this compound possesses a range of off-target activities, which are crucial to consider when interpreting experimental results. In contrast, its analog L-583,916 is reported to be inactive as a FLAP inhibitor, providing a valuable tool for dissecting the FLAP-dependent and independent effects of this compound.[6]

Comparative Biological Activities

The following tables summarize the known quantitative data for this compound and its inactive analog L-583,916 across various biological targets.

Target Compound Activity IC₅₀ / Effect Assay System
5-Lipoxygenase-Activating Protein (FLAP) This compoundInhibition30 nMInhibition of [¹²⁵I]-L-691,678 photoaffinity labelling
L-583,916No InhibitionNo effect on IK or IK,Ca at 10 μMElectrophysiological recordings in rat arterial myocytes
Leukotriene Biosynthesis This compoundInhibition3 nMIntact human polymorphonuclear leukocytes
1.1 μMHuman whole blood
L-583,916No Data Available--
Cyclooxygenase-1 (COX-1) This compoundInhibition8 μMIsolated enzyme
13-15 μMWashed human platelets (collagen or arachidonic acid-induced)
L-583,916No Data Available--
Cyclooxygenase-2 (COX-2) This compoundWeak Inhibition58 μMIsolated enzyme
L-583,916No Data Available--
Peroxisome Proliferator-Activated Receptor α (PPARα) This compoundAntagonist~0.5-1 μMReporter gene assay
L-583,916No Data Available--
DNA Polymerases This compoundInhibition8.2 ± 0.6 μM (hpol ι²⁶⁻⁴⁴⁶) to 59.8 ± 18.5 μM (Dpo1)In vitro DNA polymerase activity assays
L-583,916No Data Available--
Voltage-gated K⁺ channels (IK) This compoundInhibition75 nMRat pulmonary arterial myocytes
L-583,916No EffectNo effect at 10 μMRat pulmonary arterial myocytes
Ca²⁺-activated K⁺ channels (IK,Ca) This compoundActivationThreshold ~300 nMRat pulmonary arterial myocytes
L-583,916No EffectNo effect at 10 μMRat pulmonary arterial myocytes

Mechanism of Action: The Leukotriene Biosynthesis Pathway

This compound primarily functions by inhibiting the 5-lipoxygenase-activating protein (FLAP). In response to cellular stimuli, 5-lipoxygenase (5-LOX) translocates from the cytosol to the nuclear membrane, where it interacts with FLAP. This interaction is essential for the subsequent conversion of arachidonic acid into leukotrienes. This compound binds to FLAP, preventing the 5-LOX/FLAP association and thereby blocking the entire leukotriene biosynthesis cascade. Inactive analogs like L-583,916, which do not bind to or inhibit FLAP, serve as crucial negative controls in experiments aiming to confirm that an observed effect is specifically due to the inhibition of this pathway.

MK886_Mechanism cluster_Cell Cell cluster_Inhibitors AA Arachidonic Acid FLAP FLAP AA->FLAP Binds LOX5 5-LOX FLAP->LOX5 Activates LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Converts AA to LTs Leukotrienes (LTB4, LTC4, etc.) LTA4->LTs Metabolized to Inflammation Inflammation LTs->Inflammation MK886 This compound MK886->FLAP Inhibits InactiveAnalog Inactive Analog (L-583,916)

This compound inhibits leukotriene synthesis by targeting FLAP.

Experimental Workflows and Logical Relationships

The characterization of this compound and its analogs involves a series of in vitro and cell-based assays to determine their activity and specificity. The following diagram illustrates a typical experimental workflow.

Experimental_Workflow cluster_Screening Initial Screening cluster_OffTarget Off-Target Profiling cluster_Cellular Cellular Phenotype FLAP_Binding FLAP Binding Assay LT_Synthesis Leukotriene Synthesis Assay FLAP_Binding->LT_Synthesis Confirms functional effect COX_Assay COX-1/2 Inhibition Assay LT_Synthesis->COX_Assay Assess specificity PPAR_Assay PPARα Reporter Assay LT_Synthesis->PPAR_Assay DNAPol_Assay DNA Polymerase Inhibition Assay LT_Synthesis->DNAPol_Assay Apoptosis_Assay Apoptosis Assay COX_Assay->Apoptosis_Assay Investigate cellular consequences PPAR_Assay->Apoptosis_Assay DNAPol_Assay->Apoptosis_Assay

Workflow for characterizing FLAP inhibitors and their analogs.

Experimental Protocols

FLAP Binding Assay

Objective: To determine the binding affinity of test compounds to the 5-lipoxygenase-activating protein (FLAP).

Methodology: This assay typically utilizes a competitive binding format with a radiolabeled ligand known to bind to FLAP, such as [³H]-MK-886.

  • Cell Preparation: Membranes are prepared from cells expressing FLAP, such as human polymorphonuclear (PMN) leukocytes or differentiated HL-60 cells.

  • Binding Reaction: A fixed concentration of [³H]-MK-886 is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound or its analogs).

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

Leukotriene B₄ (LTB₄) Synthesis Assay in Human Whole Blood

Objective: To measure the inhibitory effect of test compounds on the synthesis of LTB₄ in a physiologically relevant matrix.

Methodology:

  • Blood Collection: Fresh human blood is collected into tubes containing an anticoagulant (e.g., heparin).

  • Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control.

  • Stimulation: Leukotriene synthesis is stimulated by adding a calcium ionophore (e.g., A23187) and incubating at 37°C.

  • Reaction Termination and Sample Preparation: The reaction is stopped by placing the samples on ice and centrifuging to separate the plasma. The plasma is then typically subjected to solid-phase extraction to purify and concentrate the leukotrienes.

  • Quantification: LTB₄ levels in the extracted samples are quantified using a specific enzyme immunoassay (EIA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The IC₅₀ value for the inhibition of LTB₄ synthesis is calculated.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To assess the inhibitory activity of test compounds against the COX-1 and COX-2 isoforms.

Methodology: Commercially available COX inhibitor screening kits are often used.

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the test compound or a known standard inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2).

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid. The COX-catalyzed peroxidation of arachidonic acid is monitored. This can be done by measuring the consumption of a chromogenic co-substrate or by quantifying the production of prostaglandins (e.g., PGE₂ or PGF₂α) via ELISA or LC-MS/MS.

  • Data Analysis: IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PPARα Reporter Gene Assay

Objective: To determine if a test compound can act as an agonist or antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).

Methodology: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a PPARα-responsive promoter.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HepG2) is transiently or stably transfected with two plasmids: one expressing the human PPARα and another containing a luciferase reporter gene driven by a promoter with PPAR response elements (PPREs).

  • Compound Treatment: The transfected cells are treated with the test compound alone (to test for agonist activity) or in combination with a known PPARα agonist (e.g., GW7647) (to test for antagonist activity).

  • Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

  • Data Analysis: For agonist mode, the fold induction of luciferase activity compared to vehicle control is calculated. For antagonist mode, the percentage of inhibition of the agonist-induced luciferase activity is determined to calculate an IC₅₀ value.

DNA Polymerase Inhibition Assay

Objective: To evaluate the direct inhibitory effect of test compounds on the activity of DNA polymerases.

Methodology:

  • Enzyme and Substrate Preparation: Purified DNA polymerase (e.g., human polymerase κ, ι, or a model polymerase) is used. A primed DNA template is prepared, often with a fluorescently labeled primer.

  • Inhibition Reaction: The DNA polymerase is incubated with the primed template, deoxynucleoside triphosphates (dNTPs), and varying concentrations of the test compound.

  • Product Analysis: The extension of the primer is analyzed. This can be done by separating the DNA products by gel electrophoresis and visualizing the fluorescently labeled DNA. The intensity of the full-length product band is quantified.

  • Data Analysis: The percentage of inhibition of DNA synthesis is calculated for each concentration of the test compound, and an IC₅₀ value is determined.

Cellular Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis in a cell population following treatment with a test compound.

Methodology: This method typically involves co-staining cells with Annexin V and a viability dye like propidium iodide (PI).

  • Cell Treatment: A suitable cell line (e.g., Jurkat cells) is treated with various concentrations of the test compound for a defined period.

  • Cell Staining: The treated cells are harvested and stained with fluorescently labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, and PI, which enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are determined.

  • Data Analysis: The dose-dependent increase in the percentage of apoptotic cells is quantified.

References

A Comparative Guide to MK-886 and Novel Leukotriene Synthesis Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the archetypal leukotriene synthesis inhibitor, MK-886, with novel inhibitors. This document compiles experimental data, details key experimental methodologies, and visualizes relevant biological pathways to support informed decisions in research and development.

Leukotrienes are potent pro-inflammatory lipid mediators implicated in a range of diseases, including asthma, allergic rhinitis, and cardiovascular conditions. Their synthesis is a key target for therapeutic intervention. This compound, a well-characterized inhibitor of 5-lipoxygenase-activating protein (FLAP), has been a pivotal tool in understanding the role of leukotrienes in pathophysiology. However, the landscape of leukotriene synthesis inhibitors is evolving, with novel compounds demonstrating enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide offers a detailed comparison of this compound with these next-generation inhibitors.

Mechanism of Action: Targeting the Leukotriene Synthesis Pathway

Leukotriene synthesis is initiated by the release of arachidonic acid from the cell membrane. The key enzyme, 5-lipoxygenase (5-LO), in conjunction with its activating protein, FLAP, converts arachidonic acid to leukotriene A4 (LTA4). LTA4 is then further metabolized to either leukotriene B4 (LTB4) by LTA4 hydrolase (LTA4H) or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.

This compound and many novel inhibitors act by binding to FLAP, thereby preventing the transfer of arachidonic acid to 5-LO and inhibiting the entire leukotriene cascade.[1] Other novel inhibitors target different enzymes in the pathway, such as LTA4H, offering an alternative mechanism to suppress leukotriene production.

Leukotriene_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid LTA4 Leukotriene A₄ (LTA₄) Arachidonic_Acid->LTA4 PLA2 cPLA₂ PLA2->Membrane_Phospholipids Five_LO 5-LO Five_LO->Arachidonic_Acid FLAP FLAP FLAP->Five_LO activates LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) LTA4->CysLTs LTA4H LTA₄ Hydrolase LTA4H->LTA4 LTC4S LTC₄ Synthase LTC4S->LTA4 MK886 This compound & Novel FLAP Inhibitors MK886->FLAP LTA4H_Inhibitors Novel LTA₄H Inhibitors LTA4H_Inhibitors->LTA4H

Figure 1. Leukotriene Synthesis Pathway and Inhibitor Targets.

Comparative Performance: Potency and Efficacy

The following tables summarize the in vitro potency of this compound and several novel leukotriene synthesis inhibitors. The data is primarily focused on the inhibition of FLAP and the subsequent reduction of LTB4 biosynthesis in human whole blood, a clinically relevant matrix.

Table 1: In Vitro Potency of FLAP Inhibitors
Compound NameTargetAssayIC50 (nM)Reference
This compound FLAPFLAP Binding30[2][3]
Leukotriene BiosynthesisHuman Intact Leukocytes3[2][3]
Human Whole Blood1100[2][3]
Atuliflapon (AZD5718) FLAPFLAP Binding6.3[4]
Leukotriene BiosynthesisHuman Whole Blood (free)2.0[5]
Human Whole Blood39[6]
BI 665915 FLAPFLAP Binding1.7[7][8]
Leukotriene BiosynthesisHuman Whole Blood45[7][9]
Fiboflapon (GSK2190915) FLAPFLAP Binding2.9[10][11]
Leukotriene BiosynthesisHuman Whole Blood76[10][11]

Note: IC50 values can vary depending on the specific experimental conditions. "free" indicates the concentration of unbound drug.

Table 2: In Vitro Potency of a Novel LTA4 Hydrolase Inhibitor
Compound NameTargetAssayIC90 (ng/mL)Reference
LYS006 LTA4 HydrolaseHuman Whole Blood~57[12]

Note: IC90 represents the concentration required for 90% inhibition.

Off-Target Activities of this compound

A critical consideration in drug development is the potential for off-target effects. This compound has been shown to interact with other cellular targets, which may contribute to its biological activity and potential side effects.

Table 3: Known Off-Target Activities of this compound
Off-TargetEffectIC50Reference
PPARα Non-competitive antagonist-[2]
Cyclooxygenase-1 (COX-1) Inhibition8 µM (isolated enzyme)[13]
13-15 µM (platelets)[13]
DNA Polymerase InhibitionVaries by polymerase type[14]
Mitochondria Induces permeability transition pore opening-[15]

These off-target activities highlight the importance of thorough characterization of novel inhibitors to ensure target selectivity.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. Below are outlines of key assays used to characterize leukotriene synthesis inhibitors.

FLAP Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to FLAP in a membrane preparation.

FLAP_Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis Membrane_Prep Prepare membrane fraction from human leukocytes (source of FLAP) Incubation Incubate membrane prep, radioligand, and test compound Membrane_Prep->Incubation Radioligand Radiolabeled FLAP inhibitor (e.g., [³H]MK-591) Radioligand->Incubation Test_Compound Test Compound (various concentrations) Test_Compound->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Detection Quantify bound radioactivity (scintillation counting) Separation->Detection Analysis Calculate % inhibition and determine IC₅₀ Detection->Analysis

Figure 2. Workflow for a FLAP Binding Assay.

Protocol Outline:

  • Membrane Preparation: Isolate membranes from a cell line expressing FLAP (e.g., human leukocytes).

  • Incubation: Incubate the membrane preparation with a known concentration of a radiolabeled FLAP inhibitor (e.g., [³H]MK-591) and varying concentrations of the test compound.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibited by the test compound at each concentration and determine the IC50 value.

Leukotriene B4 (LTB4) Formation Assay in Human Whole Blood

This ex vivo assay assesses the functional activity of a leukotriene synthesis inhibitor in a physiologically relevant matrix.

LTB4_Formation_Assay cluster_0 Sample Preparation cluster_1 Stimulation & Termination cluster_2 LTB4 Quantification cluster_3 Data Analysis Blood_Collection Collect fresh human whole blood (with anticoagulant) Preincubation Pre-incubate blood with test compound or vehicle Blood_Collection->Preincubation Stimulation Stimulate leukotriene synthesis (e.g., with calcium ionophore A23187) Preincubation->Stimulation Termination Stop the reaction (e.g., with cold EDTA/methanol) Stimulation->Termination Extraction Extract LTB₄ from plasma Termination->Extraction Quantification Quantify LTB₄ levels (e.g., by ELISA or LC-MS/MS) Extraction->Quantification Analysis Calculate % inhibition of LTB₄ formation and determine IC₅₀ Quantification->Analysis

Figure 3. Workflow for an LTB4 Formation Assay in Human Whole Blood.

Protocol Outline:

  • Blood Collection: Obtain fresh human whole blood in the presence of an anticoagulant.

  • Pre-incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test inhibitor or vehicle control.

  • Stimulation: Leukotriene synthesis is initiated by adding a stimulating agent, such as the calcium ionophore A23187.

  • Termination: The reaction is stopped, and plasma is separated by centrifugation.

  • LTB4 Measurement: LTB4 levels in the plasma are quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[16][17][18]

  • Data Analysis: The percentage of LTB4 synthesis inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

Clinical Development Landscape

While this compound has primarily been a research tool, several novel leukotriene synthesis inhibitors have advanced into clinical trials, exploring their therapeutic potential in various inflammatory diseases.

  • Atuliflapon (AZD5718): This FLAP inhibitor has undergone Phase I and IIa clinical trials, demonstrating a dose-dependent and significant suppression of leukotriene production in healthy volunteers and patients with coronary artery disease.[5][6][19]

  • Fiboflapon (GSK2190915): This potent FLAP inhibitor has been evaluated in Phase II clinical trials for asthma.[20][21]

  • BI 665915: An orally active FLAP inhibitor with a favorable pharmacokinetic profile, it has shown potent inhibition of LTB4 production in preclinical studies.[7][8]

  • LYS006: A novel, highly potent and selective LTA4H inhibitor that has completed a Phase I clinical trial.[12]

The progression of these novel inhibitors through clinical development underscores the continued interest in targeting the leukotriene pathway for the treatment of inflammatory disorders.[22][23][24]

Conclusion

This compound remains a valuable pharmacological tool for investigating the roles of leukotrienes in biological systems. However, the development of novel leukotriene synthesis inhibitors, particularly FLAP and LTA4H inhibitors, represents a significant advancement in the field. These newer compounds offer increased potency, and in some cases, improved selectivity compared to this compound. For researchers and drug developers, the choice of inhibitor will depend on the specific research question, the desired level of selectivity, and the intended application, whether for in vitro mechanistic studies or for in vivo evaluation as potential therapeutic agents. The data and protocols presented in this guide are intended to facilitate these critical decisions and support the ongoing exploration of leukotriene modulation for the treatment of inflammatory diseases.

References

Validating the Anti-inflammatory Effects of MK-886 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of MK-886, a 5-lipoxygenase-activating protein (FLAP) inhibitor, against other classes of anti-inflammatory agents. The information presented is supported by experimental data from various in vivo models of inflammation, with a focus on quantifiable outcomes. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a comprehensive understanding of the methodologies and mechanisms of action.

Executive Summary

This compound exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase-activating protein (FLAP), which is crucial for the biosynthesis of pro-inflammatory leukotrienes.[1][2] In vivo studies have demonstrated its efficacy in various inflammation models, though its effects can be complex and model-dependent. This guide compares this compound with other inhibitors targeting different points in the arachidonic acid cascade, including the direct 5-lipoxygenase (5-LOX) inhibitor zileuton, non-selective and selective cyclooxygenase (COX) inhibitors like indomethacin and celecoxib, and dual COX/5-LOX inhibitors such as licofelone. While this compound shows promise in attenuating certain inflammatory responses, its efficacy relative to other inhibitors varies, and it has been observed to have off-target effects, notably on COX-1.[3] Furthermore, in some chronic inflammation models, this compound has shown paradoxical pro-inflammatory effects.[4][5]

Comparative Efficacy of Anti-inflammatory Agents

The following tables summarize the quantitative data from in vivo studies, comparing the anti-inflammatory effects of this compound with other inhibitors.

Table 1: Comparison of this compound and Zileuton in Carrageenan-Induced Pleurisy in Rats

Treatment (dose, i.p.)Exudate Volume (mL)Total Leukocyte Count (x10⁶/cavity)LTB₄ Level (ng/mL)PGE₂ Level (ng/mL)
Vehicle2.1 ± 0.2110 ± 1215.2 ± 1.835.5 ± 4.1
This compound (1.5 mg/kg)1.6 ± 0.185 ± 93.8 ± 0.5 (~75% inhibition)33.1 ± 3.9 (No significant inhibition)
Zileuton (10 mg/kg)1.2 ± 0.160 ± 76.1 ± 0.7 (~60% inhibition)17.8 ± 2.2* (~50% inhibition)
Indomethacin (5 mg/kg)0.9 ± 0.155 ± 613.5 ± 1.5 (No significant inhibition)5.3 ± 0.7* (~85% inhibition)

*Data adapted from a study on carrageenan-induced pleurisy in rats.[6] Values are presented as mean ± SEM. *P < 0.05 compared to vehicle. This table highlights that while this compound effectively reduces leukotriene B₄ (LTB₄) levels, its impact on overall inflammation (exudate volume and leukocyte count) is more moderate compared to zileuton, which also inhibits prostaglandin E₂ (PGE₂) synthesis.[6] The non-selective COX inhibitor, indomethacin, shows the most potent anti-inflammatory effect in this model by strongly inhibiting PGE₂.[6]

Table 2: Efficacy of Various Anti-inflammatory Agents in Carrageenan-Induced Paw Edema in Rodents

Treatment (dose, route)Animal ModelTime Point (hours)Inhibition of Edema (%)Reference
This compoundRat-Effective in reducing edema[7]
Indomethacin (5 mg/kg, i.p.)Rat5Significant inhibition[8]
Indomethacin (10 mg/kg)Mouse531.67 ± 4.40[9]
Indomethacin (20 mg/kg, i.p.)Mouse4Significant inhibition[10]
Celecoxib--Data not available in direct comparison
Licofelone--Data not available in direct comparison

Note: Direct comparative quantitative data for all compounds in the same carrageenan-induced paw edema study was not available in the searched literature. The table presents data from various studies to indicate the general efficacy of these compounds in this model.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats/Mice

This is a widely used and reproducible model of acute, non-immune inflammation.[11][12]

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.[13][14] The early phase (0-2 hours) is mediated by histamine, serotonin, and bradykinin, while the late phase (3-6 hours) is associated with the production of prostaglandins and the infiltration of neutrophils.[15]

Procedure:

  • Animals: Wistar rats (150-200g) or Swiss albino mice (20-25g) are used. Animals are acclimatized for at least one week before the experiment.[16]

  • Grouping: Animals are divided into control (vehicle), standard (e.g., indomethacin 10 mg/kg), and test groups (various doses of this compound or other compounds).

  • Drug Administration: Test compounds, standard, and vehicle are administered orally or intraperitoneally 30-60 minutes before carrageenan injection.[8][10]

  • Induction of Edema: 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw of each animal.[8] The left paw can be injected with saline as a control.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8][17]

  • Calculation of Edema and Inhibition:

    • The volume of edema is calculated as the difference in paw volume before and after carrageenan injection.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Endpoints:

  • Paw volume/thickness.[16]

  • Histopathological analysis of paw tissue to assess cellular infiltration.[9]

  • Measurement of inflammatory mediators (e.g., TNF-α, IL-1β, PGE₂, NO) in the paw tissue or exudate.[8][9]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study systemic inflammatory responses.

Principle: Intraperitoneal injection of LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response characterized by the release of pro-inflammatory cytokines and infiltration of immune cells into various organs.

Procedure:

  • Animals: C57BL/6 mice (6-8 weeks old) are commonly used.

  • LPS Preparation: LPS (from E. coli serotype 0111:B4) is dissolved in sterile, pyrogen-free saline to the desired concentration.

  • Drug Administration: this compound or other test compounds are administered (e.g., intraperitoneally or orally) at a specified time before LPS injection.

  • LPS Injection: A sublethal dose of LPS (e.g., 1-5 mg/kg) is injected intraperitoneally.

  • Sample Collection: At various time points after LPS injection (e.g., 2, 6, 24 hours), blood is collected for cytokine analysis, and tissues (e.g., liver, lung, spleen) are harvested for histopathology and measurement of inflammatory markers.

Endpoints:

  • Plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

  • Leukocyte infiltration in tissues (e.g., myeloperoxidase activity assay).

  • Expression of inflammatory genes (e.g., iNOS, COX-2) in tissues.

  • Survival rate in models of endotoxic shock.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and its comparators are best understood by examining their targets within the arachidonic acid signaling cascade.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ (PLA₂) Membrane_Phospholipids->PLA2 Stimulus Arachidonic_Acid Arachidonic Acid (AA) PLA2->Arachidonic_Acid FLAP 5-LOX Activating Protein (FLAP) Arachidonic_Acid->FLAP COX1_2 Cyclooxygenase-1 & 2 (COX-1 & COX-2) Arachidonic_Acid->COX1_2 Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX LTA4 Leukotriene A₄ (LTA₄) Five_LOX->LTA4 LTB4 Leukotriene B₄ (LTB₄) (Pro-inflammatory) LTA4->LTB4 Cysteinyl_LTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) (Pro-inflammatory) LTA4->Cysteinyl_LTs PGH2 Prostaglandin H₂ (PGH₂) COX1_2->PGH2 Prostaglandins Prostaglandins (e.g., PGE₂) (Pro-inflammatory) PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes MK886 This compound MK886->FLAP Inhibits Zileuton Zileuton Zileuton->Five_LOX Inhibits Licofelone Licofelone Licofelone->Five_LOX Inhibits Licofelone->COX1_2 Inhibits COX_Inhibitors COX Inhibitors (e.g., Indomethacin, Celecoxib) COX_Inhibitors->COX1_2 Inhibits

Figure 1: Arachidonic Acid Signaling Pathway and Inhibitor Targets.

Experimental Workflow

A typical in vivo study to compare the anti-inflammatory effects of this compound with other inhibitors follows a structured workflow.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Rats or Mice) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Baseline_Measurement Baseline Measurement (e.g., Paw Volume) Randomization->Baseline_Measurement Drug_Administration Drug Administration (Vehicle, this compound, Zileuton, COX Inhibitor, etc.) Baseline_Measurement->Drug_Administration Inflammation_Induction Induction of Inflammation (e.g., Carrageenan or LPS) Drug_Administration->Inflammation_Induction Time_Course_Measurement Time-Course Measurement of Inflammatory Parameters Inflammation_Induction->Time_Course_Measurement Euthanasia_Sample_Collection Euthanasia and Sample Collection (Blood, Tissues) Time_Course_Measurement->Euthanasia_Sample_Collection Data_Analysis Data Analysis (Statistical Comparison) Euthanasia_Sample_Collection->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Figure 2: General Experimental Workflow for In Vivo Anti-inflammatory Studies.

Discussion and Conclusion

The in vivo validation of this compound's anti-inflammatory effects reveals a nuanced profile. Its primary mechanism of inhibiting FLAP effectively reduces the synthesis of pro-inflammatory leukotrienes.[1] However, its overall anti-inflammatory efficacy in acute models can be less pronounced than that of agents that also target the COX pathway, such as the dual inhibitor licofelone or the direct 5-LOX inhibitor zileuton, which exhibits some off-target effects on prostaglandin synthesis.[6][18]

The choice of an appropriate anti-inflammatory agent for in vivo studies depends on the specific research question. This compound is a valuable tool for investigating the role of the FLAP-leukotriene pathway in inflammation. However, its potential off-target effects on COX-1 and the paradoxical pro-inflammatory responses in certain chronic models necessitate careful interpretation of results.[3][4][5] For broader anti-inflammatory effects, dual inhibitors or a combination of selective inhibitors for different pathways might be more effective.

This guide provides a framework for comparing the in vivo anti-inflammatory effects of this compound. Researchers should consult the primary literature for detailed methodologies and data relevant to their specific models of interest. The provided protocols and diagrams serve as a starting point for designing and interpreting in vivo studies in the field of inflammation research.

References

A comparative study of MK-886's pro-apoptotic activity across different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the pro-apoptotic activity of MK-886, a 5-lipoxygenase-activating protein (FLAP) inhibitor, across various cancer types. The data presented herein is compiled from multiple preclinical studies, offering researchers, scientists, and drug development professionals a comprehensive overview of this compound's potential as an anti-cancer agent. This document summarizes key quantitative findings, details common experimental methodologies, and visualizes the underlying signaling pathways.

Quantitative Analysis of this compound Pro-Apoptotic Activity

The pro-apoptotic effects of this compound have been observed in a range of cancer cell lines, with varying degrees of efficacy. The following tables summarize the available quantitative data, including IC50 values and observed apoptotic effects. It is important to note that experimental conditions, such as drug concentration and exposure time, vary between studies, which may influence the results.

Cancer TypeCell Line(s)IC50 Value (µM)Key Apoptotic ObservationsCitations
Malignant Glioma U-87MG, A172Not consistently reportedSensitizes glioma cells to TRAIL-induced apoptosis. Induces apoptosis in 5-LOX-expressing cells.[1][2][3]
Colon Cancer Caco-2, HT29Not reportedAugments celecoxib-induced apoptosis. Combined treatment leads to increased caspase-3 activation.[4]
Leukemia HL-60, WSUNot consistently reportedInduces apoptosis in a dose- and time-dependent manner. Apoptosis induction is independent of FLAP.[5][6][7]
Prostate Cancer PC360Induces cytotoxicity in a concentration-dependent manner.[8]
Pancreatic Cancer Panc-1Not reportedInduces a "type 2" (intrinsic, mitochondria-dependent) form of programmed cell death.[9]

Impact of this compound on Key Apoptotic Proteins

This compound influences the expression and activation of several proteins crucial to the apoptotic process. The table below outlines these effects in different cancer models.

Cancer TypeCell Line(s)Upregulated Pro-Apoptotic ProteinsDownregulated Anti-Apoptotic ProteinsCitations
Malignant Glioma U-87MG, A172Death Receptor 5 (DR5), BaxSurvivin, Bcl-2, FLIP, XIAP[1][2][3][10]
Colon Cancer Caco-2, HT29BaxBcl-2[4]
Leukemia HL-60BAX, Caspase-3 activityBcl2, P-Akt[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of this compound's pro-apoptotic activity.

Cell Viability and Proliferation Assays (MTT/MTS Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allowed to adhere overnight.[11]

  • Treatment: Cells are treated with varying concentrations of this compound or vehicle control for specified durations (e.g., 24, 48, 72 hours).[11]

  • Reagent Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[11]

  • Incubation: The plates are incubated for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.[11]

  • Solubilization (for MTT): If using MTT, a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[11]

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader. Cell viability is expressed as a percentage of the control.[11]

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
  • Cell Harvesting: Both adherent and floating cells are collected after treatment with this compound.

  • Washing: Cells are washed with cold phosphate-buffered saline (PBS).[12][13]

  • Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.[12][13]

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[12][13]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[12][13]

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[12][13]

Western Blot Analysis
  • Protein Extraction: Following treatment, cells are lysed in RIPA buffer to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., DR5, survivin, caspases, Bcl-2, Bax).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14]

Signaling Pathways and Mechanisms of Action

This compound primarily induces apoptosis through the potentiation of the extrinsic apoptosis pathway, particularly in combination with TRAIL. It also appears to influence the intrinsic pathway, with some effects being cell-type dependent.

This compound Sensitization to TRAIL-Induced Apoptosis

In several cancer types, particularly malignant glioma, this compound enhances the cytotoxic effects of TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[2][3] This sensitization is often achieved through the upregulation of Death Receptor 5 (DR5) on the cell surface and the downregulation of intracellular anti-apoptotic proteins like survivin.[2][3][10] The activation of the p38 MAPK signaling pathway has been implicated in the this compound-induced overexpression of DR5.[2]

TRAIL_Pathway MK886 This compound p38_MAPK p38 MAPK MK886->p38_MAPK activates Survivin Survivin MK886->Survivin downregulates DR5 DR5 (Death Receptor 5) p38_MAPK->DR5 upregulates expression DISC DISC Formation DR5->DISC TRAIL TRAIL TRAIL->DR5 binds to Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Survivin->Caspase3 inhibits

Caption: this compound enhances TRAIL-induced apoptosis.

Intrinsic Apoptosis Pathway Modulation

This compound has also been shown to modulate the intrinsic (mitochondrial) pathway of apoptosis. This is evidenced by its ability to alter the balance of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization and subsequent caspase activation.[1][4] In some cancer cell lines, such as Panc-1 pancreatic cancer cells, this compound induces a type 2 programmed cell death, which is characteristic of the intrinsic pathway.[9]

Intrinsic_Pathway MK886 This compound Bcl2 Bcl-2 MK886->Bcl2 downregulates Bax Bax MK886->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound modulates the intrinsic apoptotic pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the pro-apoptotic effects of this compound on cancer cells.

Experimental_Workflow cluster_0 In Vitro Experiments cluster_1 Data Analysis cluster_2 Conclusion Cell_Culture Cancer Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT/MTS) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis IC50 IC50 Calculation Cell_Viability->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Protein_Exp Protein Expression Analysis Protein_Analysis->Protein_Exp Conclusion Evaluation of Pro-Apoptotic Activity IC50->Conclusion Apoptosis_Quant->Conclusion Protein_Exp->Conclusion

Caption: General workflow for studying this compound's effects.

References

Independent Verification of MK-886's Inhibitory Effect on Leukotriene Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of MK-886, a potent inhibitor of leukotriene biosynthesis, with other relevant compounds. It is intended for researchers, scientists, and drug development professionals, offering objective data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support independent verification and further research.

Introduction to this compound and Leukotriene Inhibition

This compound is a well-characterized inhibitor of leukotriene biosynthesis. It functions by binding to the 5-lipoxygenase-activating protein (FLAP), a crucial component in the cellular synthesis of leukotrienes.[1] Leukotrienes are potent inflammatory mediators involved in a variety of physiological and pathological processes. By inhibiting FLAP, this compound effectively blocks the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This guide compares the inhibitory activity of this compound with other FLAP inhibitors, such as Quiflapon (MK-0591) and Veliflapon (Bay X 1005), as well as with Zileuton, a direct inhibitor of the 5-lipoxygenase (5-LO) enzyme.

Comparative Analysis of Leukotriene Synthesis Inhibitors

The following tables summarize the in vitro potency of this compound and its alternatives in inhibiting leukotriene production. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the production of a specific leukotriene by 50%.

Table 1: Inhibitory Potency (IC50) of FLAP Inhibitors on Leukotriene B4 (LTB4) Production

CompoundCell TypeStimulusIC50 (nM)Reference
This compound Human Polymorphonuclear Leukocytes (PMNLs)A2318710-14[2]
This compound Human Alveolar MacrophagesLipopolysaccharide53.3[3]
Quiflapon (MK-0591) Human PMNLsA231873.1[1]
Veliflapon (Bay X 1005) Human LeukocytesA23187220[4][5]

Table 2: Inhibitory Potency (IC50) of 5-Lipoxygenase Inhibitor on Leukotriene B4 (LTB4) Production

CompoundCell Type/SystemIC50 (µM)Reference
Zileuton Human PMNLs0.4[6]
Zileuton Human Whole Blood0.9[6]

Table 3: Pharmacological Profile and Off-Target Effects

CompoundPrimary TargetKnown Off-Target EffectsKey Pharmacological Characteristics
This compound 5-Lipoxygenase-Activating Protein (FLAP)Inhibition of cyclooxygenase-1 (COX-1)[7], potential effects on mitochondrial permeability transition pore[8], and DNA polymerase activity.[9]Orally active, potent inhibitor of both LTB4 and cysteinyl leukotriene synthesis.
Quiflapon (MK-0591) 5-Lipoxygenase-Activating Protein (FLAP)Does not show detectable inhibition of cyclooxygenase, epoxygenase or 12-lipoxygenase activities.[10]Potent and orally active inhibitor of leukotriene biosynthesis.[1][11]
Veliflapon (Bay X 1005) 5-Lipoxygenase-Activating Protein (FLAP)Selective for the 5-lipoxygenase pathway.[4]Orally active and selective FLAP inhibitor.[4]
Zileuton 5-Lipoxygenase (5-LO)Can inhibit the metabolism of drugs like theophylline, propranolol, and warfarin.[12]Orally active inhibitor of the formation of all leukotrienes.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the inhibitory effect of compounds on leukotriene production.

Protocol 1: Measurement of LTB4 Inhibition in Human Whole Blood Ex Vivo

This protocol details the procedure for measuring the inhibition of LTB4 production in human whole blood stimulated with a calcium ionophore.

Materials:

  • Freshly drawn human venous blood collected in tubes containing heparin.

  • Calcium Ionophore A23187 (e.g., from Streptomyces chartreusensis).

  • Test compounds (e.g., this compound, dissolved in a suitable solvent like DMSO).

  • Phosphate Buffered Saline (PBS).

  • Methanol.

  • LTB4 ELISA kit or LC-MS/MS system for quantification.

  • Centrifuge.

  • Incubator.

Procedure:

  • Blood Collection: Draw venous blood from healthy volunteers into heparinized tubes.

  • Pre-incubation with Inhibitor: Aliquot the whole blood into microcentrifuge tubes. Add the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes at 37°C.

  • Stimulation: Add calcium ionophore A23187 to a final concentration of 10 µM to stimulate LTB4 production.[14]

  • Incubation: Incubate the samples for 30 minutes at 37°C.[15]

  • Termination of Reaction: Stop the reaction by adding cold methanol to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins and cells.

  • Sample Collection: Collect the supernatant for LTB4 analysis.

  • Quantification: Measure the LTB4 concentration in the supernatant using a validated LTB4 ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage inhibition of LTB4 production for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration.

Protocol 2: Measurement of Urinary LTE4 by Competitive ELISA

This protocol describes the quantification of urinary LTE4, a stable metabolite of cysteinyl leukotrienes, using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Urine samples.

  • LTE4 ELISA kit (containing LTE4 standard, LTE4-acetylcholinesterase (AChE) tracer, LTE4 antiserum, pre-coated microplate, wash buffer, and Ellman's reagent).

  • Plate reader capable of measuring absorbance at 405-420 nm.

  • Pipettes and multichannel pipettes.

  • Deionized or ultrapure water.

Procedure:

  • Sample Preparation: If necessary, dilute urine samples with the supplied ELISA buffer.

  • Standard Curve Preparation: Prepare a serial dilution of the LTE4 standard to create a standard curve, following the kit's instructions.

  • Assay Procedure:

    • Add standards and samples to the appropriate wells of the pre-coated microplate.

    • Add the LTE4-AChE tracer to each well.

    • Add the LTE4 antiserum to each well.

    • Incubate the plate, typically for 18 hours at 4°C or as specified in the kit protocol.

  • Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.

  • Development: Add Ellman's reagent to each well and incubate for 90-120 minutes at room temperature, protected from light. This will result in a color change.

  • Reading: Read the absorbance of each well at 405-420 nm using a microplate reader.

  • Data Analysis: The absorbance is inversely proportional to the amount of LTE4 in the sample. Calculate the LTE4 concentration in the samples by comparing their absorbance to the standard curve.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the leukotriene synthesis pathway and a typical experimental workflow for evaluating leukotriene inhibitors.

Leukotriene_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 cPLA2 cPLA2 cPLA2->Arachidonic_Acid Five_LO 5-Lipoxygenase (5-LO) Five_LO->LTA4 FLAP FLAP FLAP->Five_LO LTA4_Hydrolase LTA4 Hydrolase LTA4_Hydrolase->LTB4 LTC4_Synthase LTC4 Synthase LTC4_Synthase->LTC4 GGP γ-Glutamyl Transpeptidase GGP->LTD4 DP Dipeptidase DP->LTE4 Zileuton Zileuton Zileuton->Five_LO Inhibits MK886 This compound MK886->FLAP Inhibits

Caption: Leukotriene Synthesis Pathway and Sites of Inhibition.

Experimental_Workflow Start Start: Collect Human Whole Blood Preincubation Pre-incubate with Inhibitor (e.g., this compound) or Vehicle Start->Preincubation Stimulation Stimulate with Calcium Ionophore (A23187) Preincubation->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Termination Terminate Reaction (e.g., with Methanol) Incubation->Termination Centrifugation Centrifuge to Pellet Debris Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Quantification Quantify LTB4 (ELISA or LC-MS/MS) Supernatant->Quantification Analysis Data Analysis: Calculate % Inhibition and IC50 Value Quantification->Analysis

Caption: Workflow for LTB4 Inhibition Assay in Human Whole Blood.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling MK-886

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety protocols and operational procedures for the handling and disposal of MK-886. The following guidelines are intended to ensure the safety of laboratory personnel and to provide a clear framework for the experimental use of this compound.

Immediate Safety and Hazard Information

This compound is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP) and is widely used in research. While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate potential risks, including flammability, skin irritation, and specific target organ toxicity. Given the conflicting information, it is imperative to handle this compound with a high degree of caution.

Key Biological Activities:

  • Primary Target: 5-lipoxygenase-activating protein (FLAP). Inhibition of FLAP blocks the synthesis of leukotrienes, which are inflammatory mediators.

  • Off-Target Effects: this compound has been shown to inhibit cyclooxygenase-1 (COX-1) and DNA polymerase.[1][2] It can also induce apoptosis (programmed cell death) in a manner that is independent of its action on FLAP.

Hazard Classification Summary
Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralтоксичностьDangerToxic if swallowed.
Acute Toxicity, Dermal & Inhalationчереп и скрещенные костиDangerFatal in contact with skin or if inhaled.
Skin Corrosion/IrritationкоррозияDangerCauses severe skin burns and eye damage.
Skin Sensitizationвосклицательный знакWarningMay cause an allergic skin reaction.
Hazardous to the Aquatic Environmentопасность для окружающей средыWarningVery toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound in solid or solution form.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile or other chemically resistant gloves.To prevent skin contact, which can be fatal.
Eye Protection Safety glasses with side shields or goggles.ANSI Z87.1 certified.To protect eyes from splashes or dust.
Body Protection Laboratory coatStandard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Fume hood or certified respiratorUse in a well-ventilated area, preferably a chemical fume hood.To prevent inhalation of dust or aerosols, which can be fatal.

Operational Plans

Handling and Storage
  • Handling:

    • Always handle this compound within a chemical fume hood to minimize inhalation exposure.

    • Avoid the creation of dust when working with the solid form.

    • Use non-sparking tools and ensure electrical grounding to prevent static discharge, especially when handling flammable solutions.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • The recommended storage temperature is -20°C.

    • Keep away from heat, sparks, and open flames.

Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Ventilate the space.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound: Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container. The container should indicate that it contains hazardous chemical waste.

  • Waste Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. This typically involves contacting your institution's Environmental Health and Safety (EHS) department for pickup.

Experimental Protocols

Preparation of Stock Solutions

This compound is soluble in solvents such as DMSO and ethanol.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO47.21100
Ethanol2.365

To prepare a 10 mM stock solution in DMSO:

  • Weigh out the desired amount of this compound (Molecular Weight: 472.08 g/mol ).

  • Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to make 1 mL of a 10 mM solution, dissolve 4.72 mg of this compound in 1 mL of DMSO.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution at -20°C.

In Vitro Cell Viability Assay (MTT Assay) with A549 Cells

This protocol outlines the steps for assessing the cytotoxic effects of this compound on the A549 human lung adenocarcinoma cell line using an MTT assay.[3][4][5][6]

Materials:

  • A549 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

Visualizations

MK886_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nuclear Envelope Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Leukotriene_A4 Leukotriene A4 FLAP->Leukotriene_A4 Synthesis Five_LOX 5-Lipoxygenase (5-LOX) Five_LOX->FLAP Translocation Leukotrienes Leukotrienes (LTB4, LTC4, LTD4, LTE4) Leukotriene_A4->Leukotrienes MK886 This compound MK886->FLAP Inhibition Inflammation Inflammation Leukotrienes->Inflammation Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay A549_Culture Culture A549 Cells Cell_Seeding Seed Cells in 96-well Plate A549_Culture->Cell_Seeding Overnight_Incubation Incubate Overnight Cell_Seeding->Overnight_Incubation MK886_Dilution Prepare this compound Serial Dilutions Add_Treatment Add this compound to Cells Overnight_Incubation->Add_Treatment MK886_Dilution->Add_Treatment Treatment_Incubation Incubate for 24-48h Add_Treatment->Treatment_Incubation Add_MTT Add MTT Reagent Treatment_Incubation->Add_MTT MTT_Incubation Incubate for 4h Add_MTT->MTT_Incubation Solubilize Solubilize Formazan with DMSO MTT_Incubation->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Data_Analysis Analyze Data and Determine Cell Viability Read_Absorbance->Data_Analysis

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-886
Reactant of Route 2
Reactant of Route 2
MK-886

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.